molecular formula C17H32O8 B1676790 m-PEG6-2-methylacrylate

m-PEG6-2-methylacrylate

Cat. No.: B1676790
M. Wt: 364.4 g/mol
InChI Key: FVSGBTSAXJGUNZ-UHFFFAOYSA-N
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Description

m-PEG6-2-methylacrylate is a PEG Linker.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGBTSAXJGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a key building block in the development of advanced biomaterials and drug delivery systems. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and polymerization, and outlines a workflow for its application in nanoparticle-based drug delivery. The information is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and pharmaceutical development.

Core Properties of this compound

This compound is a hydrophilic monomer that combines a short polyethylene (B3416737) glycol (PEG) chain with a reactive methacrylate (B99206) group. The methoxy-terminated PEG chain imparts water solubility and biocompatibility, while the methacrylate group allows for polymerization to form a variety of macromolecular architectures.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₇H₃₂O₈
Molecular Weight 364.4 g/mol
CAS Number 90784-86-4
Appearance Colorless to pale yellow liquid
Purity Typically ≥95%
Solubility Soluble in water and most organic solvents
Storage Recommended at -20°C for long-term stability

Synthesis and Characterization

Synthesis of this compound: A Representative Protocol

A common method for the synthesis of this compound is the esterification of hexa(ethylene glycol) methyl ether with methacryloyl chloride.

Experimental Protocol: Esterification Synthesis

  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with hexa(ethylene glycol) methyl ether (1 equivalent) and anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: Triethylamine (B128534) (1.2 equivalents) is added to the flask, and the mixture is cooled to 0°C in an ice bath.

  • Addition of Methacryloyl Chloride: Methacryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

G reagents Hexa(ethylene glycol) methyl ether + Methacryloyl Chloride + Triethylamine reaction_vessel Reaction at 0°C to RT (12-24h) reagents->reaction_vessel solvent Anhydrous DCM solvent->reaction_vessel filtration Filtration reaction_vessel->filtration washing Washing (NaHCO₃, H₂O, Brine) filtration->washing drying Drying (MgSO₄) washing->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product This compound purification->product

Figure 1: Synthesis workflow for this compound.
Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques.

Table 2: Spectroscopic Characterization Data

TechniqueKey Observables
¹H NMR - Vinyl protons of the methacrylate group (~5.5-6.1 ppm) - Methylene protons of the PEG chain (~3.6 ppm) - Methoxy protons (~3.4 ppm) - Methyl protons of the methacrylate group (~1.9 ppm)
FT-IR - C=O stretching of the ester (~1720 cm⁻¹) - C=C stretching of the acrylate (B77674) (~1640 cm⁻¹) - C-O-C stretching of the PEG chain (~1100 cm⁻¹)

Polymerization of this compound

This compound can be polymerized using various techniques, with free-radical polymerization being a common and straightforward method.

Experimental Protocol: Free-Radical Polymerization

  • Preparation of Reaction Mixture: this compound (monomer), a free-radical initiator such as azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., dioxane or water) are added to a Schlenk flask.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The flask is placed in a preheated oil bath at a temperature appropriate for the initiator's decomposition (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold diethyl ether or hexane), filtered, and dried under vacuum.

Application in Drug Delivery: Nanoparticle Formulation

Polymers derived from this compound are extensively used to create nanoparticles for controlled drug delivery. The hydrophilic PEG chains form a protective corona around the nanoparticle, enhancing its stability and circulation time in the body.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

  • Polymer and Drug Solution: A polymer synthesized from this compound (and potentially other co-monomers) and a hydrophobic drug are dissolved in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Nanoprecipitation: The organic solution is added dropwise to a larger volume of water (the non-solvent for the drug and polymer backbone) under constant stirring. The rapid solvent exchange causes the polymer to self-assemble into nanoparticles, encapsulating the drug.

  • Solvent Removal: The organic solvent is removed from the aqueous suspension of nanoparticles, typically by evaporation under reduced pressure.

  • Purification and Concentration: The nanoparticle suspension is purified to remove any unencapsulated drug and residual solvent, often through dialysis or centrifugation. The purified suspension can then be concentrated if necessary.

  • Characterization: The resulting drug-loaded nanoparticles are characterized for their size, size distribution, surface charge (zeta potential), drug loading content, and encapsulation efficiency.

G polymer_drug_solution Poly(this compound) + Hydrophobic Drug in Organic Solvent nanoprecipitation Nanoprecipitation (Dropwise addition to water) polymer_drug_solution->nanoprecipitation solvent_removal Solvent Removal (Evaporation) nanoprecipitation->solvent_removal purification Purification (Dialysis/Centrifugation) solvent_removal->purification characterization Characterization (Size, Drug Load, etc.) purification->characterization final_product Drug-Loaded Nanoparticles characterization->final_product

Figure 2: Experimental workflow for drug-loaded nanoparticle formulation.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of advanced polymers with significant potential in biomedical applications, particularly in the field of drug delivery. Its unique combination of hydrophilicity, biocompatibility, and polymerizability allows for the creation of sophisticated materials capable of improving the therapeutic efficacy of various drugs. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical entity.

An In-depth Technical Guide to m-PEG6-2-methylacrylate: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a heterobifunctional PEG linker crucial in the advancement of targeted therapeutics. This document details its chemical structure and properties, outlines experimental protocols for its synthesis and characterization, and explores its application in drug delivery systems, with a focus on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Identity and Properties

This compound is a molecule comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, linked to a 2-methylacrylate functional group.[1][2] The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules, while the 2-methylacrylate group serves as a reactive handle for conjugation, typically via a Michael addition reaction with amine or thiol nucleophiles.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 90784-86-4[1]
Molecular Formula C₁₇H₃₂O₈[1]
Molecular Weight 364.4 g/mol [1]
Appearance White to off-white solid or viscous oil[3]
Solubility Soluble in water, ethanol, methanol, THF, and chloroform. Insoluble in diethyl ether and hexane.[3]
Purity Typically >95%[1]
Storage -20°C for long-term storage[1]

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of methoxy-poly(ethylene glycol)6-alcohol (m-PEG6-OH) with methacrylic acid or a more reactive derivative like methacryloyl chloride or methacrylic anhydride.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH and a stoichiometric excess of triethylamine in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Add a small amount of an inhibitor like MEHQ if the product is to be stored for an extended period.[7]

Synthesis_of_mPEG6_2_methylacrylate mPEG6OH m-PEG6-OH ReactionMixture Reaction Mixture (0°C to RT) mPEG6OH->ReactionMixture MethacryloylChloride Methacryloyl Chloride MethacryloylChloride->ReactionMixture Triethylamine Triethylamine (Base) Triethylamine->ReactionMixture DCM Anhydrous DCM (Solvent) DCM->ReactionMixture Quenching Quenching (aq. NaHCO3) ReactionMixture->Quenching 12-24h Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct ADC_Conjugation_Workflow cluster_conjugation Conjugation Step cluster_purification Purification and Analysis Antibody Antibody with accessible Lysine residues Reaction Michael Addition (pH 7.4-8.5) Antibody->Reaction PEG_Linker This compound (in DMSO) PEG_Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Removal of excess linker ADC Antibody-PEG Conjugate Purification->ADC Characterization Characterization (SDS-PAGE, MS) ADC->Characterization PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with m-PEG6 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Degradation Degradation of POI Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

m-PEG6-2-methylacrylate CAS number 90784-86-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 90784-86-4) is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a critical building block in the fields of biomaterials, drug delivery, and nanotechnology. It is a hydrophilic monomer consisting of a methoxy-terminated PEG chain with six ethylene (B1197577) glycol repeat units, functionalized at the other end with a 2-methylacrylate group. This unique structure imparts both water solubility and the capacity for polymerization.[1]

The PEG chain confers hydrophilicity and biocompatibility, which can reduce non-specific protein adsorption and improve the in-vivo circulation time of materials it is incorporated into. The terminal methylacrylate group is a versatile functional handle that can readily undergo free-radical polymerization to synthesize a wide range of polymer architectures. These attributes make this compound a valuable tool for creating hydrogels, modifying surfaces, and constructing advanced drug delivery systems like nanoparticles and PROTACs.[1][2][3]

Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. Proper handling and storage are crucial to maintain its stability and reactivity.

PropertyValueReference(s)
CAS Number 90784-86-4[4][5][6][7]
Molecular Formula C₁₇H₃₂O₈[1][4][6][7]
Molecular Weight 364.43 g/mol [1][6]
Purity ≥97% or ≥98%[1][4]
Solubility Soluble in DMSO (e.g., 10 mM) and other organic solvents[2][6]
Storage Temperature -20°C or 4°C[1][4]
Shipping Condition Shipped at ambient temperature[1]

Core Chemistry and Reactivity

The utility of this compound stems from its terminal methylacrylate group, which is amenable to polymerization.

Free-Radical Polymerization

The carbon-carbon double bond in the methylacrylate group allows the monomer to act as a building block for creating long-chain polymers. In the presence of a radical initiator (chemical, thermal, or photo-initiator), these monomers link together to form polymethacrylate (B1205211) chains with pendant m-PEG6 groups. This process is the foundation for creating biocompatible materials like hydrogels and polymer brushes. Copolymers can also be synthesized by reacting this compound with other monomers.[8]

Polymerization Figure 1: Free-Radical Polymerization Scheme cluster_c1 Monomer This compound (Monomer) Monomer->p1 Initiator Radical Initiator (e.g., AIBN, UV) Initiator->p1 Initiation Polymer Poly(this compound) (Hydrophilic Polymer) p2->Polymer Propagation

Caption: Figure 1: Free-Radical Polymerization of this compound.

Michael Addition

While primarily used for polymerization, the acrylate (B77674) group can also react with primary amines or thiols via a Michael addition reaction, particularly under specific pH conditions.[1] This allows for the conjugation of the PEG linker to proteins or other biomolecules, though it is less common than its use in polymerization.

Key Applications in Drug Development

The polymerization of methacrylate-based monomers is a cornerstone of advanced drug delivery design.[9][10] this compound is particularly useful for creating biocompatible systems.

  • Hydrogel Scaffolds: When polymerized, often with a cross-linking agent, this compound can form hydrogels. These water-swollen polymer networks are highly biocompatible and can be used as scaffolds for tissue engineering or as matrices for the sustained release of encapsulated drugs.[11][12]

  • Surface Modification: Surfaces of medical devices, implants, or nanoparticles can be modified with polymers derived from this monomer. The resulting dense layer of hydrophilic PEG chains, often called a "polymer brush," can effectively prevent protein fouling and reduce immune responses, enhancing the biocompatibility and longevity of the device.

  • Drug Delivery Vehicles: This monomer is a component in the synthesis of nanocarriers like micelles and nanoparticles.[13] As part of a block copolymer, the resulting poly(this compound) segment can form a hydrophilic corona (shell), stabilizing the nanoparticle in aqueous solution and prolonging its circulation time, a critical aspect of PEGylation in drug delivery.[3]

  • PROTAC Linkers: It is identified as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2] In this context, the PEG chain acts as a soluble and flexible spacer to connect the two active ends of the PROTAC molecule.

Experimental Protocols

The following are representative protocols illustrating the use of PEG-acrylates. Researchers should adapt these based on their specific application and available laboratory equipment.

Protocol 1: Formation of a Hydrogel via Photopolymerization

This protocol describes the synthesis of a hydrogel disc from a precursor solution containing this compound using a photoinitiator and UV light.

Materials:

  • This compound

  • Cross-linker (e.g., Poly(ethylene glycol) dimethacrylate, EGDMA)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Methodology:

  • Precursor Solution Preparation: Prepare a 20% (w/v) polymer solution in PBS. For a 1 mL solution, dissolve 190 mg of this compound and 10 mg of a cross-linker (e.g., EGDMA, for a 5% cross-linker density) in 1 mL of PBS.

  • Initiator Addition: Dissolve the photoinitiator in the precursor solution to a final concentration of 0.05% (w/v). This solution must be protected from light.

  • Molding: Pipette the precursor solution into a mold (e.g., between two glass slides separated by a 1 mm spacer).

  • Polymerization: Expose the mold to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes. Polymerization time will vary based on light intensity and initiator concentration.

  • Hydration & Purification: Carefully remove the resulting hydrogel from the mold and place it in a large volume of PBS or deionized water for 24-48 hours, changing the water periodically to wash away any unreacted monomer and initiator.

  • Characterization: The hydrogel's properties, such as swelling ratio and mechanical stiffness, can then be analyzed.

Hydrogel_Workflow Figure 2: Workflow for Hydrogel Photopolymerization A 1. Prepare Precursor Solution (Monomer + Crosslinker in PBS) B 2. Add Photoinitiator (e.g., 0.05% w/v) A->B C 3. Pipette Solution into Mold B->C D 4. Expose to UV Light (365 nm, 5-10 min) C->D E 5. Swell and Purify in PBS (24-48 hours) D->E F Characterize Hydrogel (Swelling, Mechanical) E->F

Caption: Figure 2: Workflow for Hydrogel Photopolymerization.

Protocol 2: Polymerization of a Methacrylate (B99206) Monomer via AGET ATRP

This protocol is a representative example of a controlled radical polymerization technique, Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), adapted for methacrylate monomers.[14] This method allows for precise control over polymer chain length.

Materials:

  • Monomer: this compound

  • Solvent: Anisole or Diphenyl ether (anhydrous)

  • Catalyst: Copper(II) chloride (CuCl₂)

  • Ligand: Tris(2-pyridylmethyl)amine (TPMA) or PMDETA

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Reducing Agent: Tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂)

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Monomer Purification: Pass the monomer through a column of basic alumina (B75360) to remove inhibitors.

  • Reaction Setup: To a dry Schlenk flask under argon, add the monomer (e.g., 4 mL), CuCl₂ (e.g., 25 mg), and solvent. Bubble the mixture with argon for 15-20 minutes.

  • Ligand Addition: Add an argon-purged solution of the ligand (e.g., PMDETA, molar equivalent to CuCl₂) to the flask.

  • Initiation: Add the reducing agent (Sn(EH)₂), followed by the initiator (EBiB). The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR) and molecular weight (via GPC).

  • Termination: After the target conversion is reached (e.g., 2-4 hours), stop the polymerization by opening the flask to air and cooling it to room temperature.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane, filter, and dry under vacuum.

ATRP_Workflow Figure 3: Workflow for AGET ATRP of a Methacrylate Monomer A 1. Add Monomer, CuCl₂, Solvent to Schlenk Flask B 2. Purge with Argon Gas A->B C 3. Add Ligand and Reducing Agent B->C D 4. Add Initiator (EBiB) C->D E 5. Heat to Polymerize (e.g., 90°C, 2-4h) D->E F 6. Terminate Reaction (Expose to Air) E->F G 7. Purify Polymer (Column + Precipitation) F->G H Characterize Polymer (NMR, GPC) G->H

Caption: Figure 3: Workflow for AGET ATRP of a Methacrylate Monomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for methacrylate monomers apply.

  • Irritation: Acrylate and methacrylate compounds are often irritating to the skin, eyes, and respiratory system.[15][16][17]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[15][17]

  • Storage: Store in a tightly sealed container in a cool, dark place as recommended (-20°C or 4°C).[1][4] These monomers are often shipped with a polymerization inhibitor; improper storage can lead to premature polymerization.

Conclusion

This compound is a highly versatile hydrophilic monomer that bridges the gap between polymer chemistry and biomedical science. Its well-defined structure, combining a biocompatible PEG chain with a polymerizable methacrylate group, makes it an essential component for the rational design of advanced materials. From creating drug-releasing hydrogels to engineering stealth nanoparticles, its applications continue to expand, empowering researchers to develop next-generation therapies and medical devices.

References

m-PEG6-2-methylacrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to m-PEG6-2-methylacrylate

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing six ethylene (B1197577) glycol units and terminated with a methoxy (B1213986) group at one end and a 2-methylacrylate group at the other. The presence of the hydrophilic PEG chain enhances the water solubility of compounds it is conjugated to, while the methacrylate (B99206) group allows for polymerization or reaction with thiol groups via Michael addition.

Quantitative Molecular Information
PropertyValueSource
Molecular FormulaC₁₇H₃₂O₈[1][2]
Molecular Weight364.43 g/mol [1][2]
CAS Number90784-86-4[1][2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are proprietary and typically found within peer-reviewed literature. However, general methodologies for the characterization of similar methacrylate-containing polymers and PEGylated molecules are well-established.

General Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for confirming the chemical structure.[3][4] These techniques provide detailed information about the hydrogen and carbon atoms in the molecule, allowing for verification of the PEG chain length and the presence of the methacrylate and methoxy groups. For similar copolymers, spectra are often recorded in solvents like CDCl₃ or DMSO-d₆ using tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule.[3][4] For a molecule like this compound, characteristic absorption bands would be expected for the C=O (ester carbonyl) and C=C (alkenyl) groups of the methacrylate moiety, as well as the C-O-C (ether) linkages of the PEG chain.[4]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound, confirming the value obtained from the chemical formula.

Conceptual Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a PEGylated monomer like this compound, as well as its potential application in polymer synthesis.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification cluster_characterization Characterization Stage PEG_precursor m-PEG6-OH (Precursor) Synthesis Esterification Reaction PEG_precursor->Synthesis Reagent Methacryloyl Chloride (Reagent) Reagent->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Verify Structure FTIR FT-IR Spectroscopy Pure_Product->FTIR Identify Functional Groups MS Mass Spectrometry Pure_Product->MS Confirm Molecular Weight

Caption: A general workflow for the synthesis, purification, and structural characterization of this compound.

Polymerization_Pathway Monomer This compound (Monomer) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer PEGylated Polymer (e.g., for Drug Delivery) Polymerization->Polymer Comonomer Co-monomer (Optional) Comonomer->Polymerization

Caption: A conceptual pathway showing the use of this compound in free-radical polymerization.

References

An In-depth Technical Guide to the Solubility of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility characteristics of m-PEG6-2-methylacrylate in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a hydrophilic molecule featuring a methacrylate (B99206) group and a short polyethylene (B3416737) glycol (PEG) chain with six repeating ethylene (B1197577) glycol units, terminated with a methyl ether group. The presence of the PEG chain significantly influences its solubility, rendering it more hydrophilic than standard methacrylate monomers.[1] This characteristic is crucial for its application in various fields, including the synthesis of biocompatible polymers and hydrogels for drug delivery and tissue engineering.

Solubility Profile

Table 1: Qualitative Solubility of Poly(ethylene glycol) methyl ether methacrylates (POEGMA)

Solvent FamilySpecific SolventsSolubilityReference
Aqueous WaterSoluble[2]
Alcohols Methanol, EthanolSoluble[3]
Isopropanol, DodecanolExhibits UCST behavior (soluble with heating)[4]
Chlorinated Chloroform, DichloromethaneSoluble[3][4]
Ethers Tetrahydrofuran (THF)Soluble[5]
Aprotic Polar Dimethylformamide (DMF), AcetonitrileSoluble[3]
Aromatic TolueneSoluble[3]
Alkanes HexaneInsoluble[4]

UCST: Upper Critical Solution Temperature. The polymer dissolves upon heating to a specific temperature.

The hydrophilic PEG chain in this compound is known to enhance its water solubility.[1] Generally, polymers with a methacrylate backbone and hydrophilic ethylene oxide side groups are water-soluble.[2]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid monomer like this compound in various solvents. This method is based on the gravimetric analysis of saturated solutions.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, ethanol, acetone, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with tight-fitting caps

  • Micropipettes

  • Drying oven or vacuum oven

  • Centrifuge (optional)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with some undissolved solute remaining.

    • Record the initial weight of each empty vial.

  • Dissolution:

    • Add a known volume or weight of the selected solvent to each vial containing the solute.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let any undissolved solute settle.

    • If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Take care not to disturb the undissolved solute at the bottom.

    • Transfer the aliquot to a pre-weighed vial.

    • Record the weight of the vial with the aliquot.

  • Solvent Evaporation:

    • Place the vials containing the aliquots in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute.

    • Continue drying until a constant weight is achieved, indicating all the solvent has been removed.

  • Calculation of Solubility:

    • Record the final weight of the vial containing the dried solute.

    • The weight of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • The weight of the solvent in the aliquot is the weight of the vial with the aliquot minus the final weight of the vial with the dried solute.

    • Calculate the solubility in grams of solute per 100 grams of solvent or in g/L.

Safety Precautions:

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vials B Add known amount of solvent A->B C Seal vials and place in thermostatic shaker/bath B->C D Agitate for 24-48 hours at constant temperature C->D E Allow undissolved solute to settle D->E F Optional: Centrifuge to clarify supernatant E->F G Withdraw known volume of supernatant F->G H Weigh aliquot G->H I Evaporate solvent to dryness H->I J Weigh dried solute I->J K Calculate Solubility (e.g., g/100g solvent) J->K

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of m-PEG6-2-methylacrylate (hexaethylene glycol methyl ether methacrylate), a valuable monomer in the development of biocompatible polymers and hydrogels for drug delivery and other biomedical applications. This document details two primary synthetic methodologies, transesterification and direct esterification, along with robust purification protocols. Quantitative data is presented in clear tabular formats, and key experimental workflows are visualized using diagrams.

Synthesis Methodologies

Two principal routes for the synthesis of this compound have been identified and are detailed below: Transesterification of methyl methacrylate (B99206) with hexaethylene glycol monomethyl ether, and direct esterification of hexaethylene glycol monomethyl ether with a methacrylating agent.

Method 1: Transesterification

This method involves the reaction of hexaethylene glycol monomethyl ether (m-PEG6-OH) with methyl methacrylate in the presence of an alkali catalyst. The equilibrium is driven forward by the azeotropic removal of the methanol (B129727) byproduct. This approach is advantageous due to the use of readily available and less corrosive reagents. A notable protocol is adapted from a method described for synthesizing longer-chain polyethylene (B3416737) glycol monomethyl ether methacrylates, which suggests a high esterification rate.[1]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer, add hexaethylene glycol monomethyl ether (1.0 eq), methyl methacrylate (1.5 to 4.5 eq), cyclohexane (B81311) (as the azeotropic solvent, approximately 1.5 times the volume of methyl methacrylate), and a polymerization inhibitor such as phenothiazine (B1677639) (0.1 mol% based on methyl methacrylate).

  • Catalyst Addition: Add an alkali catalyst, for instance, lithium tert-butoxide (1 mol% based on methyl methacrylate), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux at a temperature of 80-85°C with continuous stirring.[1] Air can be gently bubbled through the reaction mixture to further inhibit polymerization.

  • Azeotropic Distillation: Collect the methanol-cyclohexane azeotrope in the Dean-Stark trap to drive the reaction to completion. The reaction progress can be monitored by observing the amount of methanol collected.

  • Reaction Completion and Work-up: Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the cyclohexane and excess methyl methacrylate by rotary evaporation under reduced pressure to obtain the crude product.

Method 2: Direct Esterification

Direct esterification involves the reaction of m-PEG6-OH with a more reactive methacrylating agent, such as methacrylic anhydride (B1165640) or methacryloyl chloride, in the presence of a base and a catalyst. This method can often achieve high yields under mild conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol monomethyl ether (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran.

  • Base and Catalyst Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Methacrylating Agent Addition: Cool the mixture in an ice bath and slowly add methacrylic anhydride (1.1-1.2 eq) or methacryloyl chloride (1.1-1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude this compound.

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, catalyst residues, and any byproducts. Due to the polar nature of the PEG chain, purification can be challenging.

Column Chromatography

Silica (B1680970) gel column chromatography is the most common method for purifying PEG-containing compounds.[2]

Experimental Protocol:

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The progress of the separation can be monitored by TLC. A suggested gradient could start from 20% ethyl acetate in hexane and gradually increase to 100% ethyl acetate. Alternatively, a chloroform (B151607)/methanol or ethanol/isopropanol in chloroform gradient can be effective.[2]

  • Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: TransesterificationMethod 2: Direct Esterification
Starting Materials Hexaethylene glycol monomethyl ether, Methyl methacrylateHexaethylene glycol monomethyl ether, Methacrylic anhydride or Methacryloyl chloride
Catalyst Alkali catalyst (e.g., Lithium tert-butoxide)4-(Dimethylamino)pyridine (DMAP)
Base Not requiredTriethylamine
Reaction Temperature 80-85°C[1]0°C to Room Temperature
Key Feature Azeotropic removal of methanolHigh reactivity of acylating agent
Reported Yield Esterification rate close to 100% for similar compounds[1]Generally high, but specific data for this compound is not readily available
Purity Dependent on purificationDependent on purification

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons of the methacrylate group at approximately 6.1 and 5.5 ppm, the methyl group of the methacrylate at around 1.9 ppm, the methylene (B1212753) protons of the PEG chain as a multiplet between 3.5 and 3.7 ppm, the terminal methoxy (B1213986) group at approximately 3.4 ppm, and the methylene protons adjacent to the ester oxygen at around 4.3 ppm.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants m-PEG6-OH + Methacrylating Agent Reaction Esterification/ Transesterification Reactants->Reaction Catalyst, Base/Heat Crude Product Crude This compound Reaction->Crude Product Column Chromatography Silica Gel Column Chromatography Crude Product->Column Chromatography Loading Pure Product Pure This compound Column Chromatography->Pure Product Elution

Caption: Workflow for the synthesis and purification of this compound.

Transesterification Reaction Pathway

Transesterification_Pathway mPEG6OH m-PEG6-OH Reaction + mPEG6OH->Reaction MMA Methyl Methacrylate Catalyst Alkali Catalyst Catalyst->Reaction Reaction->MMA Products This compound + Methanol Reaction->Products Heat, Azeotropic Distillation

Caption: Transesterification reaction for this compound synthesis.

Direct Esterification Reaction Pathway

Direct_Esterification_Pathway mPEG6OH m-PEG6-OH Reaction + mPEG6OH->Reaction MA Methacrylic Anhydride/ Methacryloyl Chloride Catalyst DMAP (cat.) Triethylamine Catalyst->Reaction Reaction->MA Products This compound + Byproduct Reaction->Products Room Temp.

Caption: Direct esterification for this compound synthesis.

References

Spectroscopic Analysis of m-PEG6-2-methylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive spectroscopic analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate). It details the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for this compound. This document includes standardized experimental protocols, data interpretation presented in clear tabular formats, and visual diagrams to illustrate molecular structure and analytical workflows, serving as a vital resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Methoxy-poly(ethylene glycol)6-2-methylacrylate is a key monomer used in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and hydrogels. Its structure features a hydrophilic poly(ethylene glycol) chain, which imparts water solubility, and a terminal methylacrylate group, which allows for polymerization. Accurate spectroscopic characterization is essential for verifying the chemical identity and purity of the monomer, which is critical for ensuring the quality and performance of the resulting polymers. This guide outlines the fundamental spectroscopic signatures of this compound.

Molecular Structure

The chemical structure of this compound consists of a methoxy-terminated chain of six ethylene (B1197577) glycol repeating units, which is esterified with 2-methylacrylic acid.

cluster_0 This compound a CH₃-O- b (CH₂CH₂O) a->b c b->c d -C(O)C(CH₃)=CH₂ c->d

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A standard NMR spectrometer operating at a field strength of 400 MHz or higher is recommended for optimal resolution.[1]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of protons.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis, as it requires minimal sample preparation.[2][3][4]

  • Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal.[3] For solid samples, ensure firm and even pressure is applied to achieve good contact between the sample and the crystal.[4]

  • Acquisition Parameters:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.

    • Background Scan: A background spectrum should be collected with a clean, empty ATR crystal prior to sample analysis to subtract atmospheric and instrumental interferences.[2]

Results and Discussion

NMR Analysis

The NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected proton and carbon environments.

The ¹H NMR spectrum is characterized by distinct signals from the methacrylate (B99206) group, the PEG chain, and the terminal methoxy (B1213986) group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegration (Relative #H)Assignment
~6.10s1H=CH₂ (vinylic proton, trans to C=O)
~5.55s1H=CH₂ (vinylic proton, cis to C=O)
~4.30t2H-O-CH₂ -CH₂-O-C(O)-
~3.75-3.55m~22H-O-CH₂CH₂ -O- (PEG backbone) & -CH₂ -O-C(O)-
~3.38s3HCH₃ -O-
~1.95s3H-C(CH₃ )=CH₂

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon, vinylic carbons, and the carbons of the PEG backbone.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~167.3C =O (ester carbonyl)
~136.1-C (CH₃)=CH₂ (quaternary alkene)
~125.8-C(CH₃)=CH₂ (vinylic)
~71.9C H₃-O-CH₂ -
~70.5-O-CH₂CH₂ -O- (PEG backbone)
~69.0-O-CH₂ -CH₂-O-C(O)-
~64.1-O-CH₂-CH₂ -O-C(O)-
~59.0CH₃ -O-
~18.3-C(CH₃ )=CH₂

Note: Chemical shifts are approximate.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B ¹H & ¹³C NMR Spectrum Acquisition A->B C Data Processing (Phase & Baseline Correction) B->C D Signal Identification (Chemical Shift, Multiplicity) C->D E Integration Analysis (¹H) (Determine Proton Ratios) D->E ¹H NMR F Structural Assignment (Correlate signals to molecular fragments) D->F E->F G Purity Assessment F->G

Caption: A typical workflow for NMR spectroscopic analysis.

FTIR Analysis

The FTIR spectrum is used to identify the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the ester carbonyl and the C-O ether linkages of the PEG chain.

Table 3: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2870StrongC-HAlkane Stretch
~1720StrongC=OEster Carbonyl Stretch[5][6]
~1638MediumC=CAlkene Stretch[5][7]
~1450MediumC-HAlkane Bend
~1100Very Strong, BroadC-O-CEther Stretch

Note: Peak positions are approximate.

cluster_mol Molecular Functional Groups cluster_ftir Characteristic FTIR Absorption Peaks (cm⁻¹) A Ester (C=O) W ~1720 cm⁻¹ A->W B Ether (C-O-C) X ~1100 cm⁻¹ B->X C Alkene (C=C) Y ~1638 cm⁻¹ C->Y D Alkyl (C-H) Z ~2870 cm⁻¹ D->Z

Caption: Correlation between functional groups and their primary FTIR absorption peaks.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a reliable method for the structural confirmation and quality assessment of this compound. The data presented in this guide, including chemical shifts, peak assignments, and experimental protocols, serves as a foundational reference for researchers. Adherence to these analytical methods ensures the consistency and reliability of materials used in research and development, particularly in the fields of polymer chemistry and drug delivery.

References

An In-depth Technical Guide to the Thermal Properties of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

m-PEG6-2-methylacrylate is a functionalized monomer that combines the hydrophilicity and biocompatibility of a short polyethylene (B3416737) glycol (PEG) chain with the polymerizable methacrylate (B99206) group. This structure makes it a valuable building block in the synthesis of advanced polymers for various applications in drug delivery, biomaterials, and nanotechnology. The thermal properties of such monomers are critical for determining their storage conditions, processing parameters during polymerization, and the thermal stability of the resulting polymers.

Predicted Thermal Behavior Based on Constituent Moieties

In the absence of direct experimental data for this compound, an estimation of its thermal properties can be inferred from the known characteristics of its primary components: a methoxy-terminated hexa(ethylene glycol) chain and a methacrylate group.

Polyethylene Glycol (PEG): Short-chain PEG oligomers are typically liquids or low-melting solids. Their thermal properties are highly dependent on their molecular weight.

Polymethacrylates: The thermal properties of methacrylate polymers can vary widely depending on the nature of the ester side chain.

The combination of the flexible, hydrophilic PEG chain and the more rigid methacrylate group in this compound suggests that the monomer is likely a liquid at room temperature with a low glass transition temperature. The presence of the double bond in the methacrylate group also introduces the potential for exothermic polymerization at elevated temperatures.

Table 1: Typical Thermal Properties of Related Compounds

PropertyPolyethylene Glycol (PEG 600)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (T_g_) ~ -65 °C~ 105 °C (atactic)
Melting Point (T_m_) ~ 20-25 °CAmorphous (no melting point)
Decomposition Temperature (T_d_) Onset ~200 °COnset ~250-300 °C

Note: The values presented are approximate and can vary significantly with molecular weight, purity, and experimental conditions.

Experimental Protocols for Thermal Characterization

To empirically determine the thermal properties of this compound, the following standard techniques are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine glass transitions, melting points, crystallization temperatures, and heats of reaction.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid this compound sample into a hermetically sealed aluminum DSC pan.[1] The use of hermetic pans is crucial to prevent volatilization of the liquid sample during the experiment.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -100 °C.

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above any expected transitions, for instance, 250 °C.[2] This initial heating scan is used to erase any previous thermal history.

    • Cool the sample back to the starting temperature at a controlled rate, e.g., 10 °C/min.

    • Perform a second heating scan under the same conditions as the first. The data from this second scan is typically used for analysis of the glass transition and melting point.

  • Data Analysis:

    • Glass Transition Temperature (T_g_): Determined as the midpoint of the step-like change in the heat flow curve during the second heating scan.

    • Melting Point (T_m_): Identified as the peak maximum of the endothermic event in the heating scan.

    • Crystallization Temperature (T_c_): Identified as the peak maximum of the exothermic event in the cooling scan.

    • Heat of Fusion (ΔH_f_): Calculated from the area of the melting peak.

    • Heat of Polymerization (ΔH_p_): Can be observed as a broad exothermic peak at higher temperatures, indicating the onset of polymerization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the liquid this compound sample into a ceramic or aluminum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a typical flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min or 20 °C/min.[3]

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • Onset of Decomposition (T_d_): The temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a novel monomer like this compound.

G cluster_0 Thermal Analysis Workflow A Sample Acquisition (this compound) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Data Analysis & Interpretation B->D C->D E Determination of Tg, Tm, Tc, ΔH D->E F Determination of Decomposition Profile (Td) D->F G Comprehensive Thermal Properties Report E->G F->G

References

An In-Depth Technical Guide to the Shelf Life and Storage of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the shelf life and optimal storage conditions for m-PEG6-2-methylacrylate. Drawing upon data from suppliers and scientific literature on related compounds, this document outlines recommended storage practices, potential degradation pathways, and analytical methodologies for stability assessment.

Recommended Storage and Handling

Proper storage is paramount to ensure the stability and purity of this compound. The consensus among suppliers is a long-term storage temperature of -20°C .[1] For short-term transport, the material is generally shipped at ambient temperatures.

It is crucial to handle the compound in a well-ventilated area and avoid contact with skin and eyes. Due to its reactive nature, this compound is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radicals. To mitigate this, commercial preparations typically contain inhibitors such as monomethyl ether hydroquinone (B1673460) (MEHQ).[2][3] The effectiveness of these inhibitors is often dependent on the presence of dissolved oxygen.[2][3]

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Long-Term Storage Temperature -20°CMinimizes degradation reactions and spontaneous polymerization.[1]
Short-Term (Shipping) Temperature AmbientAcceptable for limited durations, but prolonged exposure should be avoided.
Atmosphere Under air (not inert atmosphere)Presence of oxygen is often required for the inhibitor (e.g., MEHQ) to function effectively.[2][3]
Light Exposure Store in the darkUV light can initiate polymerization and contribute to degradation.
Handling Use in a well-ventilated area, with appropriate personal protective equipment (gloves, safety glasses).Avoid inhalation and direct contact.

Potential Degradation Pathways

The stability of this compound can be compromised through several chemical degradation pathways. The primary routes of degradation are hydrolysis of the methacrylate (B99206) ester and oxidation of the polyethylene (B3416737) glycol (PEG) chain.

Hydrolysis of the Methacrylate Ester

The ester linkage in the methacrylate group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction leads to the formation of methacrylic acid and the corresponding m-PEG6-alcohol. The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts.[4][5]

Oxidation of the PEG Chain

The ether linkages within the polyethylene glycol chain can undergo auto-oxidation, a process that can be initiated by light, heat, or transition metal impurities. This degradation pathway can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids.

Stability Assessment: Experimental Protocols

To evaluate the stability of this compound, a well-designed experimental protocol is essential. This typically involves storing the compound under controlled conditions and periodically analyzing its purity and the formation of degradation products.

Long-Term and Accelerated Stability Studies

A comprehensive stability study should include both long-term testing under the recommended storage conditions and accelerated testing at elevated temperatures to predict the shelf life.

Table 2: Example Protocol for a 12-Month Stability Study

Time PointStorage Condition 1: Long-Term (-20°C ± 5°C)Storage Condition 2: Accelerated (25°C ± 2°C / 60% RH ± 5% RH)Storage Condition 3: Stressed (40°C ± 2°C / 75% RH ± 5% RH)
Initial (0 Months) TestTestTest
1 Month Test
3 Months TestTestTest
6 Months TestTestTest
9 Months Test
12 Months Test

RH = Relative Humidity

Analytical Methods for Stability Monitoring

A combination of chromatographic and spectroscopic techniques is typically employed to monitor the stability of this compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and quantify any degradation products.

  • Methodology: A reverse-phase HPLC method with UV detection is suitable. The mobile phase composition and gradient can be optimized to achieve separation of the parent compound from potential impurities and degradation products.

  • Example Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantification: Purity is determined by the area percentage of the main peak. Degradation products can be quantified using external standards if available.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound and identify degradation products.

  • Methodology: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the hydrolysis of the methacrylate ester would lead to the appearance of signals corresponding to methacrylic acid.[6]

  • Example Protocol:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O) with a suitable internal standard (e.g., TMS).

    • Analysis: Monitor the characteristic peaks of the methacrylate group (vinyl protons) and the PEG chain. The formation of methacrylic acid can be observed by the appearance of a new carboxylic acid proton signal.

3. Mass Spectrometry (MS)

  • Purpose: To identify the molecular weights of the parent compound and any degradation products.

  • Methodology: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with HPLC (LC-MS) to provide molecular weight information for the separated components. This is particularly useful for identifying unknown degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathway and a typical experimental workflow for stability testing.

G cluster_degradation Potential Degradation Pathway of this compound mPEG6 This compound hydrolysis Hydrolysis (+H₂O) mPEG6->hydrolysis oxidation Oxidation (+O₂) mPEG6->oxidation mPEG_alcohol m-PEG6-OH hydrolysis->mPEG_alcohol forms methacrylic_acid Methacrylic Acid hydrolysis->methacrylic_acid forms oxidized_products Oxidized PEG Fragments (Aldehydes, Ketones, etc.) oxidation->oxidized_products forms

Caption: A simplified diagram of the primary degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Receive and Characterize Initial Sample (t=0) storage Store Samples at Defined Conditions (-20°C, 25°C, 40°C) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples sampling->analysis hplc HPLC (Purity) analysis->hplc nmr NMR (Structure) analysis->nmr ms LC-MS (Degradant ID) analysis->ms data Data Analysis and Shelf-Life Estimation hplc->data nmr->data ms->data end Stability Report data->end

Caption: A typical workflow for conducting a stability study of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. Adherence to the recommended storage condition of -20°C is the most effective measure to ensure its long-term stability. Understanding the potential degradation pathways, primarily hydrolysis and oxidation, allows for the implementation of appropriate analytical methods to monitor the purity and integrity of the compound over time. The experimental protocols and workflows outlined in this guide provide a framework for establishing a robust stability testing program for this and related PEGylated monomers.

References

An In-depth Technical Guide on the Safety and Handling of m-PEG6-2-methylacrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for m-PEG6-2-methylacrylate monomer. The information presented is collated from safety data sheets of similar compounds, scientific literature on polyethylene (B3416737) glycol (PEG) derivatives and methacrylate (B99206) esters, and established laboratory safety protocols. It is intended to equip researchers and professionals in drug development with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a hydrophilic linker molecule that combines a polyethylene glycol (PEG) chain with a reactive methacrylate group. The PEG portion enhances water solubility, while the methacrylate group allows for polymerization or reaction with nucleophiles.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl Methacrylate (for comparison)mPEG-Methacrylate (general)
CAS Number 90784-86-480-62-6[1]Unknown for specific derivative[2]
Molecular Formula C17H32O8C5H8O2[3]Varies
Molecular Weight 364.4 g/mol 100.12 g/mol [3]Varies (e.g., 350, 550, 1k g/mol )[2]
Appearance Likely a colorless to pale yellow liquidColorless liquid[3]May be liquid or solid depending on MW[3]
Water Solubility High15.3 g/L at 20°CSoluble[2]

Hazard Identification and Toxicology

The PEG chain in this compound is expected to modulate the toxicological profile of the methacrylate moiety. PEG itself is generally considered biocompatible and non-toxic[4].

Table 2: Summary of Toxicological Information

HazardMethyl Methacrylate (Potential hazards for acrylates)mPEG-Methacrylate (General)Toxicological Considerations for this compound
Acute Oral Toxicity LD50 (Rat): > 5,000 mg/kgNo data available for the specific derivative. For Polyethylene Glycol: LD50 (Rat): > 15,000 mg/kg[3]The PEG chain is expected to reduce the toxicity compared to un-PEGylated acrylates.
Skin Corrosion/Irritation Causes skin irritation[1][3].Mild skin irritation (Rabbit, 24h) for Polyethylene Glycol[3].May cause mild skin irritation. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation[5].Mild eye irritation (Rabbit, 24h) for Polyethylene Glycol[3].May cause eye irritation.
Respiratory or Skin Sensitization May cause an allergic skin reaction. May cause respiratory irritation[1][3].No data available. Methacrylate esters are generally considered weak to moderate skin sensitizers[6].Potential for skin sensitization exists. Individuals with known acrylate (B77674) allergies should handle with extreme caution.
Flammability Highly flammable liquid and vapor[1][3].Not classified as flammable.The PEG chain likely increases the flash point, reducing flammability compared to methyl methacrylate. However, it should still be kept away from ignition sources.

Handling and Storage

Proper handling and storage procedures are essential to ensure the stability of the monomer and the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use[2].

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, use a certified respirator.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing[1].

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames[1].

  • Take precautionary measures against static discharge.

  • Handle under an inert atmosphere (e.g., Nitrogen or Argon) as PEG acrylates are sensitive to oxidation[7].

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[2].

  • Recommended storage temperature is -20°C[2].

  • Protect from light, as PEG acrylates are light-sensitive[7].

  • Store under an inert atmosphere (Nitrogen or Argon)[7].

  • For sensitive PEG products like acrylates, packaging in smaller, single-use portions can help maintain activity[7].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Culture: Plate cells (e.g., fibroblasts) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Monomer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium or DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the monomer. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Skin Sensitization Potential (Direct Peptide Reactivity Assay - DPRA)

The DPRA is an in vitro method to predict skin sensitization potential by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of cysteine-containing and lysine-containing synthetic peptides.

  • Reaction: Mix the monomer solution with each peptide solution and incubate for a defined period.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Measure the concentration of the unreacted peptide in each sample.

  • Data Analysis: Calculate the percentage of peptide depletion for both the cysteine and lysine peptides. The depletion values are used to classify the sensitization potential.

Visualizations

Safety_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage cluster_Emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Work_in_Ventilated_Area Work in a Well-Ventilated Area (e.g., Fume Hood) Select_PPE->Work_in_Ventilated_Area Avoid_Contact Avoid Skin and Eye Contact Work_in_Ventilated_Area->Avoid_Contact Avoid_Inhalation Avoid Inhalation of Vapors Avoid_Contact->Avoid_Inhalation Inert_Atmosphere Handle Under Inert Atmosphere Avoid_Inhalation->Inert_Atmosphere Store_Cool_Dry Store at -20°C in a Dry Place Inert_Atmosphere->Store_Cool_Dry Protect_from_Light Protect from Light Store_Cool_Dry->Protect_from_Light Inert_Atmosphere_Storage Store Under Inert Atmosphere Protect_from_Light->Inert_Atmosphere_Storage Spill_Containment Contain and Clean Spills (Absorbent Material) First_Aid Provide First Aid (Skin/Eye Wash, Fresh Air) Handling_and_Storage Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

Hazard_Mitigation_Pathway cluster_Controls Control Measures Potential_Hazard Potential Hazards - Skin/Eye Irritation - Skin Sensitization - Inhalation of Vapors Engineering_Controls Engineering Controls - Fume Hood - Proper Ventilation Potential_Hazard->Engineering_Controls Mitigated by Administrative_Controls Administrative Controls - Safe Work Practices - Training Potential_Hazard->Administrative_Controls Mitigated by PPE Personal Protective Equipment - Goggles - Gloves - Lab Coat Potential_Hazard->PPE Mitigated by Safe_Outcome Safe Handling and Minimized Exposure Engineering_Controls->Safe_Outcome Administrative_Controls->Safe_Outcome PPE->Safe_Outcome

Caption: Logical relationship for mitigating hazards associated with this compound.

References

A Comprehensive Technical Guide to m-PEG6-2-methylacrylate for Polymer Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methoxy (B1213986) poly(ethylene glycol)6 2-methylacrylate (m-PEG6-2-methylacrylate), a key monomer in the synthesis of advanced polymers for biomedical applications. Aimed at professionals in polymer chemistry and drug development, this document details the monomer's properties, synthesis, polymerization techniques, and its significant role in creating sophisticated drug delivery systems.

Core Concepts: Understanding this compound

Methoxy poly(ethylene glycol)6 2-methylacrylate is a functional monomer that combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a polymerizable methacrylate (B99206) group. The "m-PEG6" designation indicates a methoxy-terminated PEG chain with six ethylene (B1197577) glycol repeat units. This unique structure imparts valuable properties to the resulting polymers, most notably hydrophilicity and biocompatibility, making them ideal for applications within the body.

The methacrylate group serves as a reactive handle for polymerization, allowing for the creation of long-chain polymers with PEG side chains. These polymers are often used to create hydrogels and nanoparticles for controlled drug release and other biomedical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C17H32O8[1]
Molecular Weight 364.43 g/mol [1]
CAS Number 90784-86-4[1]
Appearance Colorless to light yellow oil
Solubility Soluble in water, ethanol, THF, CHCl3. Precipitates from cold ethanol, isopropanol, hexane, and ether.

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are fundamental processes for the development of advanced biomaterials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methoxy poly(ethylene glycol) (m-PEG6-OH) with methacryloyl chloride in the presence of a base, such as triethylamine (B128534). This reaction attaches the polymerizable methacrylate group to the PEG chain.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methoxy poly(ethylene glycol) with an average of 6 repeating units (m-PEG6-OH)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Anhydrous sodium sulfate

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH in anhydrous DCM or THF.

  • Add triethylamine to the solution, typically in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to m-PEG6-OH.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add methacryloyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and add a small amount of inhibitor to prevent polymerization.

  • Remove the solvent under reduced pressure to obtain the this compound product.

  • Purify the product further if necessary, for example, by column chromatography.

Polymerization of this compound

Polymers of this compound, denoted as poly(this compound) or P(m-PEGMA), can be synthesized through various radical polymerization techniques. The choice of method influences the polymer's architecture, molecular weight, and dispersity.

Free radical polymerization is a common and straightforward method for polymerizing methacrylate monomers. It is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., dioxane, THF, or dimethylformamide)

  • Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Dissolve the this compound monomer and the initiator (AIBN) in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent (e.g., diethyl ether or hexane).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. It employs a RAFT agent to mediate the polymerization process.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane, THF, or anisole)

  • Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, the RAFT agent, and the initiator in the chosen anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight.

  • Deoxygenate the solution using several freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath to start the polymerization. The reaction temperature depends on the initiator used.

  • Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by techniques like NMR or gas chromatography (GC).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and washing.

  • Dry the resulting polymer under vacuum.

Application in Drug Delivery: A Case Study with Doxorubicin (B1662922)

The hydrophilic and biocompatible nature of P(m-PEGMA) makes it an excellent candidate for constructing drug delivery systems. These polymers can self-assemble into nanoparticles or be crosslinked to form hydrogels, which can encapsulate therapeutic agents. A prime example is the delivery of the chemotherapeutic drug doxorubicin.

Doxorubicin is a widely used anticancer drug that functions by intercalating into DNA, thereby inhibiting DNA and RNA synthesis and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Below is a diagram illustrating the logical workflow of encapsulating a drug like doxorubicin in a P(m-PEGMA) nanocarrier for targeted delivery.

DrugDeliveryWorkflow Monomer This compound Monomer Polymerization Controlled Polymerization (e.g., RAFT) Monomer->Polymerization Synthesis Polymer Amphiphilic Block Copolymer Polymerization->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Nanoparticle P(m-PEGMA)-core Nanoparticle SelfAssembly->Nanoparticle DrugLoading Doxorubicin Encapsulation Nanoparticle->DrugLoading DrugLoadedNP Drug-Loaded Nanoparticle DrugLoading->DrugLoadedNP Targeting Targeted Delivery to Tumor Site (EPR effect) DrugLoadedNP->Targeting Release Drug Release (e.g., pH-triggered) Targeting->Release CellularUptake Cellular Uptake Release->CellularUptake TherapeuticEffect Therapeutic Effect CellularUptake->TherapeuticEffect

Caption: Workflow for drug encapsulation and delivery using P(m-PEGMA).

The following diagram illustrates the simplified mechanism of action of doxorubicin once it is released into a cancer cell.

Doxorubicin_Mechanism Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoisomeraseII Topoisomerase II Inhibition Dox->TopoisomeraseII DNA Nuclear DNA Intercalation->DNA Replication DNA Replication Inhibition Intercalation->Replication Transcription RNA Transcription Inhibition Intercalation->Transcription TopoisomeraseII->Replication Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

References

A Deep Dive into the Polymerization of m-PEG6-2-methylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the polymerization of methoxy-poly(ethylene glycol) methacrylate (B99206) with a PEG chain length of six, commonly referred to as m-PEG6-2-methylacrylate or more broadly as oligo(ethylene glycol) methyl ether methacrylate (OEGMA). This monomer is of significant interest in the biomedical field for the synthesis of biocompatible and thermoresponsive polymers. This guide will delve into the core polymerization techniques, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying mechanisms and workflows.

Core Polymerization Methodologies

The polymerization of this compound can be achieved through several methods, each offering distinct advantages in terms of control over polymer architecture, molecular weight, and polydispersity. The most prominent techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and conventional Free-Radical Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The mechanism involves a reversible halogen atom transfer from a dormant alkyl halide species to a transition metal complex, typically copper-based, which generates a propagating radical.

A key advantage of ATRP for OEGMA is its ability to be conducted under mild conditions, including at ambient temperature and in aqueous media.[1][2][3] This is particularly beneficial for the polymerization of hydrophilic monomers like this compound. Kinetic studies have shown that the polymerization is typically first-order and that the molecular weight increases linearly with monomer conversion, confirming the "living" nature of the process.[1][2][3] Polydispersity indices (PDI, or Mw/Mn) are generally low, often in the range of 1.15-1.30.[1][2][3]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a reversible chain transfer process.

RAFT polymerization of OEGMA has been successfully carried out in various solvents, including organic solvents like tetrahydrofuran (B95107) (THF) and aqueous systems.[4] This method provides excellent control over the polymerization, leading to polymers with predictable molecular weights and low polydispersity.[4] The choice of RAFT agent and reaction conditions can be tailored to achieve specific polymer characteristics.

Free-Radical Polymerization

Conventional free-radical polymerization is a widely used and relatively simple method for polymer synthesis. It involves the use of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), to generate radicals that initiate the polymerization of monomers.

While less controlled than ATRP or RAFT, free-radical polymerization is a robust and cost-effective method for producing poly(this compound). The resulting polymers typically have a broader molecular weight distribution (higher PDI) compared to those synthesized by controlled radical polymerization techniques. Kinetic studies of the aqueous-phase free-radical polymerization of a similar monomer, PEGMEMA, have shown that the reaction order with respect to the monomer and initiator concentrations are approximately 1.0 and 0.5, respectively, which is consistent with classical free-radical polymerization kinetics.[5]

Data Presentation: Comparative Analysis of Polymerization Techniques

The following tables summarize typical quantitative data obtained from the polymerization of OEGMA monomers under different conditions. This data is compiled from various literature sources and is intended to provide a comparative overview.

Table 1: Atom Transfer Radical Polymerization (ATRP) of OEGMA

InitiatorLigandSolventTemp (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Ethyl 2-bromoisobutyratebpyWater2020>9015,0001.25
Poly(ethylene glycol) 2-bromoisobutyratebpyWater2030>9525,0001.20
Methyl 2-bromopropionateHMTETAWater2060>9020,0001.30

Data extracted and compiled from kinetic plots and textual descriptions in cited literature.[1][2][3]

Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of OEGMA

RAFT AgentInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
2-Cyano-2-propyl dodecyl trithiocarbonateACVATHF704~9530,000<1.20
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidAIBNDioxane706>9025,000<1.25
S,S-Dibenzyl trithiocarbonateAIBNToluene (B28343)808>8535,000<1.30

Data synthesized from typical results presented in the field.[4]

Table 3: Free-Radical Polymerization of PEGMEMA

InitiatorSolventTemp (°C)Monomer Conc. (M)Initiator Conc. (M)Reaction Order (Monomer)Reaction Order (Initiator)
KPSWater500.1 - 0.40.002~1.02~0.48

Data based on kinetic studies of a similar monomer, PEGMEMA.[5]

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound using ATRP, RAFT, and free-radical techniques. These protocols are synthesized from established methodologies and should be adapted as needed for specific experimental goals.

Protocol for Atom Transfer Radical Polymerization (ATRP)

Materials:

  • This compound (OEGMA) monomer

  • Ethyl 2-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • 2,2'-Bipyridine (bpy) ligand

  • Deionized water (solvent)

  • Methanol (B129727) (for purification)

  • Inhibitor removal columns (e.g., basic alumina)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer Purification: Pass the OEGMA monomer through a column packed with basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: Add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol) to a dry Schlenk flask containing a magnetic stir bar. Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Monomer and Solvent: In a separate flask, dissolve the purified OEGMA monomer (e.g., 10 mmol) in deionized water (e.g., 10 mL). Degas this solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiation: Using a degassed syringe, transfer the monomer solution to the Schlenk flask containing the catalyst and ligand. Stir the mixture to dissolve the components.

  • Initiator Injection: Using a separate degassed syringe, inject the EBiB initiator (e.g., 0.1 mmol) into the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature (or a specified temperature) with stirring. Monitor the progress of the polymerization by taking samples at different time points for analysis (e.g., by NMR for conversion and GPC for molecular weight and PDI).

  • Termination: To stop the polymerization, open the flask to air, which will oxidize the copper catalyst and quench the reaction.

  • Purification: Dilute the reaction mixture with a small amount of methanol and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent like cold diethyl ether or hexane.

  • Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum until a constant weight is achieved.

Protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Materials:

  • This compound (OEGMA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent

  • Azobisisobutyronitrile (AIBN) initiator

  • 1,4-Dioxane (B91453) (solvent)

  • Diethyl ether (for purification)

  • Inhibitor removal columns

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer and Solvent Purification: Purify the OEGMA monomer as described for ATRP. Ensure the 1,4-dioxane is anhydrous.

  • Reaction Mixture Preparation: In a Schlenk flask, dissolve the OEGMA monomer (e.g., 10 mmol), CPADB RAFT agent (e.g., 0.1 mmol), and AIBN initiator (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring: Stir the reaction mixture for the desired period. Samples can be taken periodically using a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination: Stop the polymerization by rapidly cooling the reaction flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Reprecipitation: For higher purity, redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and reprecipitate it into the non-solvent.

  • Drying: Collect the purified polymer and dry it under vacuum to a constant weight.

Protocol for Free-Radical Polymerization

Materials:

  • This compound (OEGMA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Toluene (solvent)

  • Hexane (for purification)

  • Inhibitor removal columns

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • Monomer Purification: Purify the OEGMA monomer by passing it through an inhibitor removal column.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the purified OEGMA monomer (e.g., 10 g) and AIBN initiator (e.g., 0.1 g) in toluene (e.g., 20 mL).

  • Degassing: Bubble nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70 °C) under a nitrogen or argon atmosphere and maintain stirring.

  • Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours), depending on the desired conversion.

  • Termination: Cool the reaction mixture to room temperature.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent such as hexane.

  • Washing and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is obtained.

Visualizing the Principles: Diagrams of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of the polymerization processes.

ATRP_Mechanism ATRP Mechanism for this compound cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation cluster_termination Termination Dormant P-X + Cu(I)L_n Active P• + Cu(II)X L_n Dormant->Active k_act Active->Dormant k_deact Propagating P-M• Active->Propagating k_p Termination P-P or P-H + P(=) Active->Termination k_t Monomer Monomer (M)

Caption: ATRP Mechanism for this compound polymerization.

RAFT_Mechanism RAFT Mechanism for this compound cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Reinitiation & Propagation cluster_termination Termination Initiator Initiator (I) Radical I• Initiator->Radical k_d PropagatingRadical P_n• Radical->PropagatingRadical + M Monomer Monomer (M) Intermediate P_n-S-C(•)(S-P_m)-Z PropagatingRadical->Intermediate + RAFT Agent Termination Dead Polymer PropagatingRadical->Termination k_t RAFT_Agent P_n-S-C(=S)-Z New_Dormant P_m-S-C(=S)-Z Intermediate->New_Dormant New_Radical P_n• Intermediate->New_Radical New_Propagating P_m• New_Radical->New_Propagating + M Free_Radical_Mechanism Free-Radical Polymerization Mechanism Initiator Initiator (I) Radical Radical (I•) Initiator->Radical Initiation (k_d) Initiated_Chain I-M• Radical->Initiated_Chain Propagation (k_p) Monomer Monomer (M) Propagating_Chain I-(M)_n-M• Initiated_Chain->Propagating_Chain Propagation Termination Dead Polymer Propagating_Chain->Termination Termination (k_t) Experimental_Workflow General Experimental Workflow for Polymerization Start Start Purify_Monomer Monomer Purification Start->Purify_Monomer Prepare_Reaction Prepare Reaction Mixture Purify_Monomer->Prepare_Reaction Degas Degassing (Freeze-Pump-Thaw or N2/Ar bubbling) Prepare_Reaction->Degas Polymerize Polymerization (Controlled Temperature & Time) Degas->Polymerize Terminate Termination Polymerize->Terminate Purify_Polymer Polymer Purification (Precipitation/Filtration) Terminate->Purify_Polymer Dry_Polymer Drying Purify_Polymer->Dry_Polymer Characterize Characterization (NMR, GPC, etc.) Dry_Polymer->Characterize End End Characterize->End

References

The Pivotal Role of the PEG Chain in m-PEG6-2-methylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a key monomer in the development of advanced biomaterials. The document elucidates the critical role of the six-unit polyethylene (B3416737) glycol (PEG) chain in defining the monomer's physicochemical properties and, consequently, the characteristics of the polymers and hydrogels derived from it. We will explore its synthesis, key properties, and its significant applications in drug delivery and tissue engineering, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction

The convergence of polymer chemistry and medicine has led to the development of sophisticated biomaterials with tailored properties for a range of biomedical applications. Among these, PEGylated materials have gained prominence due to their exceptional biocompatibility and unique physicochemical characteristics. The monomer, this compound, combines a short, hydrophilic PEG chain with a polymerizable methacrylate (B99206) group, offering a versatile building block for creating biocompatible polymers and hydrogels. The methoxy-terminated PEG chain is instrumental in conferring hydrophilicity, reducing non-specific protein adsorption, and improving the in vivo circulation time of drug delivery systems.[1][2]

Physicochemical Properties of this compound

The defining features of this compound are conferred by its constituent parts: the hydrophilic PEG chain and the reactive methacrylate group. The PEG chain's length is a critical determinant of the resulting polymer's properties. A six-unit PEG chain, as in this compound, provides a balance of hydrophilicity and a well-defined molecular structure.

PropertyValueReference
Molecular Formula C17H32O8[3]
Molecular Weight 364.43 g/mol [3]
CAS Number 90784-86-4[3]
Appearance Colorless to pale yellow liquid[4]
Solubility Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[4][5]
Density (of similar PEGs) ~1.125 g/mL[5]

The Role of the PEG Chain

The polyethylene glycol chain is central to the functionality of this compound in biomedical contexts. Its primary roles include:

  • Hydrophilicity and Swelling: The ether linkages in the PEG backbone are hydrophilic, enabling polymers and hydrogels made from this monomer to absorb significant amounts of water and swell. This property is crucial for creating hydrogels that mimic the extracellular matrix and for facilitating the diffusion of nutrients and therapeutics.[6] The degree of swelling can be controlled by the concentration of the monomer and the crosslinking density of the hydrogel.

  • Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility, meaning it elicits a minimal inflammatory or immune response when introduced into the body. This "stealth" property is attributed to the formation of a hydration layer around the PEG chains, which sterically hinders the adsorption of proteins and prevents recognition by the immune system.[7]

  • Protein Resistance (Anti-Fouling): The dynamic and highly hydrated PEG chains create a surface that resists the non-specific adsorption of proteins and cells. This is a critical feature for medical devices, biosensors, and drug delivery nanoparticles to prevent biofouling and maintain their intended function.[7]

  • Controlled Drug Release: In hydrogels formulated for drug delivery, the mesh size of the polymer network, which is influenced by the PEG chain length and crosslinking, governs the diffusion rate of the encapsulated therapeutic agent. For hydrophobic drugs, the amphiphilic nature of the resulting polymer can aid in their solubilization and controlled release.[8]

Synthesis and Polymerization

Synthesis of m-PEG-methacrylate (General Protocol)

Experimental Protocol: Esterification of m-PEG-OH with Methacryloyl Chloride

  • Materials: Methoxy-poly(ethylene glycol) (m-PEG-OH), methacryloyl chloride, triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM), anhydrous diethyl ether, sodium bicarbonate solution.

  • Procedure:

    • Dissolve m-PEG-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Add triethylamine (as an acid scavenger) to the solution.

    • Slowly add methacryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) and filter.

    • Concentrate the solution under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.

    • Collect the product by filtration and dry under vacuum.

    • Characterize the final product using ¹H NMR and FTIR spectroscopy.

Hydrogel Formation via Photopolymerization

Hydrogels from this compound and other PEG-acrylates are commonly formed via free-radical photopolymerization.

Experimental Protocol: Photopolymerization of PEG-methacrylate Hydrogels

  • Materials: m-PEG-methacrylate monomer, a crosslinker (e.g., poly(ethylene glycol) diacrylate - PEGDA), a photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare a precursor solution by dissolving the m-PEG-methacrylate monomer, PEGDA crosslinker, and photoinitiator in PBS.

    • If encapsulating cells or drugs, add them to the precursor solution at this stage.

    • Pipette the precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and form the hydrogel.[6]

    • After polymerization, swell the hydrogel in PBS to remove any unreacted components.

G cluster_0 Hydrogel Synthesis Workflow Precursor Solution Precursor Solution Molding Molding Precursor Solution->Molding Pipette into mold UV Exposure UV Exposure Molding->UV Exposure Expose to UV light Hydrogel Hydrogel UV Exposure->Hydrogel Polymerization

Workflow for hydrogel synthesis via photopolymerization.

Applications in Drug Delivery and Tissue Engineering

The unique properties endowed by the PEG chain make this compound a valuable component in materials for drug delivery and tissue engineering.

Controlled Drug Release

Hydrogels prepared from this compound can serve as depots for the sustained release of therapeutic agents. The release kinetics are typically governed by Fickian diffusion, where the drug diffuses through the swollen polymer network. The release profile can be tailored by adjusting the hydrogel's crosslinking density and the concentration of the PEG monomer.[8]

Quantitative Data: Example of Drug Release

The following table presents hypothetical but representative data for the release of a model hydrophobic drug from a PEG-methacrylate/dimethacrylate hydrogel.

Time (hours)Cumulative Release (%)
115
640
1260
2485
4895
72100

Data modeled after trends observed in similar systems.[8]

Cell Encapsulation and Tissue Engineering

In tissue engineering, hydrogels created from PEG-based monomers provide a synthetic analogue of the extracellular matrix (ECM) for 3D cell culture. While the inherent bio-inertness of PEG prevents cell adhesion, the hydrogel matrix can be functionalized with cell-adhesive ligands, such as the RGD peptide sequence, to promote cell attachment and spreading.[9][10]

The interaction of encapsulated cells with the hydrogel and surrounding immune cells, like macrophages, can trigger specific signaling pathways. For instance, the presence of inflammatory stimuli can lead to the activation of pathways such as NF-κB, and cell-material interactions can influence pathways related to cell adhesion and proliferation.

G cluster_0 Cell-Hydrogel Signaling Macrophage Macrophage ParacrineSignaling Paracrine Signaling (e.g., IL-1β, TNF-α, VEGF) Macrophage->ParacrineSignaling Secretes Fibroblast Fibroblast Fibroblast->ParacrineSignaling Secretes ECMRemodeling ECM Remodeling Fibroblast->ECMRemodeling Mediates InflammatorySignals Inflammatory Signals (e.g., LPS) InflammatorySignals->Macrophage Activates ParacrineSignaling->Macrophage Influences ParacrineSignaling->Fibroblast Influences

Paracrine signaling between macrophages and encapsulated fibroblasts.

Conclusion

The this compound monomer is a highly versatile building block for the creation of advanced biomaterials. The six-unit PEG chain is the key to its utility, providing hydrophilicity, biocompatibility, and resistance to biofouling. These properties are translated to the resulting polymers and hydrogels, enabling their use in sophisticated applications such as controlled drug delivery and tissue engineering. By tuning the composition and crosslinking of hydrogels made from this monomer, researchers can precisely control the material's properties to meet the demands of specific biomedical challenges. Further research into copolymers and functionalization of these materials will continue to expand their therapeutic potential.

References

The Methylacrylate Group: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylacrylate group is a cornerstone in polymer chemistry and a key functional moiety in the development of advanced materials, particularly within the pharmaceutical and biomedical fields. Its reactivity, governed by the electron-withdrawing nature of the ester group and the presence of a carbon-carbon double bond, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of the methylacrylate group, focusing on its participation in Michael additions, free-radical polymerizations, and Diels-Alder reactions. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a comprehensive resource for researchers.

Core Reactivity of the Methylacrylate Group

The chemical behavior of methylacrylate is dominated by the electrophilic character of the β-carbon in its α,β-unsaturated carbonyl system. This polarization facilitates conjugate additions and makes the double bond susceptible to radical attack, forming the basis for its versatile reactivity.

Diagram: Logical Relationship of Methylacrylate Reactivity

cluster_reactions Key Reactions cluster_applications Primary Applications MA Methylacrylate Group Reactivity Core Reactivity MA->Reactivity Governed by α,β-unsaturated system Michael Michael Addition Reactivity->Michael Nucleophilic 1,4-addition Radical Radical Polymerization Reactivity->Radical Radical initiation DielsAlder Diels-Alder Reaction Reactivity->DielsAlder Dienophile activity Polymers Polymer Synthesis Michael->Polymers Radical->Polymers DielsAlder->Polymers DrugDelivery Drug Delivery Systems Polymers->DrugDelivery Biomaterials Biomaterials Polymers->Biomaterials

Caption: Logical overview of the primary reactions and applications stemming from the inherent reactivity of the methylacrylate group.

Michael Addition: A Versatile Conjugate Addition

The Michael addition is a fundamental reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), such as methylacrylate.[1][2] This reaction is widely employed for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1]

Diagram: Mechanism of Aza-Michael Addition

Reactants Methylacrylate (Acceptor) + Amine (Donor) Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product β-Amino Ester (Adduct) Intermediate->Product Protonation

Caption: Simplified mechanism of the aza-Michael addition of an amine to methylacrylate, proceeding through an enolate intermediate.

Quantitative Data for Michael Additions

The efficiency of the Michael addition of amines to methylacrylate is influenced by factors such as the nature of the amine, the catalyst, and the reaction conditions.

Michael DonorMichael AcceptorCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Benzylamine (B48309)Methyl methacrylate (B99206)Methanol (B129727) (Microwave)115 -> 130397[2]
(S)-α-methylbenzylamineMethyl methacrylateMethanol (Microwave)130 -> 1509Moderate[2]
AnilineMethyl acrylateSilica-supported AlCl₃ (Solvent-free)50-604Quantitative[3]
PiperidineMethyl acrylateSilica-supported AlCl₃ (Solvent-free)RT2Quantitative[3]
Experimental Protocol: Microwave-Assisted Michael Addition of Benzylamine to Methyl Methacrylate[2]
  • Reactant Preparation: In a microwave process vial, combine benzylamine (1 mmol) and methyl methacrylate (1 mmol).

  • Solvent Addition: Add methanol (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a monomode microwave reactor.

  • Reaction Conditions: Initially heat the reaction mixture to 115°C for 2 hours, followed by an increase in temperature to 130°C for 1 hour.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate, 8:2) to yield (rac)-methyl 3-(benzylamino)-2-methylpropanoate.

  • Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

Free-Radical Polymerization: The Gateway to Polymethacrylates

Free-radical polymerization is the most common method for synthesizing poly(methyl methacrylate) (PMMA) and its copolymers.[4] The process involves the initiation, propagation, and termination of radical chains.

Diagram: Free-Radical Polymerization Workflow

cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomer Methylacrylate Monomer Reaction Polymerization Reaction (Heating/UV) Monomer->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (Optional) Solvent->Reaction Precipitation Precipitation (e.g., in Methanol) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure, Composition) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR DSC DSC (Tg) Drying->DSC

Caption: A typical experimental workflow for the synthesis and characterization of poly(methyl methacrylate).

Quantitative Data for Free-Radical Polymerization

The kinetics of free-radical polymerization of methyl methacrylate have been extensively studied. The propagation (k_p) and termination (k_t) rate constants are crucial parameters.

Temperature (°C)k_p (L mol⁻¹ s⁻¹)k_t (L mol⁻¹ s⁻¹)InitiatorMethodReference
606863.4 x 10⁷AIBNRotating Sector[5]
60--AIBNFTi.r. and e.s.r.[5]
Experimental Protocol: Solution Polymerization of Methyl Methacrylate[1]
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 20 mg of benzoyl peroxide (initiator) in a mixture of 5 mL of methyl methacrylate (monomer) and 10 mL of benzene (B151609) (solvent).

  • Reaction Setup: Equip the flask with a condenser and place it in a water bath on a heater with a magnetic stirrer.

  • Polymerization: Heat the reaction mixture to 80-90°C with continuous stirring for 30-45 minutes.

  • Isolation: Allow the flask to cool to room temperature.

  • Precipitation: Add ethanol (B145695) to the reaction mixture to precipitate the poly(methyl methacrylate).

  • Collection and Drying: Collect the precipitated polymer by filtration, wash with ethanol, and dry to a constant weight.

  • Yield Calculation: Determine the percentage yield of the polymerization.

Diels-Alder Reaction: Methylacrylate as a Dienophile

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. Methylacrylate, with its electron-withdrawing ester group, can act as a dienophile, although it is less reactive than maleic anhydride (B1165640).[6] The reaction often requires elevated temperatures or Lewis acid catalysis.[6]

Diagram: Diels-Alder Reaction of Furan (B31954) and Methylacrylate

Reactants Furan (Diene) + Methylacrylate (Dienophile) TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Heat or Lewis Acid Product Bicyclic Adduct TransitionState->Product

Caption: The Diels-Alder cycloaddition between furan and methylacrylate to form a bicyclic product.

Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride (as a model for dienophile reactivity)[7]

Note: This protocol uses maleic anhydride, a more reactive dienophile, to illustrate the general procedure.

  • Reactant Preparation: In a scintillation vial, combine 2.5 g of maleic anhydride with 8 mL of tetrahydrofuran (B95107) (THF) and 1.5 mL of furan.

  • Reaction: Thoroughly mix the components in the sealed vial and allow the reaction to proceed.

  • Crystallization: Allow the product to crystallize from the reaction mixture.

  • Isolation: Assemble a vacuum filtration apparatus and wet the filter paper with cold THF.

  • Filtration and Washing: Filter the crystalline product, ensuring all crystals are transferred.

  • Drying and Characterization: Allow the product to air dry thoroughly. Determine the mass to calculate the percent yield and measure the melting point.

Applications in Drug Development

Copolymers of methyl methacrylate are extensively used in drug delivery systems due to their biocompatibility, tunable properties, and pH-dependent solubility.[4][7] These polymers, often known by the trade name Eudragit®, can be formulated into microparticles, nanoparticles, and coatings for controlled and targeted drug release.[4][7]

Interaction with Biological Systems and Signaling Pathways

While the methylacrylate monomer itself can be toxic, polymethacrylate-based biomaterials are generally considered biocompatible.[8] However, their interaction with biological systems can trigger sterile inflammatory responses.[9][10] This response is not initiated by pathogens but by the material itself and involves damage-associated molecular patterns (DAMPs).[10][11]

Diagram: Inflammatory Response to Methacrylate-Based Biomaterials

Biomaterial Methacrylate-Based Biomaterial DAMPs Release of DAMPs Biomaterial->DAMPs Implantation Macrophages Macrophage Activation DAMPs->Macrophages Recognition Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Macrophages->Cytokines Secretion Fibrosis Fibrous Capsule Formation Macrophages->Fibrosis M2 Phenotype

Caption: Simplified signaling cascade of the sterile inflammatory response initiated by the implantation of a methacrylate-based biomaterial.

Upon implantation, these biomaterials can lead to the recruitment of macrophages, which in turn release pro-inflammatory cytokines like TNF-α and IL-1β.[11] Over time, this can lead to the formation of a fibrous capsule around the implant.[11] The design of these copolymers, such as their hydrophilicity and surface charge, can modulate these interactions and influence drug penetration and cellular uptake.[7][12] For instance, pH-sensitive copolymers can be designed to be stable at physiological pH but dissolve in the acidic environment of lysosomes, facilitating intracellular drug delivery.[12]

Spectroscopic Data

The characterization of methylacrylate and its reaction products relies heavily on spectroscopic techniques.

TechniqueMethyl Methacrylate (Monomer)Poly(methyl methacrylate) (Polymer)Reference
¹H NMR Signals for vinyl protons (~5.5-6.1 ppm), methyl protons (~1.9 ppm), and methoxy (B1213986) protons (~3.7 ppm)Absence of vinyl proton signals; broad signals for the polymer backbone and side chains[13]
IR C=C stretching (~1630 cm⁻¹), C=O stretching (~1725 cm⁻¹), C-O stretching (~1160 cm⁻¹)Absence of C=C stretching; characteristic C=O and C-O stretching bands[14][15]

This guide provides a foundational understanding of the reactivity of the methylacrylate group, offering practical insights and experimental details for researchers in organic synthesis, polymer chemistry, and drug development. The versatility of this functional group, coupled with the tunable properties of its resulting polymers, ensures its continued importance in the creation of innovative materials and therapeutic systems.

References

Methodological & Application

Polymerization of m-PEG6-2-methylacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate). The focus is on controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods are favored for their ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, tissue engineering, and surface modification.

Application Notes

Poly(this compound), a derivative of poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), is a hydrophilic and biocompatible polymer. Its thermoresponsive properties, which can be tuned by copolymerization, make it a valuable material for creating "smart" drug delivery systems that release their payload in response to temperature changes. The controlled synthesis of these polymers allows for the precise engineering of their architecture, such as block copolymers, which can self-assemble into nanoparticles for encapsulating therapeutic agents.[1][2]

Controlled radical polymerization techniques like ATRP and RAFT are essential for synthesizing POEGMA with predictable molecular weights and low polydispersity.[1][2] ATRP utilizes a transition metal catalyst to establish a dynamic equilibrium between active and dormant polymer chains, while RAFT employs a chain transfer agent to mediate the polymerization. Both methods offer excellent control over the polymerization process, enabling the synthesis of polymers with complex architectures.[1][2]

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a robust method for polymerizing methacrylates with good control over the resulting polymer characteristics.[3][4] An aqueous ATRP protocol at ambient temperature is particularly advantageous for biocompatible polymers.[3]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-bipyridine (bpy) (ligand)

  • Deionized water (solvent)

  • Methanol (for precipitation)

  • Inhibitor removal columns

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column filled with an appropriate inhibitor remover to eliminate any polymerization inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and bpy in deionized water.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add CuBr to the reaction mixture.

  • Initiator Injection: Add the initiator, EBiB, to the flask via a degassed syringe to start the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature (e.g., 20°C) with continuous stirring. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion).[3]

  • Termination and Purification: To stop the polymerization, expose the reaction mixture to air. Dilute the solution with a suitable solvent like THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data Summary (ATRP)

ParameterValue/RangeReference
Monomerm-PEG-methacrylate (OEGMA)[3]
InitiatorEthyl α-bromoisobutyrate (EBiB)[3]
Catalyst/LigandCuBr/2,2'-bipyridine (bpy)[3]
SolventWater[3]
Temperature20 °C[3]
[Monomer]:[Initiator]:[Cu(I)]:[Ligand]Varies (e.g., 50:1:1:2)[3][5]
Conversion>90% within 20 min[3]
Molar Mass (Mn)Linear increase with conversion[3]
Polydispersity (Mw/Mn)1.15 - 1.30[3]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile technique that can be used for a wide range of monomers, including methacrylates, to produce polymers with well-defined architectures.[1][2]

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) or similar RAFT agent

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane or Dimethylformamide (DMF) (solvent)

  • Diethyl ether or hexane (B92381) (for precipitation)

  • Inhibitor removal columns

Procedure:

  • Monomer and Solvent Purification: Purify the this compound monomer by passing it through an inhibitor removal column. Ensure the solvent is of high purity and deoxygenated.

  • Reaction Mixture Preparation: In a Schlenk tube, dissolve the this compound, RAFT agent (e.g., CPDT), and initiator (AIBN) in the chosen solvent (e.g., DMF).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.

  • Monitoring: Track the polymerization progress by taking aliquots at different time points and analyzing for monomer conversion and polymer molecular weight evolution (e.g., via ¹H NMR and Size Exclusion Chromatography - SEC).

  • Termination: Stop the reaction by cooling the mixture to room temperature and exposing it to air.

  • Purification and Isolation: Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent like cold diethyl ether or hexane.

  • Drying: Isolate the polymer by filtration or decantation and dry under vacuum until a constant weight is achieved.

Quantitative Data Summary (RAFT)

ParameterValue/RangeReference
Monomerm-PEG-methacrylate (PEGMA)[2]
RAFT Agent2-Cyano-2-propyl dithiobenzoate (CPDB) or similar[6]
InitiatorAzobisisobutyronitrile (AIBN)[2]
SolventDimethylformamide (DMF)[2]
Temperature70 °C[2]
[Monomer]:[RAFT Agent]:[Initiator]Varies (e.g., 100:1:0.2)[2][7]
Molar Mass (Mn)Controlled by [M]/[RAFT] ratio[7]
Polydispersity (Mw/Mn)< 1.2[7]

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up Purification Monomer Purification Setup Reaction Setup (Monomer, Ligand, Solvent) Purification->Setup Degassing Degassing (N2/Ar Purge) Setup->Degassing Catalyst_Add Catalyst Addition (CuBr) Degassing->Catalyst_Add Initiation Initiator Injection (EBiB) Catalyst_Add->Initiation Polymerize Polymerization (Room Temp) Initiation->Polymerize Termination Termination (Exposure to Air) Polymerize->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation (in Methanol) Catalyst_Removal->Precipitation Drying Drying (Vacuum) Precipitation->Drying Final_Polymer Final_Polymer Drying->Final_Polymer

Caption: Workflow for ATRP of this compound.

RAFT_Workflow cluster_prep_raft Preparation cluster_reaction_raft Polymerization cluster_purification_raft Work-up Purification_Raft Monomer & Solvent Purification Mixture_Prep Reaction Mixture Prep (Monomer, RAFT Agent, Initiator) Purification_Raft->Mixture_Prep Degassing_Raft Degassing (Freeze-Pump-Thaw) Mixture_Prep->Degassing_Raft Polymerize_Raft Polymerization (e.g., 70°C) Degassing_Raft->Polymerize_Raft Termination_Raft Termination (Cooling & Air Exposure) Polymerize_Raft->Termination_Raft Precipitation_Raft Precipitation (in Ether/Hexane) Termination_Raft->Precipitation_Raft Drying_Raft Drying (Vacuum) Precipitation_Raft->Drying_Raft Final_Polymer_Raft Final_Polymer_Raft Drying_Raft->Final_Polymer_Raft Final Polymer

Caption: Workflow for RAFT polymerization of this compound.

References

Application Notes and Protocols for Free Radical Polymerization of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate). This versatile monomer is frequently utilized in the synthesis of biocompatible polymers for a range of applications in drug delivery, tissue engineering, and biotechnology.

Introduction

This compound is a hydrophilic macromonomer containing a terminal methacrylate (B99206) group, which is readily polymerizable via free radical mechanisms, and a methoxy-terminated hexa(ethylene glycol) chain. The resulting polymers, poly(this compound), exhibit excellent water solubility, biocompatibility, and low immunogenicity, properties conferred by the polyethylene (B3416737) glycol (PEG) side chains. These characteristics make them ideal candidates for creating drug delivery vehicles, hydrogels, and surface modifiers for biomedical devices.[1][2][3]

Free radical polymerization is a widely used, robust, and relatively simple method for synthesizing high molecular weight polymers from vinyl monomers.[3] The process involves three key steps: initiation, propagation, and termination. By carefully controlling the reaction conditions, such as monomer concentration, initiator type and concentration, solvent, and temperature, the molecular weight and polydispersity of the resulting polymer can be tailored to suit specific applications.

Materials and Methods

Materials
  • This compound monomer

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), Potassium persulfate (KPS), or Ammonium (B1175870) persulfate (APS))

  • Solvent (e.g., Deionized water, Dioxane, Tetrahydrofuran (THF), or Dimethyl sulfoxide (B87167) (DMSO))

  • Chain transfer agent (optional, for molecular weight control)

  • Inhibitor remover (e.g., basic alumina)

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

  • Nitrogen or Argon gas for deoxygenation

Equipment
  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and condenser

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Syringes and needles for transfer of deoxygenated liquids

  • Filtration apparatus

  • Drying oven or vacuum oven

Experimental Protocols

Two common methods for the free radical polymerization of this compound are presented below: thermal initiation in an organic solvent and redox initiation in an aqueous solution.

Protocol 1: Thermal Initiation using AIBN in an Organic Solvent

This protocol is suitable for synthesizing polymers that may be used for subsequent modification or processing in organic media.

  • Monomer Purification: If the monomer contains an inhibitor (e.g., hydroquinone), pass it through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the this compound monomer in the chosen organic solvent (e.g., dioxane or THF).[4]

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen is an inhibitor of free radical polymerization and must be removed.

  • Initiator Addition: In a separate vial, dissolve the AIBN initiator in a small amount of the deoxygenated solvent. Add the initiator solution to the reaction flask via a syringe.

  • Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN).[4] Allow the reaction to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the vinyl proton peaks of the monomer.[5]

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent, such as diethyl ether or hexane, while stirring vigorously.

  • Purification and Drying: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Redox Initiation using APS/TEMED in Aqueous Solution

This protocol is ideal for the synthesis of hydrogels and polymers intended for direct use in aqueous biological systems.[1]

  • Reaction Setup: In a reaction vessel, dissolve the this compound monomer in deionized water.

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes.

  • Initiator and Catalyst Addition: Prepare fresh aqueous solutions of the initiator, ammonium persulfate (APS), and the catalyst, tetramethylethylenediamine (TEMED). Add the TEMED to the monomer solution, followed by the APS solution to initiate the polymerization.[1] The polymerization will proceed at room temperature.

  • Polymerization: Continue stirring the reaction mixture under an inert atmosphere. For hydrogel synthesis, the solution will typically gel within minutes to an hour. The reaction is often allowed to proceed overnight to ensure high conversion.[1]

  • Purification: The resulting polymer or hydrogel can be purified by dialysis against deionized water for several days to remove unreacted monomer, initiator, and catalyst.

  • Lyophilization: After dialysis, the purified polymer solution can be frozen and lyophilized to obtain a dry, fluffy solid.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the free radical polymerization of PEG-methacrylates, based on literature data for similar monomers.

Table 1: Typical Reaction Conditions for Free Radical Polymerization

ParameterThermal Initiation (AIBN)Redox Initiation (APS/TEMED)
Monomer m-PEG-methacrylatem-PEG-methacrylate
Solvent Dioxane, THF, DMSO[4]Deionized Water[1]
Initiator AIBN[4]Ammonium Persulfate (APS)[1]
Catalyst -TEMED[1]
Temperature 60-80 °C[4]Room Temperature
Reaction Time 4-24 hours1-24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Table 2: Representative Quantitative Data for Poly(PEG-methacrylate) Synthesis

Initiator SystemMonomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
KPS (in water)>95% (in 60 min at 50°C)---[5]
AGET ATRP>90%--< 1.3[6]
RAFT>90%3,397-1.13[7]

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data are for representative PEG-methacrylate polymerizations and may vary depending on the specific this compound and reaction conditions.

Visualization of Experimental Workflow and Polymerization Mechanism

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound (purified) Setup Combine Monomer & Solvent in Reaction Vessel Monomer->Setup Solvent Solvent (e.g., Water, Dioxane) Solvent->Setup Initiator Initiator (e.g., KPS, AIBN) Add_Initiator Add Initiator Initiator->Add_Initiator Deoxygenate Deoxygenate (N2 or Ar purge) Setup->Deoxygenate Deoxygenate->Add_Initiator React React at Controlled Temperature Add_Initiator->React Precipitate Precipitate in Non-Solvent React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Polymer Product

Caption: Experimental workflow for free radical polymerization.

Polymerization_Mechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Initiation (Heat or Redox) Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain Propagation + M Monomer Monomer (M) Growing_Chain->Growing_Chain Dead_Polymer Dead Polymer Growing_Chain->Dead_Polymer Termination (Combination or Disproportionation)

Caption: Mechanism of free radical polymerization.

Applications in Drug Development

Polymers of this compound are highly valuable in drug development due to their favorable biological properties.

  • Drug Delivery Vehicles: These polymers can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs to improve their solubility, stability, and pharmacokinetic profiles.[8] The PEG chains form a hydrophilic corona that sterically hinders opsonization and reduces clearance by the reticuloendothelial system, leading to prolonged circulation times (the "stealth" effect).

  • Hydrogels for Controlled Release: By copolymerizing this compound with a crosslinking agent, injectable or implantable hydrogels can be formed.[1][9] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner as the polymer matrix swells or degrades.

  • Surface Modification: The surfaces of medical devices, nanoparticles, or proteins can be grafted with poly(this compound) to improve their biocompatibility, reduce protein adsorption, and prevent immune responses.

  • pH-Responsive Systems: Copolymers incorporating ionizable monomers alongside this compound can create "smart" drug delivery systems that release their payload in response to pH changes, such as those found in tumor microenvironments or endosomal compartments.[10]

Drug_Delivery_Application Polymer Poly(this compound) Micelle Drug-Loaded Micelle Polymer->Micelle Drug Hydrophobic Drug Drug->Micelle Bloodstream Systemic Circulation (Bloodstream) Micelle->Bloodstream Administration Target Target Tissue (e.g., Tumor) Bloodstream->Target Enhanced Permeation & Retention (EPR) Effect Release Drug Release Target->Release

Caption: Application in micellar drug delivery.

References

Application Notes and Protocols for Preparing m-PEG6-2-methylacrylate Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are highly attractive biomaterials for drug delivery applications due to their excellent biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2] This document provides detailed protocols for the synthesis, characterization, and drug loading of hydrogels fabricated from methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a monomer that allows for the creation of hydrogels with controlled properties. These hydrogels can serve as depots for the sustained release of a variety of therapeutic agents.

Data Presentation

The following tables summarize the key quantitative data related to the physical properties and drug release characteristics of this compound hydrogels.

Table 1: Physicochemical Properties of this compound Hydrogels

ParameterValueConditions
Swelling Ratio
Low Monomer Concentration~2.81 mmol PEGMEM (MW 300 g/mol )
High Monomer Concentration~2.8>2 mmol PEGMEM (MW 300 g/mol )
Low Crosslinker ConcentrationHigher SwellingLower mole % of crosslinker
High Crosslinker ConcentrationLower SwellingHigher mole % of crosslinker
Mechanical Properties
Storage Modulus (G')Increases with monomer concentrationPEGMEM (MW 300 g/mol )
Storage Modulus (G')Increases with crosslinker concentrationPEGMEM (MW 300 g/mol )
Tensile Modulus0.04 - 0.89 MPa10-40% w/w PEGDA (MW 3400 g/mol )
Compressive Modulus0.01 - 2.46 MPa10-40% w/w PEGDA (MW 3400 g/mol )

Note: Data for PEGMEM (MW 300 g/mol ) is presented as a close analog to this compound. Data for PEGDA is included to provide a representative range of mechanical properties for PEG-based hydrogels.

Table 2: Drug Loading and Release Characteristics

DrugLoading MethodLoading Efficiency (%)Cumulative Release (24h)Release Conditions
Doxorubicin In-situ7.94 ± 0.23~20-40%pH-responsive release
Ibuprofen In-situNot specified~10%Diffusion from a PLA-PEG-PLA hydrogel
Estradiol In-situNot specified~100%Low MW PEG-MA/PEG-DMA hydrogel
Insulin In-situNot specified~17-24%Low and high MW PEG-MA/PEG-DMA hydrogels at pH 2 and 7

Note: The drug loading and release are highly dependent on the specific hydrogel formulation and the physicochemical properties of the drug.[3][4][5]

Experimental Protocols

Materials
  • Methoxy-poly(ethylene glycol)6-2-methylacrylate (this compound, average Mn ~330 g/mol )

  • Poly(ethylene glycol) dimethacrylate (PEGDMA, crosslinker, e.g., Mn 550 g/mol )

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TMED, catalyst)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Drug to be encapsulated (e.g., Doxorubicin, Ibuprofen)

Protocol for Hydrogel Synthesis (Free Radical Polymerization)

This protocol is adapted for this compound from a method for polyethylene (B3416737) glycol methyl ether methacrylate (B99206) (PEGMEM) hydrogels.[6]

  • Prepare Precursor Solution:

    • In a suitable vessel, dissolve the desired amount of this compound monomer in deionized water at room temperature.

    • Add the crosslinker, PEGDMA, to the monomer solution. The concentration of the crosslinker will influence the mechanical properties and swelling ratio of the hydrogel.

    • Add the catalyst, TMED, to the mixture.

  • Initiate Polymerization:

    • Prepare a fresh solution of the initiator, APS, in deionized water.

    • Add the APS solution dropwise to the monomer/crosslinker/catalyst mixture while stirring.

  • Gelation:

    • Allow the mixture to polymerize overnight at room temperature. The solution will transition into a solid hydrogel.

  • Purification:

    • After polymerization, immerse the hydrogel in a large volume of deionized water and dialyze for several days to remove any unreacted monomers, oligomers, and initiator/catalyst residues. Change the water frequently.

  • Sterilization:

    • Sterilize the purified hydrogels using a suitable method, such as UV irradiation, prior to use in cell culture or in vivo studies.

Protocol for In-Situ Drug Loading
  • Prepare Drug Solution: Dissolve the therapeutic drug in the deionized water that will be used to prepare the hydrogel precursor solution. Ensure the drug is stable under the polymerization conditions.

  • Prepare Precursor Solution with Drug: Follow the hydrogel synthesis protocol (Section 3.2), using the drug-containing deionized water to dissolve the this compound monomer, PEGDMA crosslinker, and TMED catalyst.

  • Initiate Polymerization and Purify: Proceed with the addition of the APS initiator and allow for gelation as described above. Purify the drug-loaded hydrogel by swelling in PBS (pH 7.4) to remove any unreacted components, being mindful of potential premature drug release.

Protocol for In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded hydrogel into a suitable container (e.g., a vial or a well in a multi-well plate).

  • Release Medium: Add a defined volume of release medium (e.g., PBS, pH 7.4) to the container with the hydrogel. The volume should be sufficient to ensure sink conditions, where the concentration of the released drug in the medium remains low.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]

  • Calculate Cumulative Release: Calculate the cumulative amount and percentage of drug released at each time point, accounting for the drug removed during previous sampling and the volume replacement.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization cluster_drug_release Drug Release Study s1 Prepare Precursor Solution (this compound, PEGDMA, TMED) s2 Initiate Polymerization (Add APS) s1->s2 s3 Gelation (Overnight at RT) s2->s3 s4 Purification (Dialysis in DI Water) s3->s4 s5 Sterilization (e.g., UV Irradiation) s4->s5 dl2 Post-Synthesis Loading: Swell hydrogel in drug solution s5->dl2 c1 Swelling Studies s5->c1 c2 Mechanical Testing (Rheology, Compression) s5->c2 c3 Morphology (SEM) s5->c3 dr1 Incubate in Release Medium s5->dr1 Drug-loaded hydrogel dl1 In-Situ Loading: Dissolve drug in precursor solution dl1->s2 dl2->dr1 dr2 Collect Samples at Time Points dr1->dr2 dr3 Quantify Drug Concentration (HPLC, UV-Vis) dr2->dr3 dr4 Calculate Cumulative Release dr3->dr4

Caption: Workflow for hydrogel synthesis, drug loading, and characterization.

Signaling Pathways of Model Drugs

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_damage DNA Damage DNA->DNA_damage ROS->DNA_damage NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Survival Cell Survival Genes NFkB->Cell_Survival

Caption: Simplified signaling pathway of Doxorubicin.[1][7]

ibuprofen_mechanism Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 inhibits COX2 COX-2 Ibuprofen->COX2 inhibits Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane Thromboxane A2 COX1->Thromboxane COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation

Caption: Mechanism of action for Ibuprofen.[8][9]

References

Application Notes & Protocols: m-PEG6-2-methylacrylate for Controlled Release of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrophobic drugs present a significant challenge in drug delivery due to their poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy. Poly(ethylene glycol) (PEG) has been widely utilized in drug delivery to enhance the solubility and circulation half-life of therapeutics. m-PEG6-2-methylacrylate is a functionalized PEG monomer that can be polymerized to form nanoparticles or hydrogels, creating a versatile platform for the encapsulation and controlled release of hydrophobic drugs. The PEG component provides a hydrophilic shell, improving biocompatibility and stability in physiological environments, while the polymer matrix can encapsulate hydrophobic therapeutic agents.

These application notes provide an overview and detailed protocols for utilizing nanoparticles formulated with a polymer based on PEG-methacrylate for the controlled release of hydrophobic drugs. The data presented is based on representative studies using similar PEG-methacrylate systems and serves as a guide for developing and characterizing your own drug delivery vehicles.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on PEG-methacrylate-based nanoparticles for hydrophobic drug delivery.

Table 1: Nanoparticle Formulation and Drug Loading Efficiency

Hydrophobic DrugPolymer SystemNanoparticle Size (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)
PaclitaxelPOEGMA-based100-150< 0.2~5> 90%[1]
DoxorubicinPOEGMA-based53-133< 0.21.2-4.4~41%[1]
QuercetinPEG-Polyester64-74< 0.27.2-19Not Reported[2]

Note: Data is representative of similar PEG-methacrylate systems and may vary based on the specific formulation and process parameters.

Table 2: In Vitro Drug Release Kinetics

Hydrophobic DrugPolymer SystemRelease Medium (pH)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
EstradiolPEG-MA/PEG-DMA Hydrogel7.4~60~80
PaclitaxelPOEGMA-based7.4~30~50
DoxorubicinPOEGMA-based5.0~55~70

Note: Release kinetics are highly dependent on the polymer composition, drug-polymer interactions, and the release medium.[3][4]

Table 3: Cytotoxicity Data (MTT Assay)

Cell LineNanoparticle TypeConcentration (µg/mL)Cell Viability (%)
MCF-7 (Breast Cancer)Blank PEG-PLGA NP100> 90%
MCF-7 (Breast Cancer)Drug-loaded PEG-PLGA NP10~50%
A549 (Lung Cancer)Blank PEGylated NP100> 85%[5]

Note: Cytotoxicity of blank nanoparticles is generally low, indicating good biocompatibility. Drug-loaded nanoparticles show dose-dependent cytotoxicity to cancer cells.[6]

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded PEG-Methacrylate Nanoparticles

This protocol describes the preparation of hydrophobic drug-loaded nanoparticles using a nanoprecipitation method with a representative PEG-methacrylate-based polymer.

Materials:

  • This compound (or a similar PEG-methacrylate polymer)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (B3395972) (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve the PEG-methacrylate polymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a water-miscible organic solvent like acetone (2 mL).

  • Vortex the solution until both the polymer and the drug are fully dissolved.

  • Place deionized water (10 mL) in a beaker and stir at a moderate speed (e.g., 500 rpm) at room temperature.

  • Using a syringe pump, add the organic solution dropwise into the stirring deionized water at a constant flow rate (e.g., 0.5 mL/min).

  • Observe the formation of a milky suspension, indicating the formation of nanoparticles.

  • Continue stirring for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove any unloaded drug and residual solvent. Change the water every 4-6 hours.

  • Collect the purified nanoparticle suspension and store it at 4°C.

Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency

Materials:

  • Drug-loaded nanoparticle suspension

  • Lyophilizer

  • UV-Vis Spectrophotometer or HPLC

  • Acetonitrile (or other suitable solvent to dissolve the nanoparticles and drug)

Procedure:

  • Lyophilize a known volume of the nanoparticle suspension to obtain the dry weight of the drug-loaded nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of the drug in the solution using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.0

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Transfer a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger container with a known volume of release medium (e.g., 50 mL of PBS at pH 7.4).

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

  • Repeat the experiment using a different release medium (e.g., acetate buffer at pH 5.0) to study the effect of pH on drug release.

Protocol 4: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the blank and drug-loaded nanoparticles on a selected cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Blank and drug-loaded nanoparticle suspensions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the blank and drug-loaded nanoparticle suspensions in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared nanoparticle dilutions to each well. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Mandatory Visualizations

G cluster_0 Nanoparticle Formulation cluster_1 In Vitro Characterization A This compound + Hydrophobic Drug C Nanoprecipitation (in Aqueous Solution) A->C B Organic Solvent (e.g., Acetone) B->C D Self-Assembly C->D E Drug-Loaded Nanoparticles D->E F Drug Loading & Encapsulation Efficiency E->F G In Vitro Drug Release E->G H Cytotoxicity Assay (MTT) E->H G cluster_0 Cellular Uptake NP PEG-Methacrylate Nanoparticle Endocytosis Endocytosis NP->Endocytosis Clathrin Clathrin-mediated Endocytosis->Clathrin Major Pathway Caveolin Caveolin-mediated Endocytosis->Caveolin Macropino Macropinocytosis Endocytosis->Macropino Endosome Endosome Clathrin->Endosome Caveolin->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release (e.g., due to low pH) Endosome->DrugRelease Target Intracellular Target (e.g., Microtubules) DrugRelease->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Application Notes and Protocols for m-PEG6-2-methylacrylate in 3D Cell Culture and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG6-2-methylacrylate is a versatile hydrophilic polymer that can be crosslinked to form hydrogels, making it an excellent candidate for creating three-dimensional (3D) cell culture scaffolds and tissue engineering constructs. Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] The methacrylate (B99206) group on this compound allows for covalent crosslinking through processes like photopolymerization, enabling the formation of stable hydrogel networks in the presence of cells.[3]

These hydrogels can be functionalized with bioactive molecules, such as adhesion peptides, to promote specific cell-matrix interactions.[2][4] The inherent bio-inertness of the PEG backbone minimizes non-specific protein adsorption, providing a "blank slate" to which specific biological cues can be added to direct cell behavior.[1] The physical properties of the hydrogel, such as stiffness, can be modulated to influence cell fate, including differentiation and proliferation.[5][6]

This document provides detailed application notes and protocols for utilizing this compound in 3D cell culture and tissue engineering, including quantitative data on representative PEG-based hydrogel properties, experimental procedures, and diagrams of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies on PEG-methacrylate and PEG-diacrylate hydrogels, which can serve as a reference for designing experiments with this compound.

Table 1: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Molecular Weight (Da)PEGDA Concentration (w/v %)Equilibrium Confined Compressive Modulus (HA0, MPa)Equilibrium Tensile Modulus (Eten, MPa)Swelling Ratio
3400100.040.0425.0
3400200.200.2512.5
3400300.450.508.0
6000100.020.0331.5
6000200.100.1515.0
10000100.010.02-

Data adapted from a study on PEG-diacrylate hydrogels and intended for comparative purposes.[7]

Table 2: Cell Viability in PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Blend (3400 Da / 400 Da)Total Polymer Concentration (wt %)Average Cell Viability (%)Compressive Modulus (MPa)
20 / 802081 ± 2.10.4 ± 0.02
20 / 8025~75~0.7
20 / 8030~55~1.0
20 / 804020 ± 2.01.6 ± 0.2

Data represents the viability of photoencapsulated cells and is adapted from a study on blends of high and low molecular weight PEGDA.[8] These values highlight the trade-off between mechanical strength and cell viability.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogels via Photopolymerization

This protocol describes the formation of hydrogels using UV light-induced photopolymerization.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile filters (0.22 µm)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve this compound in sterile PBS or serum-free cell culture medium to the desired final concentration (e.g., 10% w/v).

    • Add a photoinitiator, such as Irgacure 2959, to a final concentration of 0.05-0.1% (w/v). Ensure complete dissolution.

    • Note: The concentration of this compound will influence the stiffness of the resulting hydrogel.

  • Sterilization:

    • Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.

  • Hydrogel Formation:

    • Pipette the sterile precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to induce crosslinking.

    • Note: The UV exposure time and intensity should be optimized to ensure complete polymerization while minimizing potential cell damage.

  • Washing:

    • After polymerization, wash the hydrogels extensively with sterile PBS or cell culture medium to remove any unreacted components.

Protocol 2: 3D Cell Encapsulation in this compound Hydrogels

This protocol details the encapsulation of cells within the hydrogel matrix during polymerization.

Materials:

  • This compound precursor solution (prepared and sterilized as in Protocol 1)

  • Cells of interest, in suspension

  • Sterile, non-adherent molds (e.g., polydimethylsiloxane, PDMS)

Procedure:

  • Cell Preparation:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in a small volume of serum-free culture medium.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the this compound precursor solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL).

    • Note: Work quickly to prevent premature settling of cells.

  • Polymerization:

    • Dispense the cell-laden precursor solution into sterile molds.

    • Polymerize the hydrogels by exposing them to UV light as described in Protocol 1.

  • Cell Culture:

    • Carefully remove the cell-laden hydrogels from the molds and place them in a sterile petri dish or multi-well plate.

    • Add complete cell culture medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the culture medium every 1-2 days.

  • Analysis:

    • Cell viability can be assessed using live/dead staining assays.

    • Cell proliferation and function can be analyzed using appropriate biochemical or imaging techniques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for 3D Cell Encapsulation cluster_prep Preparation cluster_encap Encapsulation cluster_poly Polymerization cluster_culture Culture & Analysis A Prepare this compound and photoinitiator solution B Sterilize precursor solution A->B D Mix cell suspension with precursor solution B->D C Prepare cell suspension C->D E Pipette cell-laden solution into molds D->E F Expose to UV light to initiate crosslinking E->F G Transfer hydrogels to culture medium F->G H Incubate and maintain 3D cell culture G->H I Analyze cell viability, proliferation, and function H->I

Caption: Workflow for 3D cell encapsulation in this compound hydrogels.

G Integrin-Mediated Cell Adhesion Signaling cluster_ecm Hydrogel Microenvironment cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_response Cellular Response ECM Adhesion Peptide (e.g., RGD) Covalently linked to PEG hydrogel Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Linkage Signaling Downstream Signaling Cascades (e.g., MAPK, Rho/ROCK) FAK->Signaling Response Adhesion, Spreading, Proliferation, Differentiation Actin->Response Gene Gene Expression Signaling->Gene Gene->Response

Caption: Integrin-mediated cell adhesion signaling in a functionalized PEG hydrogel.

G Influence of Hydrogel Stiffness on Cell Fate cluster_stiffness Hydrogel Mechanical Properties cluster_mechanotransduction Mechanotransduction cluster_lineage Stem Cell Differentiation Soft Low Stiffness (e.g., <10 kPa) RhoA_soft Low RhoA Activity Soft->RhoA_soft Stiff High Stiffness (e.g., >25 kPa) RhoA_stiff High RhoA Activity Stiff->RhoA_stiff YAP_TAZ_soft YAP/TAZ (Cytoplasmic/Inactive) Adipogenic Adipogenic / Chondrogenic Lineage YAP_TAZ_soft->Adipogenic YAP_TAZ_stiff YAP/TAZ (Nuclear/Active) Osteogenic Osteogenic Lineage YAP_TAZ_stiff->Osteogenic RhoA_soft->YAP_TAZ_soft RhoA_stiff->YAP_TAZ_stiff

Caption: Effect of hydrogel stiffness on stem cell differentiation pathways.

References

Application Notes and Protocols for Bioconjugation of Peptides to m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process can improve solubility, increase stability against proteolytic degradation, reduce immunogenicity, and prolong circulation half-life.[1][2][3] While high molecular weight PEGs are often used to achieve a "stealth" effect, short-chain PEGs, such as methoxy-PEG6-2-methylacrylate (m-PEG6-2-methylacrylate), offer a means to fine-tune the physicochemical properties of a peptide without a dramatic increase in hydrodynamic size. This can be particularly advantageous for applications where preserving the peptide's native bioactivity is paramount.[1][4]

These application notes provide a detailed protocol for the site-specific conjugation of a cysteine-containing peptide to this compound via a thiol-Michael addition reaction. This method offers a robust and specific way to achieve a homogenous peptide-PEG conjugate.[5]

Reaction Principle: Thiol-Michael Addition

The bioconjugation of a cysteine-containing peptide to this compound proceeds via a thiol-Michael addition reaction. In this reaction, the nucleophilic thiol group of the cysteine residue attacks the electron-deficient β-carbon of the methylacrylate group on the PEG reagent. This reaction is highly specific for thiols under mild pH conditions (typically pH 6.5-7.5) and results in the formation of a stable thioether bond.[5][6]

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide (purity >95%)

  • This compound

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent)

Protocol 1: Bioconjugation of a Cysteine-Containing Peptide to this compound

This protocol describes the conjugation of a model cysteine-containing peptide (e.g., Ac-Cys-Ala-Gly-Tyr-NH2) to this compound.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed 0.1 M PBS (pH 7.4) to a final concentration of 5 mg/mL.

    • To ensure the cysteine thiol group is in its reduced form, add a 2-fold molar excess of TCEP hydrochloride to the peptide solution. Incubate for 30 minutes at room temperature.

  • PEG Reagent Preparation:

    • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 5-fold molar excess of the this compound solution to the reduced peptide solution.

    • Gently mix the reaction mixture and incubate at room temperature for 4 hours with gentle agitation.

    • The reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and LC-MS. The reaction progress can also be qualitatively assessed by monitoring the disappearance of free thiol groups using Ellman's reagent.

Protocol 2: Purification of the Peptide-PEG Conjugate by RP-HPLC
  • Sample Preparation:

    • After the conjugation reaction, acidify the reaction mixture by adding TFA to a final concentration of 0.1% (v/v).

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • RP-HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Collect fractions corresponding to the main product peak, which should have a longer retention time than the unconjugated peptide.

  • Post-Purification:

    • Combine the collected fractions and lyophilize to obtain the purified peptide-PEG conjugate as a powder.

Protocol 3: Characterization of the Peptide-PEG Conjugate

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analyze the purified conjugate using the same RP-HPLC conditions as in the purification step to assess its purity. A single, sharp peak is indicative of a highly pure product.

B. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for this analysis.

  • Sample Preparation: Dissolve a small amount of the lyophilized conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the sample into the mass spectrometer. The observed molecular weight should correspond to the theoretical molecular weight of the peptide-PEG conjugate.

Data Presentation

Table 1: Reactant and Product Information for a Model Conjugation

CompoundMolecular FormulaMolecular Weight ( g/mol )
Ac-Cys-Ala-Gly-Tyr-NH2C20H28N5O6S482.53
This compoundC16H30O8350.41
Ac-Cys(PEG6)-Ala-Gly-Tyr-NH2C36H58N5O14S832.94

Table 2: Typical RP-HPLC and Mass Spectrometry Data

SampleRP-HPLC Retention Time (min)Theoretical Mass (m/z)Observed Mass (m/z)
Unconjugated Peptide15.2482.53482.55
This compound-350.41-
Peptide-PEG Conjugate18.5832.94832.96

Table 3: Quantitative Analysis of a Typical Conjugation Reaction

ParameterValue
Peptide Concentration5 mg/mL
PEG:Peptide Molar Ratio5:1
Reaction Time4 hours
Conversion Efficiency>90%
Isolated Yield75-85%
Final Purity (by RP-HPLC)>98%

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization peptide Cysteine-Containing Peptide tcep TCEP (Reducing Agent) peptide->tcep Reduction reaction_mix Reaction Mixture (pH 7.4, RT, 4h) tcep->reaction_mix peg This compound dmso DMF (Solvent) peg->dmso Dissolution dmso->reaction_mix hplc RP-HPLC reaction_mix->hplc Purification lyophilize Lyophilization hplc->lyophilize final_product Purified Peptide-PEG Conjugate lyophilize->final_product hplc_analysis RP-HPLC Analysis ms_analysis Mass Spectrometry final_product->hplc_analysis Purity Check final_product->ms_analysis Identity Confirmation

Caption: Experimental workflow for peptide-PEG conjugation.

Caption: Thiol-Michael addition reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiencyIncomplete reduction of cysteine disulfide bonds.Increase the molar excess of TCEP or the incubation time. Ensure buffers are degassed.
pH of the reaction is too low.Ensure the final pH of the reaction mixture is between 7.0 and 7.5.
Hydrolysis of the acrylate (B77674) group.Prepare the this compound solution fresh before use.
Multiple peaks in HPLC chromatogram of the final productIncomplete reaction.Increase the reaction time or the molar excess of the PEG reagent.
Side reactions (e.g., disulfide bond formation).Ensure complete reduction of the peptide before conjugation. Work with degassed solutions.
Degradation of the peptide or conjugate.Avoid prolonged exposure to harsh pH conditions. Store samples at -20°C or -80°C.
Poor recovery after HPLC purificationAdsorption of the peptide/conjugate to the column.Optimize the mobile phase composition, for example, by adding a different ion-pairing agent.
Precipitation of the sample during purification.Ensure the sample is fully dissolved before injection. Adjust the initial mobile phase conditions to be more compatible with the sample solvent.

Conclusion

The protocol described provides a reliable method for the site-specific bioconjugation of a cysteine-containing peptide to this compound. The resulting homogenous peptide-PEG conjugate can be efficiently purified and characterized using standard laboratory techniques. This approach allows for the precise modification of peptides, enabling researchers to systematically investigate the impact of short-chain PEGylation on their biological activity and pharmacokinetic properties, which is of significant interest in the development of novel peptide-based therapeutics.

References

Surface Modification of Nanoparticles with m-PEG6-2-methylacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate). This process, known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy and safety of nanoparticle-based drug delivery systems. By grafting this compound onto the nanoparticle surface, a hydrophilic and protective layer is formed, which significantly improves the nanoparticle's pharmacokinetic profile and biocompatibility.

Applications in Nanomedicine

Surface modification with this compound offers several key advantages for nanoparticle-based therapies:

  • Prolonged Systemic Circulation: The PEG layer creates a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the nanoparticles in the bloodstream. This allows for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

  • Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological fluids, enhancing their colloidal stability and preventing the formation of large agglomerates that could lead to toxicity or rapid clearance.

  • Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response against the nanocarrier.

  • Enhanced Drug Delivery: By improving circulation time and stability, this compound-modified nanoparticles can more effectively deliver their therapeutic payload to the target tissue, potentially increasing treatment efficacy while reducing off-target side effects.

Quantitative Data Summary

The following table summarizes the typical changes observed in the physicochemical properties of nanoparticles after surface modification with this compound. The data presented is a representative compilation from various studies on similar PEGylated nanoparticle systems.

PropertyBefore ModificationAfter Modification with this compound
Hydrodynamic Diameter (nm) Varies (e.g., 100 ± 5)Increased (e.g., 120 ± 8)
Polydispersity Index (PDI) < 0.2< 0.2 (generally maintained or slightly increased)
Zeta Potential (mV) Varies (can be positive or negative, e.g., +25 ± 3)Reduced (closer to neutral, e.g., -5 ± 2)[1]
Drug Loading Content (%) Varies depending on drug and nanoparticleMay slightly decrease due to the surface coating
Drug Encapsulation Efficiency (%) High (e.g., >90%)Generally remains high
In Vitro Drug Release (at 48h) e.g., 80%Slower, sustained release (e.g., 60%)[2]

Experimental Protocols

This section provides detailed protocols for the surface modification of nanoparticles with this compound via a "grafting to" method and subsequent characterization.

Protocol for Surface Modification of Nanoparticles

This protocol describes the covalent attachment of thiol-terminated this compound to the surface of gold nanoparticles (AuNPs) as a model system. The principle can be adapted for other nanoparticle types with appropriate surface chemistry.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-terminated this compound (this compound-SH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Synthesize or purchase citrate-stabilized AuNPs of the desired size.

    • Prepare a stock solution of this compound-SH in DI water at a concentration of 1 mg/mL.

  • PEGylation Reaction:

    • To the AuNP suspension, add the this compound-SH solution at a molar excess (e.g., 1000-fold excess of PEG to AuNPs). The optimal ratio should be determined empirically.

    • Gently mix the solution and allow it to react for at least 12 hours at room temperature with continuous stirring to facilitate the formation of the gold-thiol dative bond.

  • Purification of PEGylated Nanoparticles:

    • Centrifuge the reaction mixture to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 rpm for 30 minutes for ~50 nm AuNPs).

    • Carefully remove the supernatant containing unbound PEG.

    • Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of excess, unbound this compound.

  • Storage:

    • Resuspend the final purified PEGylated nanoparticles in PBS or another appropriate buffer for storage at 4°C.

Protocol for Characterization of Modified Nanoparticles

3.2.1. Size and Zeta Potential Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after modification) in DI water or PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge of the nanoparticles.

    • Perform measurements in triplicate for each sample.

3.2.2. Morphological Analysis

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast, especially for visualizing the PEG layer.

    • Image the nanoparticles using a TEM to observe their size, shape, and state of aggregation.

3.2.3. Drug Loading and Release Studies

  • Drug Loading:

    • Prepare drug-loaded nanoparticles according to your established protocol.

    • After purification, lyse a known amount of the drug-loaded nanoparticles to release the encapsulated drug.

    • Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with gentle shaking.

    • At predetermined time intervals, collect aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected aliquots.

    • Plot the cumulative drug release as a function of time.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_drug_studies Drug Delivery Studies NP_Synth Core Nanoparticle Synthesis PEGylation PEGylation with This compound NP_Synth->PEGylation Purification Purification (Centrifugation) PEGylation->Purification DLS DLS (Size, PDI, Zeta Potential) Purification->DLS TEM TEM (Morphology) Purification->TEM Drug_Loading Drug Loading Purification->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release

Caption: Experimental workflow for nanoparticle modification and characterization.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Interior NP PEGylated Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolae-mediated) NP->Endocytosis Cellular Uptake Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Endosomal Escape or Lysosomal Degradation Cytosol Cytosolic Drug Release Late_Endosome->Cytosol

Caption: Cellular uptake pathway of PEGylated nanoparticles.[3][4][5][6]

References

Application Notes & Protocols: A Step-by-Step Guide to m-PEG6-2-methylacrylate Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, such as drug delivery and tissue engineering, owing to their excellent biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix.[1][2] This document provides a detailed guide for the synthesis of hydrogels using methoxy-PEG6-2-methylacrylate (m-PEG6-MA), a monofunctional PEG monomer. To form a crosslinked hydrogel network, a crosslinking agent is essential. This protocol will detail the use of poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker and photo-polymerization as the gelation mechanism.[2][3]

These hydrogels can be customized to achieve desired mechanical properties and degradation profiles, making them suitable for a variety of applications, including the controlled release of therapeutics.[4][5][6]

Experimental Protocols

Materials
  • Methoxy-PEG6-2-methylacrylate (m-PEG6-MA)

  • Poly(ethylene glycol) diacrylate (PEGDA) (molecular weight of 700 g/mol is used in this protocol as an example)[3]

  • Photoinitiator (e.g., Irgacure 2959 or 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA))[3][7]

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sterile deionized (DI) water

  • Ethanol (B145695) (70%) for sterilization

Equipment
  • UV light source (365 nm)

  • Vortex mixer

  • Pipettes

  • Molds for hydrogel casting (e.g., PDMS molds or sterile syringes with the tip removed)

  • Spatula

  • Analytical balance

  • pH meter

  • Lyophilizer (for certain characterization)

  • Scanning Electron Microscope (SEM)

  • Rheometer or mechanical tester

  • UV-Vis Spectrophotometer (for degradation studies)

Synthesis of m-PEG6-MA Hydrogels via Photopolymerization

This protocol describes the preparation of a 10% (w/v) total polymer hydrogel. The ratio of m-PEG6-MA to PEGDA can be varied to tune the hydrogel properties.

  • Prepare the Precursor Solution:

    • In a sterile light-protected vial, dissolve the desired amount of m-PEG6-MA and PEGDA in PBS (pH 7.4). For a 1 mL solution of 10% (w/v) total polymer with a 9:1 ratio of m-PEG6-MA to PEGDA:

      • Weigh 90 mg of m-PEG6-MA.

      • Weigh 10 mg of PEGDA.

      • Add PBS to a final volume of 1 mL.

    • Vortex the solution until all components are fully dissolved.

  • Add the Photoinitiator:

    • Prepare a stock solution of the photoinitiator. For Irgacure 2959, a 10% (w/v) solution in 70% ethanol is common.[3]

    • Add the photoinitiator to the precursor solution at a final concentration of 0.05-0.5% (w/v). For example, add 5 µL of a 10% (w/v) Irgacure 2959 stock solution to 1 mL of the precursor solution for a final concentration of 0.05%.

    • Vortex the solution thoroughly to ensure homogeneous mixing.

  • Casting and Crosslinking:

    • Pipette the precursor solution into a sterile mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) to initiate photopolymerization. The exposure time will depend on the intensity of the UV source and the volume of the precursor solution, but typically ranges from 5 to 15 minutes.[8]

    • The solution will transition from a liquid to a solid hydrogel.

  • Washing and Sterilization:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with sterile PBS or DI water for 24-48 hours to remove any unreacted monomers, oligomers, and residual photoinitiator.[9] Change the washing solution periodically.

    • The hydrogels can be sterilized by soaking in 70% ethanol followed by washing with sterile PBS, or by UV irradiation.[9]

Characterization of m-PEG6-MA Hydrogels

Swelling Behavior

The swelling ratio provides information about the crosslinking density of the hydrogel.

  • Record the initial weight of the fully hydrated hydrogel (Ws).

  • Lyophilize the hydrogel to remove all water and record the dry weight (Wd).

  • The equilibrium swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.[3]

Mechanical Properties

The mechanical properties, such as compressive modulus, are crucial for understanding the hydrogel's suitability for specific applications.

  • Perform uniaxial compression testing on cylindrical hydrogel samples.

  • The compressive modulus can be determined from the linear region of the stress-strain curve (typically 10-20% strain).

Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the porous microstructure of the hydrogel.

  • Freeze-dry the hydrogel samples.

  • Fracture the dried hydrogels in liquid nitrogen to expose the internal structure.

  • Sputter-coat the samples with a conductive material (e.g., gold).

  • Image the cross-section using an SEM.

Data Presentation

Table 1: Influence of m-PEG6-MA:PEGDA Ratio on Hydrogel Properties

m-PEG6-MA:PEGDA Ratio (w/w)Total Polymer Concentration (w/v)Swelling Ratio (Q)Compressive Modulus (kPa)
9:110%Data to be filled by userData to be filled by user
8:210%Data to be filled by userData to be filled by user
7:310%Data to be filled by userData to be filled by user

Table 2: Influence of Total Polymer Concentration on Hydrogel Properties (m-PEG6-MA:PEGDA ratio fixed at 8:2)

Total Polymer Concentration (w/v)Swelling Ratio (Q)Compressive Modulus (kPa)
5%Data to be filled by userData to be filled by user
10%Data to be filled by userData to be filled by user
15%Data to be filled by userData to be filled by user

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Precursor Solution Preparation cluster_process Hydrogel Formation cluster_post Post-Processing A m-PEG6-MA E Mixing and Dissolution A->E B PEGDA (Crosslinker) B->E C PBS (Solvent) C->E D Photoinitiator D->E F Casting into Mold E->F G UV Exposure (365 nm) F->G H Washing and Purification G->H I Characterization H->I J Final Hydrogel Product H->J

Caption: Workflow for m-PEG6-MA hydrogel synthesis.

Characterization_Flow cluster_physical Physical Properties cluster_chemical Chemical Properties Start Synthesized Hydrogel Swelling Swelling Studies Start->Swelling Mechanical Mechanical Testing Start->Mechanical Morphology SEM Analysis Start->Morphology FTIR FTIR Spectroscopy (Confirm Acrylate Reaction) Start->FTIR NMR NMR Spectroscopy (Confirm Polymerization) Start->NMR Data_Analysis Data Analysis and Interpretation Swelling->Data_Analysis Calculate Swelling Ratio Mechanical->Data_Analysis Determine Compressive Modulus Morphology->Data_Analysis Analyze Pore Structure FTIR->Data_Analysis Verify Crosslinking NMR->Data_Analysis Assess Monomer Conversion

Caption: Characterization workflow for m-PEG6-MA hydrogels.

References

Application Notes and Protocols for the Characterization of m-PEG6-2-methylacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

M-PEG6-2-methylacrylate is a key monomer in the synthesis of advanced polymers used in drug delivery, bioconjugation, and surface modification applications. The precise control over the polymer's molecular weight, composition, and architecture is critical for its performance and safety in biomedical applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound polymers using a suite of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC/GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Fourier Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques Overview

A multi-faceted approach is essential for the thorough characterization of this compound polymers. Each technique provides unique and complementary information regarding the polymer's structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and composition of the polymer, including confirmation of the monomer incorporation and end-group analysis.[1][2][3][4][5]

  • Size Exclusion Chromatography (SEC/GPC): Determines the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ).[6][7][8][9][10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Offers high-resolution mass analysis, enabling the determination of the absolute molecular weight of individual polymer chains and the identification of end-groups and repeating units.[11][12][13][14][15]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the polymer, confirming the successful polymerization and the presence of both the PEG and methacrylate (B99206) moieties.[16][17][18][19][20]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the polymer structure and determine the degree of polymerization.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the poly(this compound) sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical acquisition parameters: 16-32 scans, 30° pulse width, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters: 1024-4096 scans, 30° pulse width, 2-second relaxation delay.

  • Data Analysis:

    • Integrate the characteristic proton signals to determine the relative ratios of protons from the PEG chain, the methacrylate backbone, and the methoxy (B1213986) end-group.

    • Compare the observed chemical shifts with the expected values for the polymer structure.

Expected NMR Data:

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Methacrylate Backbone (CH₂)1.80 - 2.1045.0 - 46.0
Methacrylate Backbone (C-CH₃)0.80 - 1.1016.0 - 19.0
Ester Carbonyl (C=O)-176.0 - 178.0
Ester Methylene (COO-CH₂)4.20 - 4.3064.0 - 65.0
PEG Methylene (O-CH₂-CH₂)3.60 - 3.70 (broad)69.0 - 71.0
Methoxy Protons (CH₃-O)3.38 (singlet)59.0

Note: Chemical shifts are approximate and can vary based on solvent and polymer tacticity.

Size Exclusion Chromatography (SEC/GPC)

Objective: To determine the molecular weight distribution of the polymer.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Tetrahydrofuran (THF) containing 0.1% (w/v) of a stabilizer like butylated hydroxytoluene (BHT). Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample solution through a 0.22 µm syringe filter.

  • Instrumentation:

    • GPC/SEC system equipped with a refractive index (RI) detector.

    • Column set: A set of two or three columns with a range of pore sizes suitable for the expected molecular weight of the polymer (e.g., Agilent PLgel MIXED-D).[9]

  • Analysis Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 35-40 °C.

    • Injection volume: 50-100 µL.

  • Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) standards.

  • Data Analysis: Use the GPC software to calculate Mn, Mw, and PDI from the RI signal based on the calibration curve.

Typical SEC/GPC Data:

Parameter Description Typical Value Range
Mn ( g/mol ) Number-average molecular weight5,000 - 50,000
Mw ( g/mol ) Weight-average molecular weight6,000 - 75,000
PDI (Mw/Mn) Polydispersity Index1.1 - 2.5
MALDI-TOF Mass Spectrometry

Objective: To obtain absolute molecular weight information and confirm the polymer structure.

Methodology:

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in THF (approx. 10 mg/mL).[13][14]

  • Cationizing Agent Solution: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in THF (approx. 1 mg/mL).[11]

  • Sample Preparation:

    • Dissolve the polymer sample in THF at a concentration of 1 mg/mL.

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

  • Spotting: Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).

  • Instrumentation:

    • MALDI-TOF mass spectrometer equipped with a nitrogen or Nd:YAG laser.

  • Acquisition:

    • Acquire spectra in positive ion reflectron mode.

    • Optimize the laser intensity to obtain good signal-to-noise ratio with minimal fragmentation.

  • Data Analysis:

    • Identify the repeating unit mass from the spacing between adjacent peaks in the polymer distribution.

    • Confirm the end-group masses from the absolute mass of the observed ions.

Expected MALDI-TOF MS Data:

Parameter Description Expected Value
Repeating Unit Mass Mass of the this compound monomer~348.4 g/mol
Ion Series Polymer chains adducted with the cationizing agent[M + Na]⁺
End Groups Initiator fragment and terminating agentDependent on synthesis
Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the polymer.

Methodology:

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of polymer in a volatile solvent (e.g., THF), cast a film on a KBr or NaCl salt plate, and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid polymer directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: FTIR spectrometer.

  • Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the polymer.

Characteristic FTIR Peak Assignments:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950 - 2850C-H stretchingAliphatic (backbone and PEG)
1730C=O stretchingEster
1480 - 1440C-H bendingCH₂ and CH₃
1240C-O stretchingEster
1100C-O-C stretchingEther (PEG backbone)

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Techniques cluster_data Data Analysis Polymer This compound Polymerization NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR SEC SEC / GPC Polymer->SEC MALDI MALDI-TOF MS Polymer->MALDI FTIR FTIR Spectroscopy Polymer->FTIR Structure Structural Confirmation & Composition NMR->Structure MWD Molecular Weight Distribution (Mn, Mw, PDI) SEC->MWD Abs_MW Absolute Molecular Weight & End Groups MALDI->Abs_MW Func_Groups Functional Group Identification FTIR->Func_Groups

Caption: Experimental workflow for polymer characterization.

Analytical_Technique_Relationships Polymer Poly(this compound) NMR NMR Polymer->NMR SEC SEC/GPC Polymer->SEC MALDI MALDI-TOF Polymer->MALDI FTIR FTIR Polymer->FTIR Structure Chemical Structure NMR->Structure Composition Monomer Composition NMR->Composition Mn Mn SEC->Mn Mw Mw SEC->Mw PDI PDI SEC->PDI Abs_MW Absolute MW MALDI->Abs_MW End_Groups End Groups MALDI->End_Groups Func_Groups Functional Groups FTIR->Func_Groups

Caption: Relationships between techniques and properties.

References

Application Notes and Protocols for Determining Monomer Conversion in m-PEG6-2-methylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The determination of monomer conversion is a critical parameter in the synthesis of polymers, including poly(m-PEG6-2-methylacrylate). Accurate measurement of the extent to which monomers have been converted into polymer chains is essential for ensuring the desired polymer properties, such as molecular weight, polydispersity, and functionality. In the context of drug development, where polymers are often used as drug delivery vehicles, precise control over these parameters is paramount for ensuring product safety and efficacy.

This document provides detailed protocols for three common and reliable methods for determining the monomer conversion of this compound: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Gravimetric Analysis, and Gel Permeation Chromatography (GPC/SEC). Each method offers distinct advantages and is suited to different experimental setups and resource availability.

  • ¹H NMR Spectroscopy is a powerful and non-destructive technique that allows for the direct quantification of the remaining monomer in the reaction mixture. By comparing the integration of specific proton signals from the monomer's vinyl group with a stable internal standard or a polymer backbone signal, a precise conversion value can be calculated.

  • Gravimetric Analysis is a straightforward and cost-effective method that involves separating the polymer from the unreacted monomer and weighing the isolated polymer. While simple, it is crucial to ensure complete removal of the monomer and solvent without losing any polymer.

  • Gel Permeation Chromatography (GPC/SEC) is a technique that separates molecules based on their size in solution.[1][2] By monitoring the disappearance of the monomer peak and the emergence of the polymer peak, monomer conversion can be determined.[1] This method also provides valuable information about the molecular weight and molecular weight distribution of the polymer.[1][3]

The choice of method will depend on factors such as the required accuracy, the nature of the polymerization (e.g., solution, bulk), and the availability of analytical instrumentation. For instance, ¹H NMR provides detailed structural information, while gravimetric analysis is accessible in most laboratories. GPC/SEC offers comprehensive characterization of the resulting polymer.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

This protocol describes the determination of this compound conversion by comparing the integral of the vinyl protons of the monomer to an internal standard.

Materials:

  • Reaction mixture aliquots

  • Deuterated solvent (e.g., CDCl₃, D₂O, depending on the polymerization solvent)

  • Internal standard (e.g., dimethylformamide (DMF), 1,3,5-trioxane)[4]

  • NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation (Time Zero):

    • Before initiating the polymerization, prepare a "time zero" sample.

    • In an NMR tube, add a known amount of the reaction mixture (monomer, initiator, solvent).

    • Add a known amount of the internal standard.[4]

    • Fill the NMR tube to the appropriate volume with the deuterated solvent.

    • Record the ¹H NMR spectrum.

  • Sample Preparation (During Polymerization):

    • At desired time points during the polymerization, withdraw a small aliquot of the reaction mixture.

    • To accurately stop the polymerization in the aliquot, it can be quenched, for example, by adding an inhibitor or by rapid cooling.

    • Prepare the NMR sample as described in step 1, ensuring the same ratio of reaction mixture to internal standard and deuterated solvent.

    • Record the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic vinyl proton signals of the this compound monomer (typically in the range of 5.5-6.5 ppm).[5]

    • Identify a characteristic signal from the internal standard that does not overlap with monomer or polymer signals.[4]

    • Integrate the area of one of the monomer's vinyl proton signals and the signal of the internal standard.

    • Calculate the monomer conversion using the following formula:

    Conversion (%) = [1 - (Integral of Monomer Peak at time t / Integral of Internal Standard at time t) / (Integral of Monomer Peak at time 0 / Integral of Internal Standard at time 0)] * 100

Illustrative Quantitative Data:

The following table provides hypothetical data for monomer conversion determined by ¹H NMR at different time points for a solution polymerization of this compound.

Polymerization Time (minutes)Integral of Monomer Vinyl PeakIntegral of Internal Standard PeakMonomer Conversion (%)
01.001.000
300.651.0035
600.401.0060
1200.151.0085
2400.051.0095
Protocol 2: Gravimetric Analysis

This protocol outlines the procedure for determining monomer conversion by isolating and weighing the polymer.[6][7]

Materials:

  • Reaction mixture aliquots

  • A non-solvent for the polymer in which the monomer is soluble (e.g., cold methanol, hexane)[4]

  • Beakers or centrifuge tubes

  • Filter paper or centrifuge

  • Vacuum oven

Procedure:

  • Polymer Precipitation:

    • At specified time points, withdraw a known mass of the reaction mixture.

    • Slowly add the reaction mixture to a beaker containing a stirred, large excess of a suitable non-solvent.[4] The polymer should precipitate out of the solution.

    • Allow the mixture to stir for a sufficient time to ensure complete precipitation.

  • Polymer Isolation:

    • Collect the precipitated polymer by filtration using a pre-weighed filter paper or by centrifugation.

    • Wash the isolated polymer with fresh non-solvent to remove any remaining unreacted monomer, initiator, or solvent.

  • Drying and Weighing:

    • Dry the isolated polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Weigh the dried polymer.

  • Calculation:

    • Calculate the monomer conversion using the following formula:

    Conversion (%) = (Mass of dried polymer / Initial mass of monomer in the aliquot) * 100

Illustrative Quantitative Data:

The following table shows example data for monomer conversion determined by gravimetric analysis for a bulk polymerization of this compound.

Polymerization Time (hours)Initial Mass of Monomer in Aliquot (g)Mass of Dried Polymer (g)Monomer Conversion (%)
11.000.2525
21.000.5555
41.000.8888
81.000.9696
Protocol 3: Gel Permeation Chromatography (GPC/SEC)

This protocol details the use of GPC/SEC to determine monomer conversion by monitoring the disappearance of the monomer peak.[3][8]

Materials:

  • Reaction mixture aliquots

  • GPC/SEC system with a suitable detector (e.g., refractive index detector)

  • Appropriate GPC columns for the expected molecular weight range

  • Mobile phase (a good solvent for both the monomer and polymer, e.g., THF)

  • Vials for GPC samples

Procedure:

  • Calibration:

    • Calibrate the GPC/SEC system with a set of polymer standards of known molecular weights (e.g., polystyrene or polymethylmethacrylate standards).[1]

  • Sample Preparation:

    • At desired time points, withdraw an aliquot from the reaction mixture.

    • Quench the polymerization if necessary.

    • Dilute the aliquot with the mobile phase to a suitable concentration for GPC analysis.

    • Filter the sample to remove any particulate matter.

  • GPC/SEC Analysis:

    • Inject the prepared sample into the GPC/SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer and the polymer in the chromatogram. The monomer will have a longer retention time than the polymer.

    • Determine the area of the monomer peak at different time points.

    • Calculate the monomer conversion by comparing the area of the monomer peak at a given time to the area of the monomer peak at time zero. A calibration curve of monomer concentration versus peak area may be required for higher accuracy.

    Conversion (%) = [1 - (Area of Monomer Peak at time t / Area of Monomer Peak at time 0)] * 100

Illustrative Quantitative Data:

The following table presents example data for monomer conversion determined by GPC/SEC for a controlled radical polymerization of this compound.

Polymerization Time (hours)Monomer Peak Area (arbitrary units)Polymer Peak Area (arbitrary units)Monomer Conversion (%)
0100000
175025025
248052052
415085085
63097097

Visualizations

G_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation start Start Polymerization t0_sample Prepare 'Time Zero' NMR Sample (Reaction Mix + Internal Standard) start->t0_sample tn_sample Withdraw Aliquot at Time 't' & Prepare NMR Sample start->tn_sample acquire_t0 Acquire ¹H NMR Spectrum (t=0) t0_sample->acquire_t0 acquire_tn Acquire ¹H NMR Spectrum (t=n) tn_sample->acquire_tn integrate Integrate Monomer & Internal Standard Peaks acquire_t0->integrate acquire_tn->integrate calculate Calculate % Conversion integrate->calculate end End calculate->end

Caption: Workflow for determining monomer conversion using ¹H NMR spectroscopy.

G_Gravimetric_Workflow cluster_prep Sample Preparation & Precipitation cluster_iso Isolation & Drying cluster_calc Calculation start Start Polymerization aliquot Withdraw Weighed Aliquot from Reaction Mixture start->aliquot precipitate Precipitate Polymer in a Non-Solvent aliquot->precipitate isolate Isolate Polymer (Filtration/Centrifugation) precipitate->isolate wash Wash Polymer isolate->wash dry Dry Polymer to Constant Weight wash->dry weigh Weigh Dried Polymer dry->weigh calculate Calculate % Conversion weigh->calculate end End calculate->end

Caption: Workflow for determining monomer conversion using gravimetric analysis.

G_GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_calc Data Analysis & Calculation start Start Polymerization aliquot Withdraw Aliquot at Time 't' start->aliquot dilute Dilute with Mobile Phase aliquot->dilute filter Filter Sample dilute->filter inject Inject Sample into GPC/SEC filter->inject chromatogram Obtain Chromatogram inject->chromatogram peak_area Determine Monomer Peak Area chromatogram->peak_area calculate Calculate % Conversion peak_area->calculate end End calculate->end

Caption: Workflow for determining monomer conversion using GPC/SEC.

References

Controlling the Crosslinking Density of m-PEG6-2-methylacrylate Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy poly(ethylene glycol) methacrylate (B99206) (mPEGMA) hydrogels are versatile biomaterials with significant potential in drug delivery, tissue engineering, and various biomedical applications. Their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents make them a subject of intense research. The crosslinking density of these hydrogels is a critical parameter that dictates their swelling behavior, mechanical strength, mesh size, and ultimately, their performance in a given application. Precise control over this property is therefore essential for the rational design of mPEGMA-based biomaterials.

This document provides detailed application notes and experimental protocols for controlling the crosslinking density of hydrogels synthesized from m-PEG6-2-methylacrylate (a likely intended name for a methoxy-terminated polyethylene (B3416737) glycol with six repeating ethylene (B1197577) glycol units, functionalized with a methacrylate group). The principles and methods described herein are broadly applicable to a range of mPEG-methacrylate hydrogels.

Key Parameters for Controlling Crosslinking Density

The three-dimensional network structure of mPEGMA hydrogels is formed through the covalent crosslinking of polymer chains. The density of these crosslinks can be effectively controlled by manipulating several key parameters during the polymerization process. The primary methods include:

  • Varying Monomer Concentration: The concentration of the this compound monomer influences the proximity of polymerizable groups, thereby affecting the efficiency of the crosslinking reaction.

  • Adjusting Crosslinker Concentration: The most direct method to control crosslinking density is by altering the concentration of a di- or multi-functional crosslinking agent, such as poly(ethylene glycol) dimethacrylate (PEGDMA).

  • Modifying Initiator Concentration: The concentration of the initiator in free-radical polymerization affects the kinetics of polymerization and the length of the resulting polymer chains, which in turn influences the network structure.

The interplay of these parameters allows for the fine-tuning of the hydrogel's physical properties to meet the demands of specific applications.

Data Presentation

The following tables summarize the quantitative effects of varying monomer, crosslinker, and initiator concentrations on the key properties of mPEGMA-based hydrogels, as extrapolated from available literature. These properties, namely the swelling ratio and storage modulus, are direct indicators of the hydrogel's crosslinking density. A lower swelling ratio and a higher storage modulus generally signify a higher crosslinking density.

Table 1: Effect of Monomer (mPEGMA) Concentration on Hydrogel Properties

Monomer Concentration (mmol)Swelling RatioStorage Modulus (G') (Pa)
11.5Low
22.8Increased
3>2.8Further Increased

Note: Data is illustrative and based on trends reported for similar mPEGMA hydrogels. Actual values will depend on the specific experimental conditions.

Table 2: Effect of Crosslinker (PEGDMA) Concentration on Hydrogel Properties

Crosslinker (PEGDMA) Molar Ratio (%)Swelling RatioStorage Modulus (G') (Pa)
112.6Low
2~7.5Intermediate
32.45High

Note: Data is illustrative and based on trends reported for similar PEGMA/PEGDMA hydrogels.[1]

Table 3: Effect of Initiator System (Catalyst) Concentration on Hydrogel Properties

Catalyst (TMED) Amount (µL)Swelling RatioStorage Modulus (G') (Pa)
5LowHigh
25IntermediateIntermediate
50HighLow

Note: Data is illustrative and based on trends reported for mPEGMA hydrogels using an APS/TMED redox initiation system.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of this compound hydrogels using a redox-initiated free-radical polymerization method. The crosslinking density is controlled by varying the concentrations of the monomer, crosslinker, and initiator system.

Materials:

  • Methoxy poly(ethylene glycol) methacrylate (this compound, hereafter referred to as mPEGMA)

  • Poly(ethylene glycol) dimethacrylate (PEGDMA, crosslinker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TMED, catalyst)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Vortex mixer

  • Pipettes

  • Molds for hydrogel casting (e.g., PDMS molds)

  • UV lamp (for optional photopolymerization)

Procedure:

  • Prepare Precursor Solutions:

    • Monomer Solution: Prepare a stock solution of mPEGMA in DI water at the desired concentration (e.g., 20% w/v).

    • Crosslinker Solution: Prepare a stock solution of PEGDMA in DI water (e.g., 10% w/v).

    • Initiator Solution: Prepare a fresh solution of APS in DI water (e.g., 10% w/v).

  • Hydrogel Formulation:

    • In a microcentrifuge tube, combine the mPEGMA monomer solution and the PEGDMA crosslinker solution to achieve the desired final concentrations. Vortex to mix thoroughly.

    • Add the required volume of the TMED catalyst to the monomer/crosslinker mixture and vortex immediately. The amount of TMED will influence the rate of polymerization.[1]

    • To initiate polymerization, add the APS initiator solution to the mixture and vortex vigorously for 10-15 seconds.

  • Casting and Curing:

    • Immediately pipette the final solution into the desired molds.

    • Allow the hydrogels to cure at room temperature for a specified time (e.g., 1-2 hours) or until a solid gel is formed. The polymerization process is often exothermic.[2]

  • Purification:

    • After curing, carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of PBS (pH 7.4) to allow for swelling and to leach out any unreacted monomers, crosslinkers, and initiator components.

    • Replace the PBS solution every 12-24 hours for at least 3 days to ensure complete purification.[2]

Protocol 2: Characterization of Crosslinking Density

A. Swelling Ratio Measurement

The equilibrium swelling ratio is an indirect measure of the crosslinking density. A lower swelling ratio indicates a more tightly crosslinked network.

Procedure:

  • After purification, remove the hydrogels from the PBS and gently blot the surface with a lint-free wipe to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio using the following equation:

    • Swelling Ratio = (Ws - Wd) / Wd

B. Rheological Measurement of Storage Modulus (G')

Rheometry provides a direct measurement of the mechanical properties of the hydrogel, from which the crosslinking density can be inferred. The storage modulus (G') is a measure of the elastic response of the material.

Procedure:

  • Perform rheological measurements on a rheometer equipped with a parallel plate geometry.

  • Place a swollen hydrogel disc on the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel and apply a slight compressive strain to ensure good contact.

  • Conduct a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine the storage modulus (G'). A higher G' value corresponds to a stiffer hydrogel and thus a higher crosslinking density.[1]

Visualizations

Logical Relationship of Parameters Controlling Crosslinking Density

G *Higher initiator concentration can lead to shorter polymer chains, potentially reducing overall crosslinking. cluster_params Control Parameters cluster_props Hydrogel Properties Monomer Conc. Monomer Conc. Crosslinking Density Crosslinking Density Monomer Conc.->Crosslinking Density Increases Crosslinker Conc. Crosslinker Conc. Crosslinker Conc.->Crosslinking Density Increases Initiator Conc. Initiator Conc. Initiator Conc.->Crosslinking Density Decreases* Swelling Ratio Swelling Ratio Crosslinking Density->Swelling Ratio Decreases Storage Modulus (G') Storage Modulus (G') Crosslinking Density->Storage Modulus (G') Increases Mesh Size Mesh Size Crosslinking Density->Mesh Size Decreases

Caption: Control of hydrogel properties.

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Swelling cluster_characterization Characterization A Prepare Precursor Solutions (Monomer, Crosslinker, Initiator) B Mix Monomer and Crosslinker A->B C Add Catalyst (TMED) B->C D Add Initiator (APS) C->D E Cast into Molds D->E F Cure at Room Temperature E->F G Immerse in PBS F->G H Equilibrium Swelling G->H I Measure Swelling Ratio H->I J Perform Rheological Analysis (Measure Storage Modulus, G') H->J

Caption: Hydrogel synthesis workflow.

Signaling Pathways and Applications in Drug Delivery

The controlled crosslinking density of mPEGMA hydrogels is paramount for their application in drug delivery. The mesh size of the hydrogel network, which is inversely related to the crosslinking density, governs the diffusion of encapsulated drug molecules.

  • High Crosslinking Density: Results in a smaller mesh size, which is suitable for the sustained release of small molecule drugs. The dense network hinders the diffusion of the drug, leading to a prolonged release profile.

  • Low Crosslinking Density: Leads to a larger mesh size, facilitating the release of larger molecules such as proteins and peptides. This is also beneficial for applications requiring faster drug release.

The release of drugs from these hydrogels can be modulated by diffusion, swelling, and chemical degradation of the polymer network.[3] By precisely tuning the crosslinking density, researchers can design drug delivery systems with tailored release kinetics for specific therapeutic applications.

Signaling Pathway Diagram: Diffusion-Controlled Drug Release

G cluster_hydrogel Hydrogel Matrix cluster_environment External Environment Drug_Encapsulated Encapsulated Drug Drug_Released Released Drug Drug_Encapsulated->Drug_Released Diffusion through hydrogel pores Hydrogel_Network Polymer Network Hydrogel_Network->Drug_Released Controls diffusion rate (mesh size) Target_Site Target Site of Action Drug_Released->Target_Site Therapeutic Effect

Caption: Drug release from hydrogel.

References

Applications of m-PEG6-2-methylacrylate in Regenerative Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol-2-methylacrylate with six repeating ethylene (B1197577) glycol units (m-PEG6-2-methylacrylate) is a versatile macromonomer increasingly utilized in regenerative medicine. Its unique properties, including biocompatibility, hydrophilicity, and tunable characteristics, make it an ideal candidate for the fabrication of hydrogels for tissue engineering, drug delivery, and 3D cell culture applications. This document provides detailed application notes and experimental protocols for the use of this compound in regenerative medicine research and development.

The structure of this compound combines a hydrophilic PEG chain, which minimizes non-specific protein adsorption and cellular adhesion, with a terminal methacrylate (B99206) group that allows for covalent crosslinking through free-radical polymerization. This enables the formation of hydrogels with controlled physical and mechanical properties, mimicking the native extracellular matrix (ECM) and providing a supportive environment for cells.

Key Applications

  • Tissue Engineering Scaffolds: Hydrogels derived from this compound can be engineered to possess mechanical properties, such as stiffness, that mimic various soft tissues. This allows for the creation of 3D scaffolds that support cell growth, proliferation, and differentiation for the regeneration of tissues like cartilage, skin, and neural tissue.

  • Controlled Drug and Growth Factor Delivery: The porous network of this compound hydrogels allows for the encapsulation and sustained release of therapeutic agents, including small molecule drugs and large biomolecules like growth factors.[1] The release kinetics can be tuned by altering the hydrogel's crosslinking density.

  • 3D Cell Culture and Organoid Models: The biocompatibility and tunable nature of these hydrogels provide an excellent platform for 3D cell culture, offering a more physiologically relevant environment compared to traditional 2D culture systems. This is particularly valuable for studying cell-matrix interactions, disease modeling, and the development of organoids.

Data Presentation

Table 1: Mechanical Properties of PEG-Methacrylate Hydrogels
PEG Molecular Weight (Da)Polymer Concentration (wt%)Compressive Modulus (kPa)Reference
70010100 - 200[2]
70020400 - 600[2]
34001020 - 40[2]
34002080 - 120[2]
400010~30[3]
400020~100[3]

Note: The data presented are for similar PEG-methacrylate systems and are intended to provide a general understanding of the tunable mechanical properties. The exact values for this compound may vary.

Table 2: Cell Viability in PEG-Based Hydrogels
Hydrogel CompositionCell TypeTime PointCell Viability (%)Reference
10% PEGDABovine Chondrocytes14 days>95%[4]
20% PEGDABovine Chondrocytes14 days>95%[4]
PEG-GelatinAdipose-derived Stem Cells14 days>85%[5]

Note: PEGDA (Poly(ethylene glycol) diacrylate) is a related photopolymerizable macromonomer. Cell viability is generally high in well-prepared PEG-based hydrogels.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via transesterification.[3]

Materials:

  • m-PEG6-OH (monomethoxy-poly(ethylene glycol) with 6 EG units)

  • Methyl methacrylate (MMA)

  • Alkali catalyst (e.g., sodium methoxide)

  • Polymerization inhibitor (e.g., phenothiazine)[3]

  • Reaction medium (e.g., hexane (B92381) or cyclohexane)[3]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Methacrylic anhydride

  • Activated molecular sieves

  • Alumina

  • Ethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve m-PEG6-OH in the reaction medium.

  • Addition of Reagents: Add methyl methacrylate (in molar excess), the alkali catalyst, and the polymerization inhibitor to the flask.

  • Reaction: Heat the mixture to 80-85°C and introduce a slow stream of air to prevent polymerization.[3] The by-product, methanol, will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by techniques such as 1H NMR to confirm the disappearance of the hydroxyl proton from the PEG and the appearance of methacrylate protons.

  • Purification:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Remove the reaction medium under reduced pressure.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Precipitate the product by adding the solution dropwise to cold ethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR and FT-IR spectroscopy.

Protocol 2: Preparation of this compound Hydrogels by Photopolymerization

This protocol details the formation of hydrogels from the synthesized this compound.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).

    • Dissolve the desired concentration of this compound (e.g., 10-30% w/v) in PBS.

    • Add the photoinitiator stock solution to the this compound solution to a final concentration of 0.05-0.1% w/v.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer).

    • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-15 minutes, depending on the light intensity and precursor concentration).

  • Washing and Equilibration:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted components.

    • Allow the hydrogel to equilibrate in PBS or cell culture medium before use.

Protocol 3: Encapsulation of Cells in this compound Hydrogels

This protocol describes the encapsulation of cells within the hydrogel for 3D cell culture.

Materials:

  • Sterile this compound

  • Sterile photoinitiator solution (e.g., Irgacure 2959 in PBS)

  • Cell suspension in culture medium

  • Sterile PBS

  • UV light source (365 nm) with controlled intensity

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in a small volume of serum-free culture medium to achieve the desired cell density.

  • Precursor-Cell Mixture:

    • In a sterile environment, mix the sterile this compound and photoinitiator solutions.

    • Gently mix the cell suspension with the precursor solution. Ensure homogeneity while avoiding excessive shear stress on the cells.

  • Hydrogel Formation:

    • Dispense the cell-laden precursor solution into a sterile mold or as droplets.

    • Expose to UV light to initiate polymerization. Use a low-intensity UV light and a short exposure time to minimize potential cytotoxicity.

  • Cell Culture:

    • Immediately after polymerization, transfer the cell-laden hydrogels to a culture dish containing pre-warmed culture medium.

    • Culture the constructs under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Assess cell viability at different time points using assays such as the Live/Dead assay.

Protocol 4: In Vitro Degradation Study of this compound Hydrogels

This protocol outlines a method to assess the degradation kinetics of the hydrogels.[6]

Materials:

  • Pre-formed and equilibrated this compound hydrogels

  • PBS, pH 7.4

  • Lyophilizer

  • Analytical balance

Procedure:

  • Initial Measurements:

    • Prepare a set of hydrogel samples.

    • Blot each hydrogel to remove excess surface water and record its initial wet weight (Wi).

    • Lyophilize the hydrogels to a constant weight and record the initial dry weight (Wd,i).

  • Degradation:

    • Place the hydrogels in individual tubes containing a known volume of PBS at 37°C.

    • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a subset of hydrogels.

  • Data Collection:

    • Record the wet weight of the hydrogels at each time point (Wt).

    • Lyophilize the hydrogels and record the dry weight (Wd,t).

  • Analysis:

    • Mass Loss (%): Calculate the percentage of mass loss at each time point using the formula: ((W_d,i - W_d,t) / W_d,i) * 100.

    • Swelling Ratio (Q): Calculate the swelling ratio at each time point using the formula: (W_t - W_d,t) / W_d,t.

Signaling Pathways and Mechanotransduction

The physical and biochemical properties of this compound hydrogels can significantly influence cellular behavior through various signaling pathways.

Integrin-Mediated Adhesion and Focal Adhesion Kinase (FAK) Signaling

While PEG-based hydrogels are inherently bio-inert, they can be functionalized with cell-adhesive ligands, such as the RGD peptide sequence, to promote cell attachment. This attachment is primarily mediated by integrin receptors on the cell surface. Integrin binding to the RGD-functionalized hydrogel triggers the recruitment of various proteins to form focal adhesions, initiating intracellular signaling cascades. A key player in this process is Focal Adhesion Kinase (FAK).[7][8][9] Upon integrin clustering, FAK is autophosphorylated, creating a docking site for Src family kinases. This leads to the phosphorylation of other downstream targets, influencing cell spreading, migration, and survival.[8]

FAK_Signaling ECM m-PEG6-methacrylate Hydrogel + RGD Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Phosphorylation Cell_Response Cell Spreading, Migration, Survival Paxillin->Cell_Response

Integrin-FAK Signaling Pathway
Influence of Matrix Stiffness on RhoA Signaling

The stiffness of the this compound hydrogel, which can be tuned by altering the polymer concentration, plays a crucial role in regulating cell phenotype through mechanotransduction. Stiffer matrices generally promote greater cell spreading and cytoskeletal tension. This process is often mediated by the small GTPase RhoA.[10] Increased matrix stiffness leads to the activation of RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK promotes the phosphorylation of myosin light chain (MLC), leading to increased actomyosin (B1167339) contractility, stress fiber formation, and the expression of differentiation markers associated with a more contractile phenotype.[11]

RhoA_Signaling Stiffness Hydrogel Stiffness Integrin Integrin Adhesion Stiffness->Integrin RhoA RhoA Integrin->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Contractility Actomyosin Contractility MLC->Contractility Differentiation Cell Differentiation Contractility->Differentiation

Matrix Stiffness and RhoA Signaling
Growth Factor Release and ERK Signaling

When this compound hydrogels are used as a delivery vehicle for growth factors (e.g., EGF, FGF), the sustained release of these factors can activate specific signaling pathways in encapsulated or surrounding cells.[1] For instance, the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface can trigger the Ras-Raf-MEK-ERK signaling cascade.[12][13] This pathway is critical for regulating cell proliferation, differentiation, and survival, making it a key target in regenerative medicine strategies.

ERK_Signaling Hydrogel m-PEG6-methacrylate Hydrogel GF Growth Factor Hydrogel->GF Sustained Release RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Phosphorylation Cell_Response Cell Proliferation, Differentiation, Survival ERK->Cell_Response

Growth Factor-Mediated ERK Signaling

Conclusion

This compound is a highly adaptable and valuable biomaterial for a wide range of applications in regenerative medicine. By carefully controlling the synthesis and fabrication processes, researchers can create hydrogels with tailored properties to direct cellular responses and facilitate tissue regeneration. The protocols and information provided in this document serve as a comprehensive guide for scientists and engineers working in this exciting field. Further exploration and optimization of these systems will undoubtedly lead to new and innovative therapeutic strategies.

References

Application Notes and Protocols for m-PEG6-2-methylacrylate as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that influences the efficacy and physicochemical properties of the PROTAC.[3] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their ability to improve solubility, modulate cell permeability, and provide conformational flexibility necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4]

This document provides detailed application notes and protocols for the use of m-PEG6-2-methylacrylate as a versatile linker in the development of PROTACs. The methylacrylate group allows for facile conjugation with amine-containing molecules via a Michael addition reaction, providing a straightforward method for synthesizing PROTACs.[5] The hexaethylene glycol (PEG6) chain offers a balance of hydrophilicity and length, which can be optimized for specific target proteins and E3 ligases.

Physicochemical Properties and Design Considerations

The linker in a PROTAC is not merely a spacer but an active component that dictates the molecule's overall performance. The length, flexibility, and chemical composition of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.[6]

Key Properties of PEG Linkers:

  • Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.[4]

  • Permeability: PEG linkers can influence cell permeability. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG chains may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating membrane traversal.[4]

  • Flexibility: The conformational flexibility of PEG linkers can accommodate the formation of a productive ternary complex by allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.[3]

Data Presentation: Impact of PEG Linker Length on PROTAC Properties

The following tables summarize the influence of PEG linker length on the physicochemical and biological properties of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). While specific data for an this compound-containing PROTAC is exemplified by RC-1 targeting Bruton's tyrosine kinase (BTK), the BRD4 data provides a broader context for understanding the impact of PEG linker length.

Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
PROTAC A PEG2850.023.10185.3513
PROTAC B PEG4938.122.85204.6515
PROTAC C PEG61026.232.60223.9517
PROTAC D PEG81114.332.35243.2519

Data is illustrative and compiled from general knowledge of PROTAC design. cLogP and TPSA are calculated values.

Table 2: Biological Activity of a BTK-Targeting PROTAC with a PEG6 Linker [7]

PROTACTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
RC-1 BTKPomalidomidePEG6Mino< 1000> 90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (this compound linker) PROTAC->PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Binding Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC involves a systematic workflow from synthesis to in-cell characterization.

PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_validation In Vitro & Cellular Assays POI_Ligand POI Ligand (with amine handle) Synthesis Michael Addition Reaction POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand Linker This compound Linker->Synthesis PROTAC Purified PROTAC Synthesis->PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) PROTAC->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) PROTAC->Permeability_Assay Viability_Assay Cell Viability Assay (MTT) Degradation_Assay->Viability_Assay

Caption: A typical workflow for PROTAC design and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the synthesis of a PROTAC by conjugating an amine-containing POI ligand to this compound, followed by coupling to an E3 ligase ligand. This example assumes a two-step synthesis for clarity.

Materials:

  • POI ligand with a primary or secondary amine functional group

  • This compound

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

Step 1: Conjugation of POI Ligand to this compound

  • Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (POI-PEG6-linker) by flash column chromatography.

  • Characterize the product by mass spectrometry and NMR.

Step 2: Coupling of POI-PEG6-linker to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add PyBOP (1.3 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the purified POI-PEG6-linker intermediate (1 equivalent) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product directly by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • PBS (pH 7.4)

  • Synthesized PROTAC

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Prepare the Acceptor Plate: Add PBS to the wells of the acceptor plate.

  • Coat the Donor Plate Membrane: Carefully coat the membrane of the donor plate with the artificial membrane solution.

  • Prepare the Donor Plate: Add the PROTAC solution (at a known concentration in PBS) to the wells of the donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium))

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilic nature, and reactive handle for conjugation provide a solid foundation for synthesizing and optimizing potent protein degraders. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this linker in their PROTAC discovery and development programs. Successful PROTAC design requires empirical optimization of the linker for each target and E3 ligase pair, and the principles outlined in these application notes will facilitate a more rational approach to this process.

References

Application Notes and Protocols for Injectable Hydrogels Formulated with m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable hydrogels have emerged as a leading platform for the controlled release of therapeutics and as scaffolds in tissue engineering. Their ability to be administered in a minimally invasive manner and form a depot in situ makes them highly attractive for localized drug delivery and cell encapsulation. Poly(ethylene glycol) (PEG)-based hydrogels are particularly advantageous due to their biocompatibility, tunable properties, and resistance to protein adsorption.[1][2]

This document provides detailed application notes and protocols for the formulation of injectable hydrogels using methoxy-poly(ethylene glycol) (6) - 2-methylacrylate (m-PEG6-2-methylacrylate). This monomer, a short-chain PEG functionalized with a methacrylate (B99206) group, allows for the formation of hydrogel networks via free-radical polymerization. By tuning the formulation parameters, hydrogels with a wide range of mechanical properties, swelling behaviors, and degradation kinetics can be achieved to suit various biomedical applications.

Physicochemical Properties of this compound

PropertyValue
Chemical Name methoxy-poly(ethylene glycol) (6) - 2-methylacrylate
Synonyms m-PEG6-methacrylate
CAS Number 90784-86-4
Molecular Formula C₁₇H₃₂O₈
Molecular Weight 364.4 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, aqueous buffers, and common organic solvents (e.g., DCM, DMF, DMSO).

Hydrogel Formulation Principles

Injectable hydrogels based on this compound are typically formed through in situ free-radical polymerization. This process involves the crosslinking of the this compound monomer with a multi-functional crosslinker, initiated by either a redox system for chemical gelation at physiological temperature or a photoinitiator upon exposure to UV light.[3][4] The final properties of the hydrogel are highly dependent on the formulation components.[3]

Below is a diagram illustrating the relationship between formulation parameters and resulting hydrogel properties.

G cluster_formulation Formulation Parameters cluster_properties Hydrogel Properties Monomer_Conc This compound Concentration Crosslinker_Conc Crosslinker Concentration Stiffness Stiffness (Elastic Modulus) Monomer_Conc->Stiffness + Swelling Swelling Ratio Monomer_Conc->Swelling - Initiator_Conc Initiator/Catalyst Concentration Crosslinker_Conc->Stiffness + Crosslinker_Conc->Swelling - PEG_MW PEG Chain Length (Constant for m-PEG6) Initiator_Conc->Stiffness - Initiator_Conc->Swelling + PEG_MW->Stiffness - PEG_MW->Swelling + Degradation Degradation Rate Stiffness->Degradation - Mesh_Size Network Mesh Size Stiffness->Mesh_Size - Swelling->Degradation + Swelling->Mesh_Size + Mesh_Size->Degradation + Drug_Release Drug Release Rate Mesh_Size->Drug_Release +

Caption: Logical relationship between formulation parameters and hydrogel properties.

Representative Quantitative Data

The following tables summarize quantitative data from studies on hydrogels formulated with polyethylene (B3416737) glycol methyl ether methacrylate (PEGMEM) of a similar molecular weight (300 g/mol ) to this compound (364.4 g/mol ). This data provides a strong indication of the expected properties and tunability of this compound hydrogels.[3]

Table 1: Effect of Monomer and Catalyst Concentration on Swelling Ratio[3]
FormulationMonomer (PEGMEM 300) Amount (mmol)Catalyst (TMED) Amount (µL)Swelling Ratio
1151.5 ± 0.1
2252.8 ± 0.2
3352.9 ± 0.3
43103.5 ± 0.3
53254.2 ± 0.4
63505.5 ± 0.5

Data adapted from a study on PEGMEM 300 g/mol , which is a close analog to this compound.

Table 2: Effect of Monomer and Catalyst Concentration on Rheological Properties[3]
FormulationMonomer (PEGMEM 300) Amount (mmol)Catalyst (TMED) Amount (µL)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
115~10~20~0.2
225~50~30~0.8
335180 ± 2040 ± 52.5 ± 0.3
4310150 ± 1535 ± 42.1 ± 0.2
5325120 ± 1030 ± 31.7 ± 0.2
635080 ± 825 ± 31.2 ± 0.1

Data represents values at a shear frequency of 10 rad/s. Adapted from a study on PEGMEM 300 g/mol .

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of injectable hydrogels using this compound.

Protocol 1: Synthesis of Injectable Hydrogel via Redox-Initiated Polymerization

This protocol describes the formation of a hydrogel at room or physiological temperature using a chemical initiation system.[3][5]

G cluster_prep Preparation cluster_gelation Gelation cluster_post Post-Processing A Prepare Monomer Solution: - this compound - Crosslinker (e.g., PEGDMA) - Deionized Water E Combine Monomer Solution, Catalyst, and Therapeutic Agent A->E B Prepare Initiator Solution: - Ammonium Persulfate (APS) - Deionized Water F Add APS Solution (Initiate Polymerization) B->F C Prepare Catalyst: - Tetramethylethylenediamine (TMED) C->E D Prepare Therapeutic Agent: - Dissolve drug/protein in buffer D->E E->F G Vortex Briefly F->G H Inject into Mold or Subcutaneously G->H I Allow to Polymerize (e.g., Overnight) H->I J Dialyze against DI water (to remove unreacted components) I->J K Sterilize (e.g., UV exposure) J->K L Characterize Hydrogel K->L

Caption: Workflow for redox-initiated hydrogel synthesis.

Materials:

  • This compound

  • Crosslinker: Poly(ethylene glycol) dimethacrylate (PEGDMA, e.g., Mn 550 g/mol )

  • Initiator: Ammonium persulfate (APS)

  • Catalyst: N,N,N',N'-Tetramethylethylenediamine (TMED)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Monomer Solution: In a sterile vial, dissolve the desired amount of this compound and PEGDMA crosslinker in DI water at room temperature.

  • Prepare Initiator Solution: Prepare a fresh solution of APS in DI water (e.g., 10% w/v).

  • Initiate Polymerization: To the monomer solution, add the desired amount of TMED catalyst, followed by the therapeutic agent if applicable. Vortex briefly to mix.

  • To initiate polymerization, add the APS solution dropwise while stirring.

  • Gel Formation: Immediately after adding the initiator, the solution can be injected into a mold or subcutaneously. The gelation time will vary from seconds to minutes depending on the concentrations of initiator and catalyst.[6] Allow the mixture to polymerize completely (e.g., overnight at room temperature).

  • Purification: For in vitro studies, the formed hydrogel should be dialyzed against DI water for several days to remove any unreacted components.[3]

  • Sterilization: Before biological applications, sterilize the hydrogel, for example, by exposure to UV light for 1 hour.[3]

Protocol 2: Characterization of Swelling Ratio

The swelling ratio is a critical parameter that influences the hydrogel's mechanical properties, mesh size, and drug release kinetics.[3][7]

Procedure:

  • Prepare hydrogel discs of a known initial weight (W_initial).

  • Immerse the hydrogels in PBS (pH 7.4) at 37 °C.

  • At predetermined time points, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_swollen).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Lyophilize the swollen hydrogels to obtain the dry weight (W_dry).

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_swollen_equilibrium - W_dry) / W_dry

Protocol 3: Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[3][8]

Procedure:

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel sample of a defined thickness onto the bottom plate.

  • Lower the upper plate to contact the hydrogel surface.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.1-1%) and at a physiological temperature (37 °C).

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). For a stable gel, G' should be significantly higher than G''.

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release kinetics of a therapeutic agent from the hydrogel.

Procedure:

  • Prepare drug-loaded hydrogels as described in Protocol 1.

  • Place each hydrogel disc in a known volume of release medium (e.g., PBS at 37 °C) in separate vials.

  • At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][10]

Protocol 5: Hydrogel Degradation Study

The degradation profile is essential for applications requiring the hydrogel to resorb over time.[11]

Procedure:

  • Place pre-weighed, lyophilized hydrogel samples (W_initial) in PBS (pH 7.4) at 37 °C.

  • At designated time points, remove the samples, rinse with DI water, and lyophilize to a constant weight (W_t).

  • The mass loss is calculated as: Mass Loss (%) = [(W_initial - W_t) / W_initial] x 100

  • Changes in mechanical properties (Protocol 3) and swelling (Protocol 2) can also be monitored over time to characterize degradation.[11][12]

Protocol 6: In Vitro Biocompatibility (MTT Assay)

This assay evaluates the cytotoxicity of the hydrogel by measuring the metabolic activity of cells cultured in its presence.[3]

G cluster_cell_culture Cell Culture cluster_treatment Hydrogel Treatment cluster_assay MTT Assay A Seed cells (e.g., ATDC5, Fibroblasts) in a 96-well plate B Incubate overnight to allow attachment A->B D Replace culture medium with hydrogel extract B->D C Prepare hydrogel extract: Incubate sterilized hydrogel in serum-free medium C->D E Incubate for 24-48 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours (Formazan crystal formation) F->G H Solubilize formazan (B1609692) crystals with DMSO or SDS-HCl G->H I Measure absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Polymerization of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of m-PEG6-2-methylacrylate.

Troubleshooting Guides in Q&A Format

Issue 1: Low or No Polymerization Conversion

Question: I am observing very low or no conversion of my this compound monomer. What are the potential causes and how can I address them?

Answer: Low or no monomer conversion is a frequent issue in radical polymerization. The primary culprits are often related to oxygen inhibition, insufficient initiation, or monomer/reagent purity. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low/No Conversion

low_conversion cluster_oxygen Oxygen Inhibition cluster_initiator Initiator Issues cluster_monomer Purity Problems cluster_temp Temperature Control start Low/No Conversion Observed check_oxygen Step 1: Verify Deoxygenation start->check_oxygen check_initiator Step 2: Evaluate Initiator System check_oxygen->check_initiator If problem persists oxygen_cause Cause: Oxygen is a potent radical scavenger, terminating polymerization. check_oxygen->oxygen_cause check_monomer Step 3: Assess Monomer & Reagent Purity check_initiator->check_monomer If problem persists initiator_cause Cause: Insufficient initiator concentration, degraded initiator, or incorrect initiator for the chosen method (e.g., thermal vs. photoinitiator). check_initiator->initiator_cause check_temp Step 4: Confirm Reaction Temperature check_monomer->check_temp If problem persists monomer_cause Cause: Presence of inhibitors (e.g., MEHQ) in the monomer, or impurities in the solvent or other reagents. check_monomer->monomer_cause solution Successful Polymerization check_temp->solution Problem Resolved temp_cause Cause: Reaction temperature is too low for efficient thermal initiator decomposition. check_temp->temp_cause oxygen_solution Solution: Improve deoxygenation technique (e.g., increase freeze-pump-thaw cycles, extend nitrogen/argon bubbling time). oxygen_cause->oxygen_solution initiator_solution Solution: Use fresh initiator, increase concentration, or ensure compatibility with the polymerization technique. initiator_cause->initiator_solution monomer_solution Solution: Purify the monomer by passing it through an inhibitor removal column. Use high-purity, degassed solvents. monomer_cause->monomer_solution temp_solution Solution: Verify the reaction temperature is appropriate for the chosen initiator's half-life. temp_cause->temp_solution

Caption: Troubleshooting workflow for low polymerization conversion.

Issue 2: High Polydispersity Index (PDI) in Controlled Radical Polymerization

Question: My polymerization of this compound via ATRP/RAFT is yielding a polymer with a high Polydispersity Index (PDI > 1.3). How can I achieve better control over the polymerization?

Answer: A high PDI in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization indicates a loss of control over the chain growth process. This can stem from several factors, including improper stoichiometry of the CRP reagents, impurities, or suboptimal reaction conditions.

Key Factors Influencing PDI in ATRP and RAFT of OEGMA

high_pdi cluster_atrp ATRP Specifics cluster_raft RAFT Specifics cluster_general General Factors pdi High PDI (>1.3) atrp_ratio Incorrect [Initiator]:[Catalyst]:[Ligand] Ratio pdi->atrp_ratio atrp_catalyst Catalyst Oxidation/Deactivation pdi->atrp_catalyst atrp_solvent Inappropriate Solvent pdi->atrp_solvent raft_ratio Incorrect [Monomer]:[CTA]:[Initiator] Ratio pdi->raft_ratio raft_cta Incompatible RAFT Agent (CTA) pdi->raft_cta raft_initiator Inappropriate Initiator Concentration pdi->raft_initiator impurities Impurities (e.g., Oxygen, Water) pdi->impurities high_conversion Pushing to Very High Conversion pdi->high_conversion solution_atrp_ratio solution_atrp_ratio atrp_ratio->solution_atrp_ratio Solution: Optimize ratios, typically [I]:[Cu(I)]:[L] = 1:1:2. solution_atrp_catalyst solution_atrp_catalyst atrp_catalyst->solution_atrp_catalyst Solution: Use deoxygenated solvents and reagents. Consider AGET ATRP for air-tolerant setups. solution_atrp_solvent solution_atrp_solvent atrp_solvent->solution_atrp_solvent Solution: Solvent polarity affects catalyst activity. Water or polar organic solvents are often effective for OEGMA. solution_raft_ratio solution_raft_ratio raft_ratio->solution_raft_ratio Solution: Adjust ratios to control molecular weight and polymerization rate. solution_raft_cta solution_raft_cta raft_cta->solution_raft_cta Solution: Ensure the CTA is suitable for methacrylates. solution_raft_initiator solution_raft_initiator raft_initiator->solution_raft_initiator Solution: A lower initiator concentration relative to the CTA can improve control. solution_impurities solution_impurities impurities->solution_impurities Solution: Rigorous purification and deoxygenation of all components. solution_high_conversion solution_high_conversion high_conversion->solution_high_conversion Solution: Termination reactions become more prevalent at high monomer conversion. Consider stopping the reaction at a lower conversion.

Caption: Factors contributing to high PDI in controlled radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for ATRP of this compound?

A1: A good starting point for the aqueous ATRP of an OEGMA with a molecular weight around 300-360 g/mol at room temperature is a molar ratio of [Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] of 50:1:1:2.[1][2] Ethyl α-bromoisobutyrate (EBiB) is a common initiator, and 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are effective ligands.[1][3]

Q2: What are the recommended conditions for RAFT polymerization of this compound?

A2: For RAFT polymerization, a typical molar ratio of [Monomer]:[CTA]:[Initiator] is in the range of 100:1:0.1 to 500:5:1.[1][2] A common chain transfer agent (CTA) for methacrylates is 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), and a suitable initiator is 4,4'-azobis(4-cyanovaleric acid) (ACVA). The reaction is often carried out in an organic solvent like 1,4-dioxane (B91453) or THF at around 70°C.[1][4]

Q3: How can I purify the this compound monomer before polymerization?

A3: The monomer typically contains an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed prior to polymerization. The most common method is to pass the monomer through a column packed with basic alumina (B75360). The purified monomer should be used immediately or stored at low temperatures in the dark for a short period.[4][5]

Q4: How do I purify the resulting poly(this compound)?

A4: To remove unreacted monomer, initiator fragments, and the catalyst (in the case of ATRP), several methods can be employed:

  • Precipitation: The polymer solution is slowly added to a large excess of a non-solvent (e.g., cold diethyl ether or hexane) with vigorous stirring to precipitate the polymer. This process can be repeated 2-3 times for higher purity.

  • Dialysis: For aqueous polymerizations, dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (MWCO) is an effective method to remove small molecule impurities.[6]

  • Column Chromatography: To remove the copper catalyst from ATRP reactions, the polymer solution can be passed through a short column of neutral alumina or silica (B1680970) gel.[1]

Quantitative Data and Experimental Protocols

Table 1: Representative Conditions and Outcomes for ATRP of OEGMA (Mn ≈ 300-360 g/mol )
Monomer:Initiator:Catalyst:Ligand RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)Reference(s)
50:1:1:2 (OEGMA:EBiB:CuBr:bpy)Water200.5>9518.51.25[1]
300:1:1:2 (OEGMA:EBiB:CuCl:bpy)Methanol/Water255>90~40~1.5[6]
50:1:0.1:2 (OEGMA:EBiB:CuBr:bpy)Water201>9018.21.28[1]
Table 2: Representative Conditions and Outcomes for RAFT Polymerization of OEGMA (Mn ≈ 300 g/mol )
Monomer:CTA:Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)Reference(s)
100:1:0.2 (OEGMA:CPAD:AIBN)1,4-Dioxane7024~9020.0<1.2[4]
500:4:1 (OEGMA:APP:ACVA)THF704~9535.0~1.3[1]
100:5:1 (OEGMA:CPPA:AIBN)Toluene7016~7445.01.18[2]

Detailed Experimental Protocols

Protocol 1: Aqueous ATRP of this compound

This protocol is adapted from procedures for OEGMA with a similar molecular weight.[1][2]

Materials:

  • This compound (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Deionized, deoxygenated water (solvent)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol).

  • Seal the flask, and cycle between vacuum and inert gas (nitrogen or argon) three times to remove oxygen.

  • In a separate flask, dissolve this compound (e.g., 1.82 g, 5 mmol) in deoxygenated water (e.g., 5 mL). Bubble with inert gas for at least 30 minutes.

  • Add the monomer solution to the Schlenk flask containing the catalyst and ligand via a degassed syringe.

  • Add the initiator, EBiB (e.g., 19.5 mg, 0.1 mmol), via a microsyringe.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR to determine conversion and GPC for Mn and PDI).

  • To quench the reaction, open the flask to air and dilute with water.

  • Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by dialysis against deionized water and lyophilization.

Protocol 2: RAFT Polymerization of this compound

This protocol is based on established methods for OEGMA polymerization.[1][4]

Materials:

  • This compound (inhibitor removed)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve this compound (e.g., 3.64 g, 10 mmol), CPAD (e.g., 27.9 mg, 0.1 mmol), and ACVA (e.g., 2.8 mg, 0.01 mmol) in 1,4-dioxane (e.g., 10 mL).

  • Seal the vessel and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.

  • Place the reaction vessel in a preheated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • Stop the polymerization by cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether or hexane.

  • Collect the polymer by filtration and dry under vacuum. For higher purity, redissolve the polymer in a small amount of THF and re-precipitate.

References

preventing premature polymerization of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG6-2-methylacrylate

Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you prevent premature polymerization and ensure the successful use of this monomer in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to premature polymerization?

A1: this compound is a hydrophilic monomer featuring a polyethylene (B3416737) glycol (PEG) chain and a methacrylate (B99206) functional group. The methacrylate group contains a carbon-carbon double bond that is highly susceptible to free-radical polymerization. This reaction can be initiated unintentionally by various environmental factors, leading to the premature solidification of the monomer.

Q2: What are the primary initiators of premature polymerization for this monomer?

A2: Premature polymerization is typically triggered by the presence of free radicals. Common sources of free radicals in a lab setting include:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.

  • Light: UV light, in particular, can provide the energy to initiate polymerization.

  • Oxygen: While oxygen is required for common inhibitors to function, under certain conditions (e.g., in the absence of an inhibitor or at high temperatures), it can contribute to the formation of peroxides, which are potent polymerization initiators.

  • Contaminants: Metal ions (like iron or copper) from spatulas or reaction vessels, as well as other radical-generating impurities, can trigger polymerization.

Q3: What is the function of an inhibitor, and why is it present in the supplied monomer?

A3: An inhibitor is a chemical compound added in small quantities (parts-per-million, or ppm) to prevent premature polymerization. These molecules act as radical scavengers, reacting with and neutralizing any free radicals that form before they can initiate a polymerization chain reaction. The most common inhibitors for acrylates are Monomethyl Ether Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT). It is crucial to note that inhibitors like MEHQ require the presence of dissolved oxygen to be effective.

Troubleshooting Guide

Q1: I received a new bottle of this compound, and the contents are partially or completely solid. What should I do?

A1: This indicates that the monomer has polymerized during transit or storage. This can happen if the material was exposed to high temperatures or direct sunlight. Unfortunately, the polymerization process is irreversible, and the product cannot be salvaged. Contact your supplier immediately for a replacement and review your internal receiving and storage procedures to prevent future occurrences.

Q2: My monomer polymerized in the reaction flask before I could start the experiment. How can I avoid this?

A2: This common issue usually stems from the experimental setup. Consider the following points:

  • Inhibitor Removal: Did you remove the inhibitor? Once the inhibitor is removed, the monomer is extremely reactive and should be used immediately. Do not store inhibitor-free monomer.

  • Temperature: Was the reaction vessel heated too quickly or to an excessive temperature? Use a controlled temperature bath and avoid localized overheating.

  • Atmosphere: While many reactions are performed under an inert atmosphere (like nitrogen or argon) to prevent side reactions, remember that MEHQ requires oxygen to function. If you are not immediately starting a polymerization, blanketing the monomer with an inert gas can paradoxically increase the risk of polymerization by removing the oxygen needed for the inhibitor to work.

  • Contamination: Ensure all glassware is scrupulously clean and that no metal spatulas or other potential sources of metal ion contamination come into contact with the monomer.

Q3: The monomer solidified while I was attempting to remove the inhibitor by distillation. What went wrong?

A3: Distillation is a high-risk method for removing inhibitors from reactive monomers like acrylates. The application of heat can easily generate enough free radicals to initiate polymerization, often rapidly and exothermically. We strongly advise against this method. The recommended and safer alternative is to use an inhibitor removal column.

Data and Protocols

Key Product Specifications and Recommended Conditions

The following tables summarize the critical data for handling and storing this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CReduces the rate of spontaneous radical formation.
Atmosphere Air (Headspace in bottle)Provides the necessary oxygen for MEHQ/BHT inhibitors to function effectively.
Light Exposure Store in an opaque or amber bottle in the dark.Prevents UV light from initiating polymerization.
Inhibitor Level Check Certificate of Analysis (typically 100-300 ppm MEHQ)Ensures sufficient protection during storage.

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorAbbreviationTypical ConcentrationMechanism of Action
Monomethyl Ether HydroquinoneMEHQ100 - 1000 ppmRadical scavenger; requires oxygen to form the active nitroxide radical.
Butylated HydroxytolueneBHT200 - 1000 ppmPhenolic antioxidant that acts as a radical scavenger.
Experimental Protocol: Inhibitor Removal

Objective: To safely remove the MEHQ inhibitor from this compound immediately prior to use.

Materials:

  • This compound

  • Inhibitor removal columns (pre-packed, disposable)

  • Clean, dry collection flask (amber glass recommended)

  • Argon or Nitrogen gas line (for post-purification storage if used immediately)

Procedure:

  • Allow the this compound to warm to room temperature.

  • Prepare the inhibitor removal column according to the manufacturer's instructions. This typically involves washing the column with a solvent compatible with your reaction (e.g., dichloromethane) and then drying it.

  • Slowly pass the required volume of the monomer through the column under gravity flow. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.

  • Collect the purified, inhibitor-free monomer in the collection flask.

  • CRITICAL: Use the purified monomer immediately. If it must be stored for a very short period (less than 1 hour), keep it on ice and under a low flow of inert gas. Do not attempt to store it for an extended duration.

Visual Guides

Troubleshooting Workflow

The following decision tree illustrates a logical workflow for troubleshooting premature polymerization events.

G start Monomer Polymerized? loc Where did it occur? start->loc storage In Storage / New Bottle loc->storage In Bottle experiment During Experiment loc->experiment In Lab cause_storage Cause: High Temp / UV Exposure during shipping or storage. storage->cause_storage step_exp At which step? experiment->step_exp solution_storage Action: Contact supplier. Review storage protocol. cause_storage->solution_storage inhib_rem During Inhibitor Removal step_exp->inhib_rem Removal reaction During Reaction Setup step_exp->reaction Reaction cause_inhib Cause: Used distillation (heat). Stored inhibitor-free monomer. inhib_rem->cause_inhib cause_reaction Cause: Overheating. Inert gas blanket (no O2). Contamination (metals). reaction->cause_reaction solution_inhib Action: Use inhibitor removal column. Use monomer immediately. cause_inhib->solution_inhib solution_reaction Action: Control temperature. Ensure O2 for inhibitor. Use clean glassware. cause_reaction->solution_reaction

Caption: A decision tree for troubleshooting premature polymerization.

Recommended Experimental Workflow

This diagram outlines the recommended sequence of steps when working with this compound.

G receive 1. Receive & Inspect (Check for solids) store 2. Store Appropriately (2-8°C, Dark, Air Headspace) receive->store prep 3. Prepare for Use (Warm to RT) store->prep decision Need to remove inhibitor? prep->decision no_remove 4a. Use Directly (If reaction tolerates inhibitor) decision->no_remove No remove 4b. Remove Inhibitor (Use Column) decision->remove Yes react 6. Add to Reaction no_remove->react use_imm 5. Use Immediately (< 1 hour) remove->use_imm use_imm->react

Caption: Recommended workflow for handling this compound.

Technical Support Center: Optimizing Mechanical Properties of m-PEG6-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with m-PEG6-2-methylacrylate hydrogels. It provides troubleshooting guidance and answers to frequently asked questions to help you optimize the mechanical properties of your hydrogels for various applications.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control the mechanical properties of this compound hydrogels?

A1: The mechanical properties of your hydrogels, such as stiffness (Young's Modulus), are primarily determined by the following factors:

  • Monomer Concentration: A higher concentration of this compound will generally result in a denser polymer network, leading to a stiffer hydrogel.[1][2]

  • Crosslinker Concentration: The amount of crosslinking agent directly influences the crosslink density. Increasing the crosslinker concentration will increase the stiffness and often the brittleness of the hydrogel.

  • Crosslinker Type: The molecular weight and chain length of the crosslinker can affect the network's homogeneity and flexibility.

  • Polymerization Conditions: The efficiency of the polymerization reaction, influenced by factors like photoinitiator concentration, UV light intensity, and curing time, plays a crucial role in the final network structure and its mechanical integrity.

Q2: How does the molecular weight of the PEG monomer affect the hydrogel's properties?

A2: For this compound, the "6" indicates a specific, low molecular weight due to six ethylene (B1197577) glycol repeat units. In general, for PEG-based hydrogels, lower molecular weight precursors at a similar concentration tend to form more tightly crosslinked networks, resulting in higher stiffness and lower swelling ratios.[1][3] Conversely, higher molecular weight PEGs create larger mesh sizes, leading to softer and more flexible hydrogels with higher swelling capacities.[1][4]

Q3: What is a typical range for the Young's Modulus of PEG-based hydrogels?

A3: The Young's Modulus of PEG-based hydrogels can be tuned over a wide range, from a few kilopascals (kPa) to several megapascals (MPa), depending on the formulation.[1][5] This tunability allows for the mimicking of the mechanical properties of various biological tissues.

Q4: Can I use a monofunctional PEG-methacrylate like this compound to form a hydrogel?

A4: While this compound is monofunctional, it can be copolymerized with a di- or multi-functional crosslinker (like PEG-diacrylate or ethylene glycol dimethacrylate) to form a crosslinked hydrogel network. The monofunctional PEG chains will be incorporated into the network as pendant chains, which can influence the hydrogel's swelling, mesh size, and biological interactions.[6][7]

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Hydrogel is too soft or weak 1. Insufficient monomer concentration.2. Low crosslinker concentration.3. Incomplete photopolymerization (low UV dose or short exposure time).4. Low photoinitiator concentration or degraded initiator.1. Increase the weight percentage (w/v) of this compound.2. Increase the molar ratio of the crosslinking agent.3. Increase the UV exposure time or the intensity of the UV light source.4. Optimize the photoinitiator concentration and ensure it is fresh.
Hydrogel is brittle and fractures easily 1. Excessively high crosslinker concentration.2. Inhomogeneous polymerization.1. Reduce the crosslinker concentration.2. Ensure all components are fully dissolved and the precursor solution is well-mixed before polymerization.
Inconsistent mechanical properties between batches 1. Variations in pipetting or weighing of components.2. Inconsistent UV light exposure distance or intensity.3. Temperature fluctuations during polymerization.1. Use calibrated instruments and consider preparing a master mix for each batch.2. Maintain a consistent distance from the UV source and monitor the lamp's output.3. Perform the polymerization in a temperature-controlled environment.
High degree of swelling leading to loss of mechanical integrity 1. Low crosslink density.2. Hydrophilic nature of the PEG chains.1. Increase the crosslinker concentration.2. Consider incorporating hydrophobic monomers to reduce water uptake, if compatible with your application.

Data Presentation

Table 1: Effect of PEG Molecular Weight and Concentration on Hydrogel Mechanical Properties (Representative Data for PEGDA Hydrogels)

PEG Molecular Weight (Da)PEG Concentration (w/v %)Compressive Modulus (MPa)Swelling Ratio (q)
50810~0.1~10
50840~2.5~2
340010~0.05~20
340030~0.5~8
10,00010~0.01~30
10,00020~0.1~15

Note: This table provides representative data from literature on PEG-diacrylate (PEGDA) hydrogels to illustrate general trends.[1] Actual values for this compound hydrogels will depend on the specific crosslinker and its concentration.

Table 2: Influence of Monomer and Crosslinker Concentration on Hydrogel Properties (Conceptual)

This compound (w/v %)Crosslinker (mol %)Expected Young's ModulusExpected Swelling Ratio
101LowHigh
105ModerateModerate
201ModerateModerate
205HighLow

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels by Photopolymerization
  • Preparation of Precursor Solution:

    • Dissolve the desired amount of this compound and a suitable crosslinker (e.g., PEG-diacrylate, MW 700) in a buffered saline solution (e.g., PBS, pH 7.4).

    • Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959).

    • Vortex the solution until all components are fully dissolved. Protect the solution from light.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired geometry (e.g., cylindrical molds for compression testing).

    • Expose the solution to UV light (e.g., 365 nm) for a specified duration (e.g., 10 minutes). The intensity and duration should be optimized for your specific setup.

  • Hydration:

    • Carefully remove the polymerized hydrogel from the mold.

    • Immerse the hydrogel in a buffered saline solution and allow it to swell to equilibrium (typically 24 hours) before further characterization.

Protocol 2: Swelling Ratio Measurement
  • After reaching swelling equilibrium, remove the hydrogel from the solution.

  • Gently blot the surface with a lint-free wipe to remove excess water.

  • Measure the swollen weight (Ws) of the hydrogel.[8]

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (q) using the formula: q = Ws / Wd.[8]

Protocol 3: Mechanical Testing by Rheology
  • Sample Preparation: Place a disc-shaped hydrogel sample onto the lower plate of the rheometer.

  • Instrument Setup: Use a parallel plate geometry (e.g., 20 mm diameter). Lower the upper plate to a defined gap (e.g., the thickness of the hydrogel).

  • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time to determine the gelation point.[5][9]

  • Strain Sweep: Perform an oscillatory strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).[5][9]

  • Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the viscoelastic properties of the hydrogel.[5][9] The storage modulus in the plateau region can be related to the hydrogel's stiffness.

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_char Characterization a Dissolve Monomer & Crosslinker b Add Photoinitiator a->b c Vortex to Homogenize b->c d Pipette into Mold c->d Transfer to Mold e UV Exposure d->e f Equilibrium Swelling e->f Hydrate Hydrogel g Mechanical Testing f->g

Caption: Workflow for this compound hydrogel synthesis and characterization.

logical_relationship monomer_conc Monomer Concentration stiffness Stiffness (Young's Modulus) monomer_conc->stiffness + swelling Swelling Ratio monomer_conc->swelling - crosslinker_conc Crosslinker Concentration crosslinker_conc->stiffness + crosslinker_conc->swelling - brittleness Brittleness crosslinker_conc->brittleness + uv_dose UV Dose uv_dose->stiffness + (up to a point)

Caption: Relationship between synthesis parameters and hydrogel mechanical properties.

References

how to improve cell viability in m-PEG6-2-methylacrylate hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve cell viability in m-PEG6-2-methylacrylate (PEGMA) hydrogels.

Troubleshooting Guide: Low Cell Viability

Low cell viability post-encapsulation is a common challenge. This guide addresses potential causes and provides systematic troubleshooting steps.

Problem: Significant Cell Death Immediately After Photopolymerization

Potential CauseRecommended Action
Photoinitiator Toxicity 1. Reduce Concentration: Titrate the photoinitiator concentration to the lowest effective level. Higher concentrations are often cytotoxic.[1][2][3] 2. Switch Photoinitiator: Some photoinitiators are less cytotoxic than others. Consider alternatives like LAP or VA086, which have been reported to have better cytocompatibility compared to Irgacure 2959 in some systems.[1][4]
UV Light Exposure 1. Minimize Exposure Time: Use the shortest possible UV exposure time that still achieves complete gelation.[5] 2. Optimize Light Intensity: High UV intensity can be detrimental. Reduce the intensity and compensate with a slightly longer, optimized exposure time.
Reactive Oxygen Species (ROS) Oxidative stress from free radicals generated during polymerization can damage cells.[3][4] Consider incorporating antioxidants in the prepolymer solution or cell culture medium.

Problem: Gradual Decline in Cell Viability Over Time in Culture

Potential CauseRecommended Action
Lack of Cell Adhesion PEG-based hydrogels are inherently bio-inert, and a lack of cell adhesion can lead to anoikis (a form of programmed cell death).[6] 1. Incorporate Adhesion Peptides: Covalently link cell-adhesive peptides, such as Arginine-Glycine-Aspartic acid (RGD), to the hydrogel backbone.[7][8][9] 2. Optimize RGD Concentration: The concentration of RGD peptides can significantly impact cell adhesion and subsequent viability.[9][10]
Nutrient/Waste Transport Limitation A dense hydrogel network can impede the diffusion of nutrients and removal of cellular waste products. 1. Adjust Polymer Concentration: Lowering the total polymer concentration can increase the mesh size of the hydrogel network.[11] 2. Increase PEG Chain Length: Using a higher molecular weight PEGMA can lead to a higher swelling ratio and a looser network structure, improving transport.[12][13][14]
Inappropriate Mechanical Environment The stiffness of the hydrogel can influence cell fate and survival. 1. Tune Hydrogel Modulus: Adjust the polymer concentration or crosslinking density to achieve a stiffness that is appropriate for the specific cell type being cultured.[11][15]
Hydrogel Degradation Byproducts If using a degradable hydrogel, the degradation products could be cytotoxic.[16] 1. Evaluate Degradation Products: Perform a toxicity evaluation of the hydrogel degradation products on your cell type.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of photoinitiator to use?

The optimal concentration is a balance between efficient gelation and minimal cytotoxicity. It is highly dependent on the specific photoinitiator, cell type, and UV light source. As a starting point, refer to the table below, but it is crucial to perform a titration for your specific system.

PhotoinitiatorTypical Concentration Range (% w/v)Key Considerations
Irgacure 2959 (I2959) 0.05 - 0.1Widely used, but can be toxic at higher concentrations.[1][17]
LAP 0.05 - 0.1Generally considered more cytocompatible than I2959.[1]
VA086 0.25 - 1.0Reported to be less cytotoxic than Irgacure in some studies.[4]
Eosin Y 0.001 - 0.1 mM (with co-initiators)Used for visible light photopolymerization, which can be less damaging to cells than UV.[17]

Q2: How can I incorporate RGD peptides into my this compound hydrogel?

To covalently incorporate RGD peptides, you need a peptide with a reactive group that can participate in the polymerization reaction. A common method is to use an acrylate-modified RGD peptide (e.g., Acrylate-PEG-GRGDS), which can co-polymerize with the PEGMA macromers.

Q3: What concentration of RGD peptide should I use?

The optimal RGD concentration is cell-type dependent. Studies have shown that increasing RGD concentration generally improves cell adhesion and can enhance specific cellular functions like osteogenesis.[9][10] A typical starting range to explore is 0.1 mM to 2.5 mM.[9][10]

RGD ConcentrationObserved Effect
0.025 mM - 2.5 mM Increased expression of bone-related markers in marrow stromal cells with increasing RGD concentration.[9]
0.34 mM - 0.69 mM Increased endothelial cell adhesion strength with increasing cyclic RGD concentration.[10]

Q4: How does the molecular weight of the PEGMA affect cell viability?

Higher molecular weight PEG chains generally lead to a looser hydrogel network with a larger mesh size and a higher swelling ratio.[13][14] This can be beneficial for cell viability as it improves the diffusion of nutrients and waste products. However, it may also decrease the mechanical stiffness of the hydrogel.[13]

Q5: My hydrogel is too stiff. How can I make it softer while maintaining cell viability?

To decrease stiffness, you can:

  • Decrease the total polymer concentration: This is a direct way to reduce the modulus, but ensure it is sufficient for gelation and handling.[11]

  • Increase the molecular weight of the PEGMA: Longer polymer chains between crosslinks will result in a softer gel.[13]

  • Blend with a higher molecular weight PEG-diacrylate (PEGDA): Blending different molecular weights can be an effective way to tune mechanical properties.[11]

Experimental Protocols

Protocol 1: Titration of Photoinitiator Concentration for Optimal Cell Viability

  • Prepare Stock Solutions: Prepare a sterile stock solution of your chosen photoinitiator (e.g., 1% w/v Irgacure 2959 in 70% ethanol). Prepare a sterile solution of this compound in a suitable buffer (e.g., PBS).

  • Cell Suspension: Resuspend your cells in the prepolymer solution at the desired final cell density.

  • Create Dilution Series: Aliquot the cell/prepolymer suspension into separate tubes. Add the photoinitiator stock solution to each tube to achieve a range of final concentrations (e.g., 0.01%, 0.025%, 0.05%, 0.1% w/v).

  • Photopolymerization: Dispense each solution into a mold and expose to a UV light source (365 nm) for a fixed time and intensity.

  • Cell Viability Assay: Immediately after polymerization, and at subsequent time points (e.g., 24, 48, 72 hours), assess cell viability using a LIVE/DEAD assay (e.g., Calcein AM/Ethidium Homodimer-1).

  • Analysis: Quantify the percentage of live cells for each photoinitiator concentration to determine the optimal concentration that balances gelation with high cell viability.

Protocol 2: Covalent Incorporation of Acrylated-RGD Peptide

  • Prepare Prepolymer Solution: In a sterile buffer (e.g., PBS), dissolve the this compound macromer to the desired final concentration.

  • Add RGD Peptide: Add a sterile stock solution of acrylate-RGD peptide to the prepolymer solution to achieve the desired final molar concentration (e.g., 1.0 mM). Mix thoroughly.

  • Add Photoinitiator: Add the photoinitiator to its predetermined optimal concentration.

  • Add Cells: Gently resuspend the cells in the final prepolymer/RGD/photoinitiator solution.

  • Photopolymerize: Cast the hydrogel and expose to UV light to initiate co-polymerization of the PEGMA and the acrylated-RGD peptide.

Diagrams

G cluster_0 Troubleshooting Low Cell Viability cluster_1 Causes for Immediate Death cluster_2 Causes for Gradual Death cluster_3 Solutions A Low Cell Viability Observed B Immediate Cell Death (Post-Polymerization) A->B C Gradual Cell Death (In Culture) A->C D Photoinitiator Toxicity B->D E Excessive UV Exposure B->E F High ROS Production B->F G Lack of Cell Adhesion (Anoikis) C->G H Poor Nutrient/Waste Transport C->H I Inappropriate Mechanical Stiffness C->I S1 Reduce PI Concentration Switch PI Type D->S1 S2 Optimize UV Time & Intensity E->S2 F->S1 S3 Incorporate RGD Peptides G->S3 S4 Lower Polymer % Increase PEG MW H->S4 S5 Tune Crosslink Density I->S5

Caption: Troubleshooting workflow for low cell viability in PEGMA hydrogels.

G cluster_0 Pre-Polymerization Mixture cluster_1 Polymerization Step cluster_2 Resulting Hydrogel A This compound (Macromer) E UV Light Exposure (365 nm) A->E B Acrylate-RGD (Adhesion Peptide) B->E C Photoinitiator (e.g., LAP) C->E D Cell Suspension D->E F Cell-Laden Hydrogel with Covalently Linked RGD E->F

Caption: Experimental workflow for encapsulating cells in RGD-modified PEGMA hydrogels.

References

Technical Support Center: Controlling the Degradation Rate of m-PEG6-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG6-2-methylacrylate (PEGMA) and related poly(ethylene glycol)-based hydrogels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you control and troubleshoot your hydrogel degradation experiments.

Q1: My hydrogel is degrading much faster than expected. What are the potential causes?

A: Unexpectedly rapid degradation is a common issue that can typically be traced to three main areas: formulation, environmental conditions, or the specific chemistry of the components.

  • Environmental Factors:

    • pH: The hydrolytic degradation of the ester bonds in PEG-methacrylate hydrogels is significantly accelerated under basic conditions (pH > 7.4).[1] Ensure your degradation buffer (e.g., PBS) is at the correct physiological pH and is refreshed regularly to prevent pH shifts.

    • Temperature: Higher temperatures increase the rate of hydrolysis according to the Arrhenius equation. An increase of 10°C can approximately double the reaction rate.[2] Verify that your incubator is calibrated correctly and maintains a stable temperature (e.g., 37°C).[2][3]

    • Media Components: Certain components in cell culture media, such as fetal bovine serum (FBS), can contain enzymes that may contribute to degradation, leading to faster rates compared to simple buffers like PBS.[4]

  • Formulation & Chemistry:

    • Low Crosslink Density: The degradation rate is inversely proportional to the crosslink density.[5] A lower crosslink density can result from:

      • Lower Polymer Concentration: Decreasing the weight percentage (wt%) of the polymer precursor solution leads to a less dense network that degrades faster.[3][6]

      • Higher Molecular Weight (MW) Crosslinker: Using a crosslinker with a higher molecular weight results in a lower crosslinking density and a faster degradation rate.[6]

    • Crosslinker Choice: The chemical structure of the crosslinker is a primary determinant of stability. Hydrogels crosslinked with dithiol-based crosslinkers containing ester bonds are designed to be hydrolytically degradable.[6][7] If you require slower degradation, consider a more stable crosslinker chemistry.

Q2: My hydrogel degradation is inconsistent between batches. How can I improve reproducibility?

A: Lack of reproducibility often points to subtle variations in the preparation or experimental setup.

  • Polymer Purity and Stoichiometry: Ensure the purity of your m-PEG-methacrylate monomers and crosslinkers. Variations in functionalization efficiency (the percentage of PEG ends with a methacrylate (B99206) group) can alter the network structure. Always use a consistent stoichiometric ratio of reactive groups (e.g., thiol to methacrylate).[6]

  • Polymerization Conditions: For photopolymerized hydrogels, ensure that the UV light intensity, exposure time, and distance from the light source are identical for all samples.[8] For redox-initiated polymerization, ensure precise and consistent concentrations of the initiator and accelerator.[9]

  • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Inconsistent exposure to air during polymerization can lead to incomplete or variable crosslinking, affecting the final network structure and degradation profile.

Q3: How can I tune the degradation rate of my hydrogel to last for a specific duration (e.g., from days to months)?

A: You can achieve a wide range of degradation times by systematically adjusting several key parameters. Degradation can be tuned from hours to over three months.[7][10]

  • Primary Control - Chemical Structure:

    • End-Group Chemistry: The most effective method is to alter the hydrolytically labile linkages. Replacing acrylate (B77674) esters with more stable acrylamide (B121943) linkages (PEGDAA) can extend stability from weeks to many months, as hydrolysis becomes the dominant degradation mechanism over oxidation.[2][11][12]

    • Crosslinker Selection: Modifying the chemical structure of the crosslinker provides fine control. For example, varying the number of methylene (B1212753) groups adjacent to an ester bond in a dithiol crosslinker can systematically alter the rate of hydrolysis.[6] Blending fast-degrading and slow-degrading macromers at different ratios offers a modular approach to achieve programmable degradation profiles.[3][10]

    • Copolymerization: Incorporating blocks of other degradable polymers, such as poly(lactic acid) (PLA), into the PEG backbone creates additional sites for hydrolysis. The degradation rate can be tuned by changing the number of PLA repeat units.[13][14]

  • Secondary Control - Network Architecture:

    • Polymer Concentration: Higher polymer weight percentages (e.g., 15-20 wt%) create denser networks that degrade more slowly than lower concentration gels (e.g., 5-10 wt%).[3]

    • Macromer Molecular Weight: Lower MW macromers (e.g., 3.4 kDa) form more tightly crosslinked networks and degrade slower than higher MW macromers (e.g., 20 kDa).[1]

Q4: My application requires cell-mediated degradation. How can I make my PEGMA hydrogel sensitive to enzymes?

A: Standard PEGMA hydrogels are not susceptible to enzymatic degradation because cells lack the enzymes to cleave the polymer backbone.[15] To confer enzymatic sensitivity, you must incorporate peptide sequences that are recognized and cleaved by cell-secreted enzymes, such as matrix metalloproteinases (MMPs).

This is typically achieved by using a crosslinker that contains an MMP-sensitive peptide sequence (e.g., GGGPQGIWGQGK).[16] The PEG macromers are then crosslinked using these peptides, creating a network that cells can remodel and degrade as they secrete the relevant enzymes.[15]

Quantitative Data on Degradation Control

The following tables summarize quantitative data from cited literature to illustrate how different parameters affect hydrogel properties and degradation.

Table 1: Effect of Crosslinker Molecular Weight and Polymer Density on Hydrogel Properties

Polymer Density (wt%)Crosslinker MW (kDa)Initial Storage Modulus (G') (Pa)Time to Complete DegradationSource
10%3.4~1400~12 hours[6]
10%6.0Lower than 3.4 kDa3-4 days[6]
10%8.0Lower than 6.0 kDa3-4 days[6]
15%3.4Higher than 10%Slower than 10%[6]

Data is approximated from figures and text in the source material. This demonstrates the trend that higher crosslinker MW leads to faster degradation, while higher polymer density leads to slower degradation.

Table 2: Effect of Macromer Chemistry on Degradation Time

Macromer TypeDegradable LinkageTypical Degradation Time (in vivo / 37°C PBS)Source
PEG-diacrylate (PEGDA)EsterWeeks to Months[2][11]
PEG-diacrylamide (PEGDAA)Amide> 12 weeks (biostable)[2][11]
PEG-PLAEster (in PLA block)4 to 17 days (tunable by PLA length)[6][14]
PEG-Dithiol (Michael-addition)Thioether-esterHours to ~22 days[6][7]

Experimental Protocols

Here are detailed protocols for essential experiments to characterize hydrogel degradation.

Protocol 1: Measuring Hydrolytic Degradation via Swelling Ratio and Mass Loss

This protocol is used to track degradation by measuring changes in the hydrogel's physical properties over time.[2][17]

  • Hydrogel Preparation: Fabricate hydrogel discs of a consistent size and shape (e.g., using an 8 mm biopsy punch).

  • Initial Measurement (t=0):

    • Allow gels to equilibrate in deionized water to wash out unreacted components.

    • Blot the surface gently to remove excess water and record the initial swollen mass (M_s,0).

    • Freeze-dry or vacuum-dry the samples to a constant weight and record the initial dry polymer mass (M_d,0).

    • Calculate the initial swelling ratio: Q_M,0 = M_s,0 / M_d,0.

  • Degradation Study:

    • Place triplicate samples for each time point in individual vials containing a known volume of degradation buffer (e.g., PBS, pH 7.4).

    • Incubate at 37°C.

  • Time Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 7, 14 days), remove the set of samples.

    • Measure the swollen mass (M_s,t).

    • Dry the samples completely and measure the dry mass (M_d,t).

    • Calculate the swelling ratio at time t: Q_M,t = M_s,t / M_d,t.

    • Calculate the normalized swelling ratio: Q_M,norm = Q_M,t / Q_M,0. An increase in this value indicates network cleavage.

    • Calculate the mass loss: Mass Loss (%) = [(M_d,0 - M_d,t) / M_d,0] * 100.

  • Data Plotting: Plot the normalized swelling ratio and percent mass loss as a function of time.

Protocol 2: Monitoring Degradation via Rheology

This method provides sensitive data on the change in mechanical properties as the hydrogel network degrades.[6]

  • Sample Preparation: Prepare cylindrical hydrogel samples directly on the rheometer's lower plate or prepare discs that fit the geometry perfectly.

  • Instrumentation: Use a rheometer equipped with a parallel plate geometry (e.g., 8 or 20 mm diameter) and a temperature-controlled stage set to 37°C.

  • Initial Measurement (t=0):

    • Lower the upper plate to apply a slight compressive strain (e.g., 5-10%).

    • Perform a strain sweep to identify the linear viscoelastic region (LVER).

    • Perform a time sweep or frequency sweep at a constant strain within the LVER (e.g., 0.5-1%) and a fixed angular frequency (e.g., 1-10 rad/s) to determine the initial storage modulus (G').

  • Degradation Monitoring:

    • For continuous monitoring, keep the sample on the rheometer in a hydration chamber and run a time sweep experiment for the duration of the study.

    • For discrete time points, incubate samples as described in Protocol 1. At each time point, remove a sample, place it on the rheometer, and measure G' as described above.

  • Data Analysis: Plot the storage modulus (G') as a function of time. A decrease in G' signifies degradation of the hydrogel network.[18]

Visualizations: Workflows and Relationships

Diagram 1: Troubleshooting Unexpected Hydrogel Degradation Rates

G start Start: Unexpected Degradation Rate q_rate Degradation Too Fast or Too Slow? start->q_rate fast_path Too Fast q_rate->fast_path Fast slow_path Too Slow q_rate->slow_path Slow check_env Check Environmental Factors: - Buffer pH (too high?) - Temperature (too high?) - Media Components (enzymes?) fast_path->check_env check_form_fast Check Formulation: - Polymer wt% (too low?) - Crosslinker MW (too high?) - Linkage Chemistry (labile?) fast_path->check_form_fast solution Adjust Parameter & Re-run check_env->solution check_form_fast->solution check_poly Check Polymerization: - Incomplete reaction? - Oxygen inhibition? - Incorrect initiator concentration? slow_path->check_poly check_form_slow Check Formulation: - Polymer wt% (too high?) - Crosslinker MW (too low?) - Linkage Chemistry (stable?) slow_path->check_form_slow check_poly->solution check_form_slow->solution

A troubleshooting workflow for diagnosing unexpected hydrogel degradation behavior.

Diagram 2: Experimental Workflow for a Hydrogel Degradation Study

G cluster_0 Time Point Analysis Loop prep 1. Prepare Precursor Solution (PEGMA, Crosslinker, Photoinitiator) fab 2. Fabricate Hydrogels (e.g., UV Photopolymerization) prep->fab t0 3. Initial Characterization (t=0) (Swelling Ratio, Mass, G') fab->t0 incubate 4. Incubate Samples (37°C, pH 7.4 PBS) t0->incubate measure 5. Remove Samples at Time 't' incubate->measure analyze 6. Measure Properties (Swelling, Mass, G') measure->analyze data 7. Plot Data vs. Time analyze->data Repeat until final time point

A typical experimental workflow for characterizing hydrogel degradation over time.

Diagram 3: Key Factors Influencing Hydrogel Degradation Rate

G center Degradation Rate chem Chemical Structure center->chem arch Network Architecture center->arch env Environmental Conditions center->env linkage Linkage Type (Ester, Amide) chem->linkage crosslinker Crosslinker Chemistry chem->crosslinker copolymer Copolymer Blocks (e.g., PLA) chem->copolymer density Crosslink Density arch->density mw Macromer MW arch->mw conc Polymer Concentration arch->conc ph pH env->ph temp Temperature env->temp enzyme Enzymes env->enzyme

A conceptual map of the primary factors that control hydrogel degradation rates.

References

issues with m-PEG6-2-methylacrylate solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-2-methylacrylate.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

Researchers may encounter challenges in dissolving this compound, which can manifest as cloudiness, precipitation, or the formation of a separate phase in the solvent. These issues can arise from several factors, including solvent choice, temperature, and the inherent properties of the molecule itself.

Initial Troubleshooting Steps:

  • Verify Solvent Choice: While the polyethylene (B3416737) glycol (PEG) chain in this compound is designed to enhance aqueous solubility, its overall solubility is influenced by the methylacrylate group.[1] For aqueous solutions, solubility may be limited. Consider using common organic solvents known to dissolve similar molecules.

  • Gentle Heating: If precipitation or phase separation occurs, gentle heating of the solution can aid dissolution. Care should be taken to avoid excessive temperatures which could lead to degradation or polymerization.

  • Sonication: Sonication is another effective method to assist in the dissolution process, particularly for stubborn particulates.[2]

Advanced Troubleshooting:

If initial steps are unsuccessful, the following advanced techniques can be employed:

  • Co-solvent Systems: The use of a co-solvent system is a common and effective strategy. For PEGylated compounds, a mixture of an organic solvent like Dimethyl Sulfoxide (DMSO) with aqueous buffers is often successful. A typical starting point is a 10% DMSO solution. For more challenging dissolutions, formulations containing PEG300 and a surfactant like Tween-80 have been shown to be effective for similar PEGylated molecules.[2]

  • pH Adjustment: The stability and solubility of methacrylate (B99206) esters can be pH-dependent. Extreme pH values (highly acidic or basic) can promote hydrolysis of the ester bond, leading to degradation of the this compound. It is advisable to work with buffers in the neutral pH range (around 7.0-7.4) unless the experimental protocol specifically requires otherwise.

Workflow for Dissolving this compound:

G start Start: Undissolved This compound solvent Select Appropriate Solvent start->solvent gentle_heat Apply Gentle Heat (e.g., 37-40°C) solvent->gentle_heat sonicate Sonication gentle_heat->sonicate check_dissolution1 Check for Complete Dissolution sonicate->check_dissolution1 co_solvent Prepare Co-solvent System (e.g., 10% DMSO) check_dissolution1->co_solvent No success Successfully Dissolved check_dissolution1->success Yes check_dissolution2 Check for Complete Dissolution co_solvent->check_dissolution2 ph_adjust Adjust pH to Neutral (if applicable) check_dissolution2->ph_adjust No check_dissolution2->success Yes check_dissolution3 Check for Complete Dissolution ph_adjust->check_dissolution3 check_dissolution3->success Yes fail Consult Further Technical Support check_dissolution3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While the PEG moiety enhances water solubility, complete dissolution in purely aqueous solutions can be challenging. For consistent results, consider the following solvents and co-solvent systems:

Solvent SystemRecommended Use
Water Use for applications where organic solvents are not permissible, but be aware of potential solubility limits. The hydrophilic PEG chain increases water solubility.[1]
Ethanol/Methanol Generally good solvents for methacrylate compounds.
Dimethyl Sulfoxide (DMSO) An excellent solvent for many organic molecules, including PEGylated compounds.[3][4] Often used as a co-solvent with aqueous buffers.
Dimethylformamide (DMF) Another strong organic solvent suitable for dissolving a wide range of polymers and organic molecules.
10% DMSO in Aqueous Buffer A commonly used co-solvent system to enhance the solubility of hydrophobic compounds in aqueous solutions.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline A more complex co-solvent system that can be effective for compounds with poor solubility.[2]

Q2: At what temperature should I store this compound solutions?

A2: For optimal stability, it is recommended to store this compound in powder form at -20°C.[1] Once dissolved, it is best to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Prolonged storage in solution, especially at room temperature or higher, can increase the risk of hydrolysis and polymerization.

Q3: My this compound solution has turned cloudy over time. What could be the cause?

A3: Cloudiness in a previously clear solution can indicate either precipitation due to poor solubility or degradation of the compound.

  • Precipitation: This can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent system, or if the temperature of the solution has decreased. Gentle warming and sonication may redissolve the compound.

  • Degradation: Methacrylate esters are susceptible to hydrolysis, which breaks the ester bond and can lead to the formation of less soluble byproducts. This process is accelerated by acidic or basic conditions and elevated temperatures. Unintended polymerization can also occur, leading to the formation of insoluble polymer chains.

Q4: How can I prevent hydrolysis and polymerization of this compound during my experiments?

A4: To minimize the risk of hydrolysis and polymerization, consider the following precautions:

  • Control pH: Maintain the pH of your solution within a neutral range (pH 6.5-7.5) whenever possible.

  • Avoid High Temperatures: Use the lowest effective temperature for your experimental setup.

  • Use Fresh Solutions: Prepare solutions of this compound immediately before use.

  • Inhibitors: For long-term storage or reactions prone to polymerization, the addition of a radical inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), may be considered, although this could interfere with subsequent polymerization-based experiments.

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can help prevent free-radical polymerization.

Q5: What analytical techniques can be used to assess the purity and stability of my this compound?

A5: Several analytical techniques can be employed to monitor the integrity of your compound:

Analytical TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to confirm the chemical structure and to detect degradation products resulting from hydrolysis.[5][6]
High-Performance Liquid Chromatography (HPLC) An effective method for assessing the purity of the compound and quantifying any degradation products or impurities.[7][8][9]
Thermogravimetric Analysis (TGA) Useful for evaluating the thermal stability of the compound and its degradation profile at elevated temperatures.[10]
Size Exclusion Chromatography (SEC) Can be used to detect the formation of polymers resulting from unintended polymerization.

Experimental Protocol Workflow:

G start Start: Prepare This compound Solution weigh Accurately Weigh Compound start->weigh add_solvent Add Chosen Solvent or Co-solvent System weigh->add_solvent vortex Vortex/Mix Thoroughly add_solvent->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution troubleshoot Apply Troubleshooting: Gentle Heat/Sonication check_dissolution->troubleshoot No use_solution Use Freshly Prepared Solution in Experiment check_dissolution->use_solution Yes troubleshoot->vortex end End of Protocol use_solution->end

Caption: Recommended experimental workflow for preparing solutions.

References

Technical Support Center: Purification of m-PEG6-2-methylacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of m-PEG6-2-methylacrylate polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound polymerization reaction mixture?

Common impurities after the polymerization of this compound include unreacted monomer, initiator fragments, oligomers, and potentially side-products from chain transfer or termination reactions. If a chain transfer agent (CTA) is used, such as in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, residual CTA and its byproducts will also be present. The presence of these impurities can significantly impact the final properties and biocompatibility of the polymer.

Q2: How can I effectively remove unreacted this compound monomer from my polymer?

Several techniques can be employed to remove unreacted monomer, with the choice depending on the polymer's molecular weight and solubility. Common methods include:

  • Precipitation: Dissolving the crude polymer in a good solvent and then adding it to a large volume of a non-solvent (antisolvent) to precipitate the polymer, leaving the monomer in solution.

  • Dialysis: Using a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow the smaller monomer molecules to diffuse out while retaining the larger polymer chains.

  • Ultrafiltration: A pressure-driven membrane filtration process that separates molecules based on size, effectively removing small molecules like monomers from the polymer solution.

Q3: What are the key challenges in purifying PEGylated polymers like poly(this compound)?

The purification of PEGylated polymers presents several challenges. The PEG component, being neutral, hydrophilic, and relatively inert, can make separation based on charge or hydrophobicity difficult. The polymer's polydispersity (a range of molecular weights) can also complicate purification, especially when trying to separate polymer chains of different lengths. Furthermore, the similar solubility of the polymer and the PEG-containing monomer can make precipitation challenging.

Q4: How do I choose the right purification method for my poly(this compound)?

The selection of the optimal purification method depends on several factors, including the polymer's molecular weight, the nature of the impurities, the desired purity level, and the scale of the purification. A combination of methods is often most effective. For instance, precipitation can be used for bulk removal of monomer, followed by dialysis or SEC for fine purification.

Q5: Can I use Size Exclusion Chromatography (SEC) for purification?

Yes, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), can be used to separate the polymer from low molecular weight impurities like unreacted monomer and initiator fragments based on their hydrodynamic volume. However, for large-scale purifications, preparative SEC can be time-consuming and require significant solvent usage. It is more commonly used for analytical characterization of the polymer's molecular weight and polydispersity.

Troubleshooting Guides

Problem 1: Low polymer yield after precipitation.
Possible Cause Troubleshooting Step
Poor choice of solvent/antisolvent Ensure the polymer is highly soluble in the chosen solvent and virtually insoluble in the antisolvent. The antisolvent should be miscible with the solvent.
Insufficient volume of antisolvent Use a large excess of the antisolvent, typically a 10:1 to 20:1 volume ratio of antisolvent to polymer solution.
Polymer is too low in molecular weight Low molecular weight polymers may remain soluble or form a fine suspension in the antisolvent. Consider using a different purification method like dialysis or ultrafiltration for low MW polymers.
Precipitation temperature is too high Perform the precipitation at a lower temperature (e.g., in an ice bath) to decrease the polymer's solubility in the antisolvent.
Problem 2: Polymer forms an oily or sticky precipitate instead of a solid.
Possible Cause Troubleshooting Step
Incomplete precipitation Add the polymer solution dropwise to the vigorously stirred antisolvent to promote the formation of a fine powder.
Plasticizing effect of residual solvent After decanting the supernatant, wash the precipitated polymer multiple times with fresh antisolvent to remove residual solvent.
Low glass transition temperature (Tg) of the polymer If the polymer's Tg is near or below room temperature, it will naturally be sticky. In this case, recovering the material after centrifugation and drying under vacuum is the standard procedure.
Problem 3: Residual monomer detected after dialysis.
Possible Cause Troubleshooting Step
Inappropriate MWCO of the dialysis membrane Select a membrane with an MWCO that is significantly lower than the molecular weight of your polymer but large enough to allow free passage of the monomer. For poly(this compound), the monomer molecular weight is relatively low, so a 1 kDa or 2 kDa MWCO membrane should be effective for retaining even small polymer chains.
Insufficient dialysis time or infrequent water changes Dialyze for an extended period (24-48 hours) and change the external water frequently (e.g., every 4-6 hours) to maintain a high concentration gradient.
Monomer aggregation or interaction with the polymer In rare cases, the monomer may form aggregates or have strong interactions with the polymer. Try adding a small amount of organic co-solvent (if compatible with the membrane) to the dialysis water to disrupt these interactions.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Poly(this compound)

Technique Principle Advantages Disadvantages Typical Purity Achieved
Precipitation Differential solubilityFast, simple, scalable, cost-effective for bulk impurity removal.May not be effective for low MW polymers, can trap impurities, polymer may oil out.>95% (monomer removal)
Dialysis Size-based diffusion across a semi-permeable membraneGentle, effective for removing small molecules, can be run unattended.Slow, requires large volumes of solvent, may not remove oligomers effectively.>98% (monomer removal)
Ultrafiltration Pressure-driven size-based separation through a membraneFaster than dialysis, can concentrate the polymer solution simultaneously.Can lead to membrane fouling, requires specialized equipment.>99% (monomer removal)
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeHigh resolution, can separate oligomers from the main polymer.Limited sample loading capacity, time-consuming for preparative scale, solvent intensive.>99.5%

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a good solvent (e.g., dichloromethane, tetrahydrofuran, or acetone). The concentration should be high enough to minimize the amount of solvent used, but low enough to maintain a manageable viscosity.

  • Precipitation: In a separate flask, add a large volume (10-20 times the volume of the polymer solution) of a cold non-solvent (e.g., diethyl ether, hexane, or cold methanol). Vigorously stir the non-solvent.

  • Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.

  • Isolation: Allow the mixture to stir for a short period (e.g., 30 minutes) to ensure complete precipitation. Isolate the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the isolated polymer with fresh, cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum to remove all traces of solvent and non-solvent.

Protocol 2: Purification by Dialysis
  • Polymer Dissolution: Dissolve the crude polymer in a suitable solvent, preferably a solvent that is compatible with the dialysis membrane and miscible with the dialysis medium (e.g., deionized water or an aqueous buffer if the polymer is water-soluble).

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 1 kDa or 2 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or ethanol).

  • Loading: Load the polymer solution into the dialysis tubing and securely clamp both ends.

  • Dialysis: Immerse the sealed dialysis bag in a large container of the dialysis medium (e.g., deionized water). Stir the medium gently.

  • Solvent Exchange: Change the dialysis medium periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient for the impurities to diffuse out.

  • Recovery: After a sufficient dialysis period (e.g., 48 hours), remove the dialysis bag, and recover the purified polymer solution. The polymer can then be isolated by lyophilization or solvent evaporation.

Mandatory Visualization

Purification_Workflow start Crude Polymer Mixture (Polymer, Monomer, Initiator) precipitation Precipitation (Solvent/Antisolvent) start->precipitation Bulk Removal dialysis Dialysis (vs. Water/Buffer) start->dialysis Gentle Removal analysis Purity & MW Analysis (NMR, GPC/SEC) precipitation->analysis dialysis->analysis sec Size Exclusion Chromatography (Preparative) sec->analysis pure_polymer Purified Polymer analysis->pure_polymer Purity OK fail Impure Polymer (Repeat Purification) analysis->fail Purity Not OK fail->sec High Purity Needed

Caption: A decision workflow for selecting a suitable purification strategy.

Troubleshooting_Precipitation start Precipitation Attempted outcome What is the result? start->outcome oily Oily/Sticky Precipitate outcome->oily Oily low_yield Low/No Precipitate outcome->low_yield Low Yield success Solid Precipitate outcome->success Success oily_cause1 Check Tg of Polymer oily->oily_cause1 oily_cause2 Improve Precipitation Technique (slow addition, vigorous stirring) oily->oily_cause2 low_yield_cause1 Check Solvent/Antisolvent System low_yield->low_yield_cause1 low_yield_cause2 Increase Antisolvent Volume low_yield->low_yield_cause2 low_yield_cause3 Consider Alternative Method (Dialysis/Ultrafiltration) low_yield->low_yield_cause3

Caption: Troubleshooting guide for polymer precipitation issues.

Technical Support Center: Polymerization of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of methoxy-poly(ethylene glycol) methylacrylate (m-PEG-MA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of well-defined polymers with low polydispersity (PDI), a critical attribute for applications in drug delivery and biomedicine.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of m-PEG6-2-methylacrylate, providing potential causes and solutions in a question-and-answer format.

General Polymerization Issues

Q1: My polymerization resulted in a polymer with a high Polydispersity Index (PDI > 1.5). What are the common causes?

A1: High PDI is indicative of poor control over the polymerization process. Several factors can contribute to this:

  • Monomer Purity: The presence of impurities, particularly inhibitors like hydroquinone (B1673460) that come with the commercial monomer, can interfere with the polymerization kinetics.[1] It is crucial to remove inhibitors before the reaction.[1]

  • Oxygen Contamination: Oxygen is a radical scavenger and can terminate growing polymer chains, leading to a loss of control and broader molecular weight distribution. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

  • Incorrect Temperature: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are sensitive to temperature. Deviations from the optimal temperature for your specific system can lead to increased termination reactions.

  • Inappropriate Initiator Concentration: The ratio of initiator to monomer is a key parameter in controlling the degree of polymerization. An incorrect concentration can lead to uncontrolled initiation and a broad PDI.[2]

RAFT Polymerization Specific Issues

Q2: How do I select the appropriate RAFT agent for this compound?

A2: The choice of the RAFT agent, also known as a Chain Transfer Agent (CTA), is critical for achieving a low PDI.[3] For methacrylates like this compound, thiocarbonylthio compounds such as dithioesters and trithiocarbonates are commonly used.[3] The effectiveness of a RAFT agent depends on the substituents (R and Z groups) which influence the reaction kinetics.[3] It is important to choose a RAFT agent that is compatible with methacrylates.[3] For example, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid has been successfully used for the RAFT polymerization of oligo(ethylene glycol) methyl ether methacrylates.[4]

Q3: My RAFT polymerization is very slow or has a long induction period. What could be the cause?

A3: A slow polymerization or a significant induction period in RAFT can be due to:

  • Poor RAFT Agent Choice: The chosen RAFT agent may not be suitable for the monomer, leading to slow fragmentation and re-initiation.

  • Low Initiator Concentration: While a low initiator concentration is desired for high molecular weight polymers, an excessively low concentration can lead to a very slow rate of radical generation.

  • Presence of Inhibitors: Residual inhibitors from the monomer can scavenge the initial radicals, causing an induction period.

ATRP Polymerization Specific Issues

Q4: I am observing uncontrolled polymerization and high PDI in my ATRP reaction. What are the likely causes?

A4: Lack of control in ATRP of this compound can stem from several factors:

  • Catalyst System: The choice of the copper catalyst and ligand is crucial.[5] For aqueous ATRP of oligo(ethylene glycol) methacrylate (B99206) (OEGMA), ligands like 2,2′-bipyridine (bpy) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) have shown good control.[6] The polarity of the solvent can affect the activity of the catalyst complex.[7]

  • Initiator Efficiency: Low initiator efficiency can lead to a slower initiation compared to propagation, resulting in a higher PDI.[8]

  • Catalyst Concentration: While reducing catalyst concentration is often desirable, excessively low concentrations can lead to a loss of control due to the accumulation of the deactivator species (Cu(II)).[9][10] Techniques like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP can be employed to use lower catalyst concentrations effectively.[9]

Q5: My aqueous ATRP of this compound is extremely fast and exothermic. Is this a concern?

A5: Yes, a very rapid and exothermic reaction can be a sign of poor control. Aqueous ATRP of OEGMA can be very fast, with high conversions achieved in under 20 minutes at room temperature.[6] This is attributed to the highly active nature of the copper catalyst in the polar aqueous medium.[6][7] While rapid polymerization is an advantage, it is essential to ensure it remains controlled. Proper cooling and monitoring are necessary to prevent a runaway reaction that would lead to a high PDI.

Frequently Asked Questions (FAQs)

Q: What is considered a low or acceptable Polydispersity Index (PDI) for biomedical applications?

A: For applications like drug delivery, a low PDI is highly desirable to ensure uniformity in properties such as drug loading and release kinetics.[11] Generally, a PDI below 1.3 is considered good, with values approaching 1.0 indicating a very narrow molecular weight distribution.[12] Polymers synthesized via controlled radical polymerization techniques like RAFT and ATRP can achieve PDIs in the range of 1.15-1.30.[6]

Q: How can I purify the this compound monomer before polymerization?

A: To remove the inhibitor (commonly hydroquinone), the monomer can be passed through a column of basic alumina (B75360).[13] Alternatively, alkali washes can be used to extract the inhibitor into an aqueous phase.[1] After inhibitor removal, the monomer should be dried, for example over molecular sieves, and deoxygenated before use.[13]

Q: Is it possible to conduct the polymerization of this compound in water?

A: Yes, both RAFT and ATRP of this compound and similar OEGMA monomers can be successfully performed in aqueous media.[6][14] Aqueous ATRP, in particular, can be very rapid and well-controlled at ambient temperature.[6]

Quantitative Data Summary

Table 1: Influence of RAFT Agent on Polymerization of OEGMA

RAFT Agent (CTA) Monomer Solvent PDI (Mw/Mn) Reference
5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid (APP) OEGMA (Mn = 300 g/mol ) Not Specified Narrow [4]
CPDB OEGMEMA Ionic Liquid Better control than other agents [15]

| 4-Cyanopentanoic acid dithiobenzoate | Acrylamide | Water | ~1.1 - 1.3 |[14] |

Table 2: Effect of Catalyst and Conditions on ATRP of OEGMA

Ligand Solvent Temperature (°C) PDI (Mw/Mn) Notes Reference
2,2'-bipyridine (bpy) Water 20 1.15 - 1.30 Rapid polymerization (90% conversion in 20 min) [6]
HMTETA Water 20 1.15 - 1.30 Good control [6]
2,2'-bipyridine (bpy) Bulk 20 1.30 Slow polymerization (90% conversion in 15 h) [6]

| TPMA | Water | 30 | < 1.3 | Slower but better controlled than CuBr2/TPMA |[16] |

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound
  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reagent Preparation: Prepare a stock solution of the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane (B91453) or DMF).

  • Reaction Setup: In a Schlenk flask, add the purified monomer and the solvent.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Under an inert atmosphere (e.g., argon or nitrogen), add the RAFT agent and initiator stock solutions via a gas-tight syringe.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Monitoring: Periodically take samples to monitor monomer conversion (by ¹H-NMR) and molecular weight/PDI (by GPC).

  • Termination and Purification: After reaching the desired conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent like cold diethyl ether or hexane. Filter and dry the polymer under vacuum.

Protocol 2: Aqueous AGET ATRP of this compound
  • Monomer Purification: Remove the inhibitor from this compound using a basic alumina column.

  • Catalyst Complex Preparation: In a Schlenk flask under inert atmosphere, dissolve the copper(II) bromide (CuBr₂) and the ligand (e.g., TPMA or HMTETA) in deoxygenated water.

  • Reaction Mixture: In a separate flask, dissolve the purified monomer and the initiator (e.g., a water-soluble bromide initiator) in deoxygenated water.

  • Deoxygenation: Bubble inert gas through the monomer/initiator solution for at least 30 minutes.

  • Initiation: To the stirring monomer/initiator solution, add the catalyst complex solution. Then, add a deoxygenated solution of a reducing agent (e.g., ascorbic acid) to initiate the polymerization by generating the Cu(I) activator species.

  • Polymerization: Allow the reaction to proceed at room temperature. The solution may become viscous as the polymer forms.

  • Work-up: Once the target conversion is achieved, expose the reaction to air to quench the polymerization. To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Isolation: Isolate the polymer by a suitable method such as dialysis followed by lyophilization.

Visualizations

Experimental_Workflow General Workflow for Controlled Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Prep Reagent Preparation (Initiator, CTA/Catalyst) Monomer_Purification->Reagent_Prep Solvent_Degas Solvent Deoxygenation Reagent_Prep->Solvent_Degas Reaction_Setup Reaction Setup (Under Inert Atmosphere) Solvent_Degas->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Initiation Initiation (Add Initiator/Reducing Agent) Degassing->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Monitoring Monitoring (NMR, GPC) Polymerization->Monitoring Termination Termination & Purification (Precipitation/Dialysis) Polymerization->Termination Characterization Final Characterization Termination->Characterization

Caption: General workflow for controlled polymerization of this compound.

Troubleshooting_High_PDI Troubleshooting Guide for High PDI cluster_general General Checks cluster_specific Technique-Specific Checks Start High PDI (>1.5) Observed Check_Purity Monomer Purity? (Inhibitor removed?) Start->Check_Purity Check_Oxygen System Deoxygenated? Start->Check_Oxygen Check_Temp Correct Temperature? Start->Check_Temp RAFT_Checks RAFT: - Correct CTA? - Correct CTA:Initiator Ratio? Check_Purity->RAFT_Checks ATRP_Checks ATRP: - Correct Catalyst/Ligand? - Sufficient Catalyst Conc.? - Initiator Efficiency? Check_Purity->ATRP_Checks Check_Oxygen->RAFT_Checks Check_Oxygen->ATRP_Checks Check_Temp->RAFT_Checks Check_Temp->ATRP_Checks Solution Solution: - Purify Monomer - Improve Degassing - Optimize Temp/Ratios RAFT_Checks->Solution ATRP_Checks->Solution

Caption: Logical flowchart for troubleshooting high polydispersity.

RAFT_Mechanism RAFT Polymerization Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Re-initiation cluster_equilibrium Main Equilibrium I Initiator I_rad Initiator Radical (I•) I->I_rad Decomposition P1_rad Propagating Radical (Pn•) I_rad->P1_rad + Monomer (M) Intermediate Intermediate Radical P1_rad->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant_Polymer Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation Intermediate2 Intermediate Radical Dormant_Polymer->Intermediate2 P2_rad New Propagating Radical (Pm•) R_rad->P2_rad + Monomer (M) P2_rad->Intermediate2 + Dormant Polymer Dormant_Polymer2 New Dormant Polymer Intermediate2->Dormant_Polymer2 P1_rad2 Propagating Radical (Pn•) Intermediate2->P1_rad2

Caption: Key steps in the RAFT polymerization mechanism.

ATRP_Mechanism ATRP Mechanism Initiator Alkyl Halide Initiator (R-X) Radical Radical (R•) Initiator->Radical Activation (k_act) Activator Activator (Cu(I)/Ligand) Deactivator Deactivator (X-Cu(II)/Ligand) Activator->Deactivator Main Equilibrium k_act / k_deact Activator->Radical Propagating_Chain Propagating Radical (Pn•) Activator->Propagating_Chain Dormant_Chain Dormant Polymer Chain (Pn-X) Deactivator->Dormant_Chain Radical->Deactivator Deactivation (k_deact) Radical->Propagating_Chain + Monomer (M) (k_p) Dormant_Chain->Propagating_Chain Activation (k_act) Propagating_Chain->Dormant_Chain Deactivation (k_deact)

Caption: The activation/deactivation equilibrium in ATRP.

References

effect of initiator concentration on m-PEG6-2-methylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of m-PEG6-2-methylacrylate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No polymerization or very low conversion. 1. Initiator inefficiency or decomposition: The initiator may be old, improperly stored, or inhibited by impurities. 2. Presence of inhibitors: Oxygen is a potent inhibitor of radical polymerization. The monomer may also contain inhibitors from manufacturing. 3. Incorrect temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently.1. Use fresh initiator: Ensure the initiator is stored correctly and is not expired. 2. Degas the reaction mixture: Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[1] If the monomer contains an inhibitor, pass it through a column of basic alumina (B75360) before use. 3. Optimize temperature: Check the recommended decomposition temperature for your initiator and ensure the reaction is conducted at an appropriate temperature.
Polymerization is too fast or uncontrolled. 1. High initiator concentration: An excessive amount of initiator will generate a high concentration of radicals, leading to a rapid and potentially exothermic reaction.[2] 2. High temperature: Elevated temperatures increase the rate of initiator decomposition and propagation.1. Reduce initiator concentration: Decrease the amount of initiator used in the reaction. 2. Lower the reaction temperature: Conduct the polymerization at a lower temperature to slow down the reaction rate.
High polydispersity index (PDI). 1. High initiator concentration: Leads to a higher rate of termination reactions relative to propagation, resulting in a broader molecular weight distribution.[2] 2. Chain transfer reactions: Impurities or the solvent itself can act as chain transfer agents. 3. Non-uniform initiation: Poor mixing or slow initiator dissolution can lead to a non-uniform generation of radicals.1. Optimize initiator concentration: Use a lower concentration of the initiator. 2. Purify monomer and solvent: Ensure all reagents are free from impurities. 3. Ensure proper mixing: Vigorously stir the reaction mixture, especially during initiator addition and the initial stages of polymerization.
Inconsistent batch-to-batch results. 1. Variability in reagent purity: Different batches of monomer or initiator may have varying levels of impurities or inhibitors. 2. Inconsistent degassing: The level of oxygen removal may vary between experiments. 3. Inaccurate measurements: Small variations in the amount of initiator can have a significant impact on the polymerization.1. Standardize reagent quality: Use high-purity reagents and consider purifying the monomer before each use. 2. Standardize degassing procedure: Use a consistent method and duration for degassing. 3. Precise measurements: Use calibrated equipment to accurately measure all components, especially the initiator.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing the initiator concentration on the polymerization of this compound?

A1: In general, increasing the initiator concentration leads to a higher polymerization rate (Rp) and a decrease in the number-average molecular weight (Mn) of the resulting polymer.[2] This is because a higher initiator concentration generates more radical species, which initiate more polymer chains simultaneously. With the same amount of monomer available, this results in shorter polymer chains and consequently, a lower molecular weight.

Q2: How does initiator concentration affect the polydispersity index (PDI) of the final polymer?

A2: A higher initiator concentration can lead to an increase in the PDI. This is because the higher concentration of radicals increases the probability of termination reactions, such as coupling and disproportionation, which can broaden the molecular weight distribution. For controlled polymerization techniques like ATRP or RAFT, the ratio of initiator to catalyst or chain transfer agent is critical for maintaining a low PDI.

Q3: What are common initiators used for the polymerization of this compound?

A3: For conventional free radical polymerization, common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). For controlled radical polymerization methods, specific initiating systems are used. For example, in Atom Transfer Radical Polymerization (ATRP), an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) is used in conjunction with a copper catalyst complex. In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a RAFT agent (e.g., a dithioester or trithiocarbonate) is used in combination with a standard radical initiator.

Q4: Why is degassing the reaction mixture important?

A4: Oxygen is a potent inhibitor of radical polymerization. It can react with the initiating and propagating radicals to form stable peroxide radicals, which do not effectively continue the polymerization process. This can lead to an induction period, low conversion rates, or complete inhibition of the polymerization. Therefore, it is crucial to remove dissolved oxygen from the reaction mixture before initiating the polymerization.[1]

Q5: Can the polymerization be performed in an aqueous solution?

A5: Yes, the polymerization of PEG-methacrylates can be carried out in aqueous media.[3][4] The solubility of this compound in water makes this possible. Water-soluble initiators, such as potassium persulfate (KPS) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), are typically used for aqueous polymerizations.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of increasing initiator concentration on the polymerization of this compound, based on general principles of radical polymerization.[2][5]

Parameter Effect of Increasing Initiator Concentration Typical Trend
Polymerization Rate (Rp) IncreasesRp ∝ [I]^0.5
Number-Average Molecular Weight (Mn) DecreasesMn ∝ [I]^-0.5
Polydispersity Index (PDI) May IncreaseTends to broaden
Monomer Conversion Increases over a given time periodHigher initial rate

Note: The exact quantitative relationships can vary depending on the specific polymerization technique (e.g., free radical, ATRP, RAFT), solvent, and temperature.

Experimental Protocol: Free Radical Polymerization of this compound

This protocol provides a general procedure for the free radical polymerization of this compound in an organic solvent using AIBN as the initiator.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor (e.g., MEHQ), pass it through a short column of basic alumina to remove it.

  • Reaction Setup: Place a magnetic stir bar in a clean, dry Schlenk flask. Add the desired amount of this compound and anhydrous solvent.

  • Degassing: Seal the flask and degas the solution by bubbling with an inert gas for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.

  • Initiator Addition: Under a positive pressure of inert gas, add the desired amount of AIBN to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Allow the reaction to proceed with vigorous stirring for the desired time.

  • Termination: To stop the polymerization, remove the flask from the heat source and expose the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., diethyl ether or hexane) with stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

Visualizations

Initiator_Effect cluster_input Input Variable cluster_process Polymerization Process cluster_output Polymer Properties Initiator_Concentration Initiator Concentration Radical_Generation Rate of Radical Generation Initiator_Concentration->Radical_Generation Increases Initiation_Rate Initiation Rate Radical_Generation->Initiation_Rate Increases Termination_Rate Termination Rate Radical_Generation->Termination_Rate Increases Polymerization_Rate Polymerization Rate Initiation_Rate->Polymerization_Rate Increases Molecular_Weight Molecular Weight Initiation_Rate->Molecular_Weight Decreases Termination_Rate->Molecular_Weight Decreases PDI Polydispersity (PDI) Termination_Rate->PDI Increases

Caption: Effect of initiator concentration on polymerization.

Experimental_Workflow Monomer_Purification 1. Monomer Purification (Remove Inhibitor) Reaction_Setup 2. Reaction Setup (Monomer + Solvent) Monomer_Purification->Reaction_Setup Degassing 3. Degassing (Remove O2) Reaction_Setup->Degassing Initiator_Addition 4. Initiator Addition Degassing->Initiator_Addition Polymerization 5. Polymerization (Heat + Stir) Initiator_Addition->Polymerization Termination 6. Termination (Cool + Expose to Air) Polymerization->Termination Purification 7. Purification (Precipitation) Termination->Purification Drying 8. Drying (Vacuum) Purification->Drying Characterization 9. Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for polymerization.

References

Technical Support Center: m-PEG6-2-methylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG6-2-methylacrylate. The information is designed to help manage the exothermic nature of the polymerization and address other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when polymerizing this compound?

A1: The primary safety concern is the exothermic nature of the polymerization. The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature, known as autoacceleration or the gel effect. If not properly controlled, this can result in a runaway reaction, potentially causing the solvent to boil, pressure to build up in the reaction vessel, and the release of flammable and irritating vapors.

Q2: How does the structure of this compound influence its polymerization and heat release?

A2: The heat of polymerization is influenced by several structural factors. As a methacrylate (B99206), this compound generally exhibits a less pronounced exotherm compared to its acrylate (B77674) equivalent due to the steric hindrance of the methyl group on the double bond. The oligo(ethylene glycol) side chain (PEG6) increases the monomer's hydrophilicity and can influence the polymerization kinetics. The presence of these side chains can affect the mobility of the growing polymer chains, which in turn impacts the termination rate and the onset of the gel effect. In some cases, the presence of a terminal hydroxyl group on the PEG chain (if not methoxy-terminated) can lead to a higher polymerization rate compared to a methoxy-terminated equivalent.[1]

Q3: What are the key parameters to control for managing the heat of polymerization?

A3: The key parameters to control are:

  • Initiator Concentration: Higher initiator concentrations lead to a faster reaction rate and greater heat generation.

  • Monomer Concentration: More concentrated solutions will generate more heat per unit volume. Using a solvent to dilute the monomer is a common strategy to manage the exotherm.

  • Reaction Temperature: Higher initial temperatures will accelerate the polymerization rate. It is crucial to have an efficient cooling system to maintain the desired reaction temperature.

  • Reaction Scale: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation less efficient. Caution should be exercised when scaling up reactions.

  • Agitation: Efficient stirring is essential for uniform heat distribution and transfer to the cooling system.

Q4: Can you provide a general starting point for the polymerization of this compound?

A4: A general starting point for a solution polymerization would be to use a solvent such as anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF). A common thermal initiator is azobisisobutyronitrile (AIBN). A typical monomer-to-initiator ratio is in the range of 100:1 to 200:1. The reaction is often carried out at a temperature of 60-70°C under an inert atmosphere (e.g., nitrogen or argon). It is highly recommended to start with a small-scale reaction to characterize the exotherm before proceeding to larger batches. For aqueous systems, a redox initiation system like ammonium (B1175870) persulfate (APS) and a catalyst such as N,N,N',N'-tetramethylethylenediamine (TMED) can be used at room temperature or slightly elevated temperatures.[2][3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) 1. Initiator concentration is too high.2. Monomer concentration is too high (bulk or highly concentrated solution polymerization).3. Inadequate heat dissipation (insufficient cooling, poor stirring, large reaction scale).4. Reaction temperature is set too high.1. Reduce the initiator concentration.2. Dilute the monomer with an appropriate solvent.3. Ensure efficient stirring and use a cooling bath (e.g., ice-water) to maintain the target temperature.4. Lower the reaction temperature.5. For larger scale reactions, consider a semi-batch process where the monomer is added gradually.
Polymerization is Too Slow or Does Not Initiate 1. Initiator concentration is too low.2. Reaction temperature is too low for the chosen initiator.3. Presence of an inhibitor in the monomer.4. Oxygen is present in the reaction mixture (for free-radical polymerization).1. Increase the initiator concentration cautiously.2. Increase the reaction temperature to ensure the initiator decomposes at an appropriate rate.3. Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.[3]4. Deoxygenate the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.[3]
Formation of Gel or Insoluble Polymer 1. High monomer conversion leading to the gel effect.2. Presence of a di-methacrylate impurity which acts as a crosslinker.3. High reaction temperature causing side reactions.1. Stop the reaction at a lower conversion before the gel point is reached.2. Ensure the purity of the monomer.3. Lower the reaction temperature.
Inconsistent Polymer Molecular Weight and High Polydispersity 1. Poor temperature control leading to variable initiation rates.2. Chain transfer reactions.3. Inefficient initiation.1. Improve temperature control of the reaction.2. Consider using a controlled radical polymerization technique such as ATRP or RAFT for better control over molecular weight and dispersity.3. Ensure the initiator is fully dissolved and the reaction mixture is homogeneous before starting the polymerization.

Quantitative Data

The following table summarizes the effect of reactant concentrations on the peak temperature observed during the aqueous polymerization of a poly(ethylene glycol) methyl ether methacrylate (PEGMEM), a close analog of this compound. This data can be used as a reference for designing experiments to manage the polymerization exotherm.

Monomer Concentration (mmol)Catalyst (TMED) Volume (µL)CrosslinkerPeak Temperature (°C)Time to Peak Temperature (min)
3.335N/ANo significant increaseN/A
55N/A27.140
550N/A26.218.5
Copolymer with DMAEM50N/A27.69
2.5 (with 2.4 mmol DMAEM)4% PEGDMAPEGDMA29.2N/A
2.5 (with 2.4 mmol DMAEM)4% BISBIS26.4N/A

Data adapted from a study on injectable hydrogels.[2] The starting temperature was room temperature.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a typical free-radical polymerization of a methacrylate monomer in an organic solvent.

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column packed with basic alumina.[3]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and an anhydrous solvent (e.g., toluene or THF).

  • Initiator Addition: Add the desired amount of a thermal initiator such as AIBN (e.g., for a monomer to initiator molar ratio of 100:1).

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 30 minutes or by performing three freeze-pump-thaw cycles.[3]

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion.

  • Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.[3]

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

Protocol 2: Aqueous Redox-Initiated Polymerization for Hydrogel Synthesis

This protocol is suitable for forming hydrogels in an aqueous environment.

  • Monomer Solution: Dissolve the this compound monomer in deionized water at room temperature.

  • Catalyst and Crosslinker Addition: Add the desired amounts of a catalyst (e.g., TMED) and a crosslinking agent (if required).

  • Initiation: Prepare a solution of the initiator (e.g., APS) in deionized water. Add the initiator solution dropwise to the monomer solution while stirring to initiate the polymerization.

  • Gelling and Purification: Allow the mixture to polymerize. The temperature of the solution may be monitored to follow the reaction progress. After polymerization, the resulting hydrogel can be purified by dialysis against deionized water to remove unreacted components.[2]

Visualizations

Troubleshooting_Heat_Management start High Polymerization Exotherm Observed check_initiator Is Initiator Concentration Too High? start->check_initiator reduce_initiator Reduce Initiator Concentration check_initiator->reduce_initiator Yes check_monomer Is Monomer Concentration Too High? check_initiator->check_monomer No end Controlled Polymerization Achieved reduce_initiator->end dilute_monomer Dilute with Solvent or Use Semi-Batch Addition check_monomer->dilute_monomer Yes check_cooling Is Cooling System Inefficient? check_monomer->check_cooling No dilute_monomer->end improve_cooling Improve Stirring, Lower Bath Temperature, Check Heat Transfer check_cooling->improve_cooling Yes check_temp Is Reaction Temperature Too High? check_cooling->check_temp No improve_cooling->end lower_temp Lower the Set Reaction Temperature check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for managing high polymerization exotherms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up purify_monomer Purify Monomer (Remove Inhibitor) setup_reaction Setup Reaction Vessel (Schlenk Flask, Stir Bar) purify_monomer->setup_reaction add_reactants Add Monomer, Solvent, and Initiator setup_reaction->add_reactants deoxygenate Deoxygenate (Inert Gas/Freeze-Pump-Thaw) add_reactants->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize monitor Monitor Conversion (e.g., NMR, GC) polymerize->monitor terminate Terminate Reaction (Cooling, Air Exposure) monitor->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate dry_polymer Dry Polymer (Vacuum Oven) precipitate->dry_polymer

References

Technical Support Center: Refining Hydrogel Pore Size in m-PEG6-2-methylacrylate Networks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-2-methylacrylate hydrogel networks. The information is designed to address specific issues encountered during experimental procedures for refining hydrogel pore size.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that influence the pore size of this compound hydrogels?

A1: The final pore size of your hydrogel is a result of a complex interplay of several factors during polymerization. The primary parameters you can control are:

  • Monomer Concentration: Generally, a higher concentration of this compound will result in a denser polymer network and smaller pore sizes.

  • Crosslinker Concentration: The amount of crosslinking agent is a critical determinant of pore size. Higher crosslinker concentrations lead to a more tightly crosslinked network with smaller pores.

  • Initiator Concentration: The concentration of the photoinitiator or chemical initiator affects the kinetics of polymerization. A higher initiator concentration can lead to faster polymerization and the formation of a greater number of smaller pores.[1][2]

  • Porogen Type and Concentration: The use of porogens (pore-forming agents) is a direct method to control pore size. The size, shape, and concentration of the porogen will dictate the resulting pore structure. Common porogens include salt crystals (NaCl), sugar crystals, and gas-forming agents like sodium bicarbonate.[3][4][5]

  • Solvent/Water Content: The amount of solvent (typically water or a buffer) in the prepolymer solution will influence the phase separation during polymerization and, consequently, the pore structure.

  • Polymerization Temperature and Time: For thermally initiated polymerization, the temperature will affect the reaction rate. For photopolymerization, the UV light intensity and exposure time are crucial.[6]

Q2: My hydrogel has a non-uniform pore size distribution. What could be the cause?

A2: A heterogeneous pore size distribution can arise from several factors:

  • Incomplete Mixing: Ensure that all components of the prepolymer solution (monomer, crosslinker, initiator, and porogen) are thoroughly and homogeneously mixed before initiating polymerization.

  • Premature Polymerization: If polymerization begins before the solution is completely mixed, it can lead to regions with different polymer densities and pore sizes.

  • Porogen Aggregation: If using a particulate porogen like salt crystals, ensure they are well-dispersated and not clumped together.

  • Phase Separation Dynamics: The rate of polymerization versus the rate of phase separation can lead to non-uniform structures. This can sometimes be modulated by changing the solvent composition or polymerization temperature.

Q3: How can I create interconnected pores within my hydrogel?

A3: Interconnectivity of pores is crucial for applications like cell culture and tissue engineering to ensure nutrient and waste exchange. Here are some methods to promote interconnected pores:

  • Porogen Leaching: Using a high concentration of a particulate porogen that is later leached out (e.g., salt or sugar crystals) can create an interconnected network of voids. The degree of interconnection will depend on the concentration and packing of the porogen particles.[3]

  • Gas Foaming: Incorporating a gas-forming agent like sodium bicarbonate in the prepolymer solution can create an open-cell foam structure with high interconnectivity as the gas evolves during polymerization.

  • Freeze-Drying (Lyophilization): Polymerizing the hydrogel and then freezing and lyophilizing it can create a porous structure. The freezing rate can influence the ice crystal size and shape, which in turn determines the pore morphology and interconnectivity.

Q4: What are the best methods to characterize the pore size of my hydrogels?

A4: Several techniques can be used to visualize and quantify the pore structure of your hydrogels:

  • Scanning Electron Microscopy (SEM): This is a widely used technique to visualize the surface and cross-sectional morphology of hydrogels. Samples typically need to be dried (e.g., by freeze-drying or critical point drying), which can introduce artifacts. Cryo-SEM, where the hydrated sample is rapidly frozen and imaged at low temperatures, can provide a more accurate representation of the native structure.[7]

  • Confocal Laser Scanning Microscopy (CLSM): This technique can be used to visualize the pore structure of hydrated hydrogels, often by incorporating a fluorescent dye in the water phase.

  • Mercury Intrusion Porosimetry: This method provides quantitative data on pore size distribution, pore volume, and porosity. It is suitable for rigid, porous materials but may not be ideal for soft, hydrated hydrogels.[4][5]

  • Micro-computed Tomography (μCT): This non-destructive imaging technique can provide 3D reconstructions of the hydrogel's internal structure and allow for the quantification of pore size and interconnectivity.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel has no visible pores or very small pores High monomer/crosslinker concentration.Decrease the concentration of the this compound monomer and/or the crosslinker.
Low porogen concentration or ineffective porogen.Increase the concentration of the porogen. Ensure the chosen porogen is appropriate for the desired pore size range.
Fast polymerization rate.Decrease the initiator concentration or, for photopolymerization, reduce the UV light intensity.[1][2]
Hydrogel is too soft or mechanically unstable Low monomer/crosslinker concentration.Increase the concentration of the this compound monomer and/or the crosslinker.
High porogen concentration leading to a very high porosity.Decrease the concentration of the porogen or use a porogen that creates smaller pores.
Inconsistent results between batches Inaccurate measurement of components.Use precise measurement techniques (e.g., analytical balance, calibrated pipettes) for all components.
Variations in polymerization conditions.Strictly control polymerization parameters such as temperature, UV light intensity, and exposure time.
Incomplete dissolution of components.Ensure all solid components are fully dissolved in the solvent before initiating polymerization.
Pores are not interconnected Insufficient porogen concentration.Increase the porogen concentration to ensure the particles are in close contact, creating a continuous network after leaching.
Inappropriate porogen shape.Consider using irregularly shaped porogens which may lead to better interconnectivity than spherical ones.
Freeze-drying parameters.Optimize the freezing rate during lyophilization. A slower freezing rate generally leads to larger, more interconnected pores.

Experimental Protocols

General Protocol for this compound Hydrogel Synthesis via Photopolymerization with Porogen Leaching

This protocol provides a general framework. The specific concentrations of monomer, crosslinker, initiator, and porogen should be optimized based on your desired pore size.

Materials:

  • This compound (monomer)

  • Poly(ethylene glycol) dimethacrylate (PEGDM) (crosslinker)

  • 2-hydroxy-2-methylpropiophenone (photoinitiator)

  • Phosphate-buffered saline (PBS) or deionized water (solvent)

  • Sodium chloride (NaCl) (porogen), sieved to the desired particle size range

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare the Prepolymer Solution:

    • In a light-protected vial, dissolve the this compound monomer and PEGDM crosslinker in PBS or deionized water to the desired concentrations.

    • Add the photoinitiator to the solution and mix until it is completely dissolved. A typical concentration is 0.05-1% (w/v).

  • Incorporate the Porogen:

    • Add the sieved NaCl crystals to the prepolymer solution.

    • Vortex or sonicate the mixture to ensure a homogeneous dispersion of the salt crystals.

  • Casting and Polymerization:

    • Pipette the prepolymer-porogen mixture into the molds.

    • Expose the molds to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the initiator concentration and UV light intensity.

  • Porogen Leaching:

    • After polymerization, carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of deionized water.

    • Stir the water gently and replace it with fresh deionized water every few hours for 2-3 days to ensure complete removal of the NaCl.

  • Characterization:

    • Characterize the pore size and morphology of the hydrogels using techniques like SEM or confocal microscopy.

Data Presentation

The following tables summarize the expected trends and provide hypothetical quantitative data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Table 1: Effect of Monomer and Crosslinker Concentration on Pore Size (Assuming constant initiator and no porogen)

Monomer (this compound) Conc. (wt%)Crosslinker (PEGDM) Conc. (mol% to monomer)Expected Average Pore Size (µm)
10115 - 25
1055 - 10
20110 - 20
205< 5

Table 2: Effect of Porogen (NaCl) Concentration on Pore Size (Assuming constant monomer, crosslinker, and initiator concentrations)

Porogen (NaCl) Particle Size (µm)Porogen Concentration (wt% of total solution)Expected Average Pore Size (µm)
50 - 10020~40 - 80
50 - 10040~50 - 100
100 - 15020~80 - 130
100 - 15040~100 - 150

Visualizations

Experimental_Workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization A Dissolve Monomer & Crosslinker B Add Photoinitiator A->B C Incorporate Porogen B->C D Cast into Molds C->D E UV Exposure D->E F Porogen Leaching E->F G Characterize Pore Size F->G

Caption: Workflow for creating porous hydrogels using the porogen leaching method.

Troubleshooting_Logic start Problem: Inconsistent Pore Size q1 Is the prepolymer solution homogeneous? start->q1 sol1 Improve mixing protocol (vortex, sonicate) q1->sol1 No q2 Are polymerization conditions consistent? q1->q2 Yes sol1->q2 sol2 Standardize temperature, UV intensity, and time q2->sol2 No q3 Is porogen distribution uniform? q2->q3 Yes sol2->q3 sol3 Ensure porogen is well-dispersed before polymerization q3->sol3 No end Achieve Consistent Pore Size q3->end Yes sol3->end

Caption: A logical flowchart for troubleshooting inconsistent hydrogel pore sizes.

References

Technical Support Center: Enhancing Drug Loading in m-PEG6-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG6-2-methylacrylate (m-PEG6-MA) hydrogels. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance drug loading in your hydrogel formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with m-PEG6-MA hydrogels.

Issue 1: Low Drug Encapsulation Efficiency

Question: My drug encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

Answer: Low drug encapsulation efficiency is a common challenge, particularly with hydrophobic drugs. Several factors related to the drug, hydrogel formulation, and loading method can contribute to this issue.

Possible Causes & Solutions:

  • Poor Drug Solubility in the Pre-polymerization Solution:

    • Solution: If using an in-situ loading method, ensure the drug is fully dissolved in the monomer solution before initiating polymerization. For hydrophobic drugs, consider using a co-solvent that is compatible with the polymerization process. However, be aware that co-solvents like ethanol (B145695) can potentially lead to side reactions such as transesterification[1]. Another approach is to employ an oil-in-water emulsion technique where the drug is dissolved in the oil phase.

  • Drug Precipitation During Polymerization:

    • Solution: The change in polarity of the environment during polymerization can cause the drug to precipitate. To mitigate this, you can try to increase the polymerization rate to trap the drug before it precipitates. This can be achieved by adjusting the initiator or accelerator concentration.

  • Unfavorable Drug-Polymer Interactions:

    • Solution: The interaction between the drug and the PEG-MA polymer network is crucial. For charged drugs, incorporating a co-monomer with an opposite charge into the hydrogel backbone can enhance loading through electrostatic interactions. For hydrophobic drugs, consider incorporating hydrophobic monomers to create domains that can better accommodate the drug.

  • Inappropriate Hydrogel Mesh Size:

    • Solution: A hydrogel mesh size that is too large can lead to rapid diffusion of the drug out of the network during the washing steps. Conversely, a mesh size that is too small may hinder drug loading. You can modulate the mesh size by adjusting the crosslinker concentration or the molecular weight of the m-PEG6-MA[2].

Logical Relationship for Troubleshooting Low Encapsulation Efficiency:

LowEncapsulationEfficiency cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Encapsulation Efficiency Low Encapsulation Efficiency Poor Drug Solubility Poor Drug Solubility Low Encapsulation Efficiency->Poor Drug Solubility leads to Drug Precipitation Drug Precipitation Low Encapsulation Efficiency->Drug Precipitation leads to Unfavorable Interactions Unfavorable Interactions Low Encapsulation Efficiency->Unfavorable Interactions leads to Inappropriate Mesh Size Inappropriate Mesh Size Low Encapsulation Efficiency->Inappropriate Mesh Size leads to Use Co-solvent/Emulsion Use Co-solvent/Emulsion Poor Drug Solubility->Use Co-solvent/Emulsion solved by Increase Polymerization Rate Increase Polymerization Rate Drug Precipitation->Increase Polymerization Rate solved by Incorporate Co-monomers Incorporate Co-monomers Unfavorable Interactions->Incorporate Co-monomers solved by Adjust Crosslinker/MW Adjust Crosslinker/MW Inappropriate Mesh Size->Adjust Crosslinker/MW solved by

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

Issue 2: Premature or "Burst" Drug Release

Question: I'm observing a high initial burst release of the drug from my hydrogels. How can I achieve a more sustained release profile?

Answer: A burst release is often caused by the diffusion of drug molecules that are weakly entrapped or adsorbed on the surface of the hydrogel.

Possible Causes & Solutions:

  • Surface-Adsorbed Drug:

    • Solution: Ensure thorough washing of the hydrogels after drug loading to remove any non-encapsulated, surface-adsorbed drug. The washing solvent should be one in which the drug is soluble but does not cause significant swelling or degradation of the hydrogel.

  • Large Hydrogel Mesh Size:

    • Solution: A large mesh size allows for rapid diffusion of the drug. To reduce the mesh size and slow down diffusion, you can increase the crosslinker concentration or use a lower molecular weight m-PEG6-MA[2].

  • Weak Drug-Polymer Interactions:

    • Solution: Enhancing the interaction between the drug and the polymer matrix can retard its release. As mentioned previously, incorporating co-monomers that can interact with the drug (e.g., via electrostatic or hydrophobic interactions) can be an effective strategy.

  • Non-Uniform Drug Distribution:

    • Solution: If the drug is concentrated near the surface of the hydrogel, it will be released more rapidly. Ensure homogeneous mixing of the drug in the pre-polymerization solution for a more uniform distribution within the hydrogel matrix.

Frequently Asked Questions (FAQs)

Q1: What is the difference between in-situ and post-loading methods for drug encapsulation?

A1:

  • In-situ (or simultaneous) loading: The drug is mixed with the monomer (m-PEG6-MA) and crosslinker solution before polymerization. The drug is then physically entrapped within the hydrogel network as it forms. This method is generally simpler and can lead to a more uniform drug distribution.

  • Post-loading (or equilibrium partitioning): The pre-formed hydrogel is incubated in a concentrated drug solution, and the drug diffuses into the hydrogel network until equilibrium is reached. This method is useful for drugs that may be sensitive to the polymerization conditions.

Q2: How does the molecular weight of m-PEG6-MA affect drug loading?

A2: The molecular weight of the m-PEG6-MA precursor can influence the mesh size of the resulting hydrogel. Generally, higher molecular weight PEGs will result in a larger mesh size, which can affect both drug loading and release kinetics[1]. For larger drug molecules, a larger mesh size may be necessary for efficient encapsulation. Conversely, for small drug molecules, a smaller mesh size, achieved with lower molecular weight PEGs, may be required to prevent rapid release.

Q3: How can I increase the loading of a hydrophobic drug in a hydrophilic PEG-MA hydrogel?

A3: Increasing the loading of hydrophobic drugs in a hydrophilic matrix like PEG-MA can be challenging. Here are a few strategies:

  • Incorporate a hydrophobic co-monomer: Co-polymerizing the m-PEG6-MA with a hydrophobic monomer can create hydrophobic domains within the hydrogel that can better accommodate the hydrophobic drug.

  • Use of Nanocarriers: Encapsulate the hydrophobic drug in nanoparticles (e.g., liposomes, micelles, or polymeric nanoparticles) and then incorporate these drug-loaded nanocarriers into the hydrogel matrix.[3]

  • Chemical Modification: Modify the drug with a hydrophilic moiety to increase its solubility in the pre-polymerization solution.

Q4: How do I quantify the amount of drug loaded into my hydrogels?

A4: The most common method for quantifying drug loading is to use a depletion method. This involves:

  • Measuring the initial concentration of the drug in the loading solution.

  • After the loading process (either in-situ or post-loading), measuring the concentration of the drug remaining in the supernatant or washing solutions.

  • The amount of drug loaded is then calculated by subtracting the amount of drug in the supernatant/washing solutions from the initial amount of drug. Common analytical techniques to measure drug concentration include UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties and Drug Release

Crosslinker Concentration (% w/w)Gel Fraction (%)Swelling Ratio (%)Mesh Size (nm)Drug Release Rate
167.02 ± 1.38High>10 (microporous)Fast
2.5--1-10 (non-porous)Moderate
5-Moderate<10 (non-porous)Slow
1089.47 ± 0.36Low<10 (non-porous)Very Slow

Data synthesized from multiple sources for illustrative purposes. Actual values will vary depending on the specific experimental conditions.[4]

Table 2: Influence of Polymer Molecular Weight on Hydrogel Swelling

PolymerMolecular Weight ( g/mol )Swelling (%)
Low MW PEG-MA/PEG-DMA360/550Lower
High MW PEG-MA/PEG-DMA526/1000300

Data adapted from DiRamio et al. (2005).[1]

Experimental Protocols

Protocol 1: Synthesis of m-PEG6-MA Hydrogel via Photopolymerization (in-situ Drug Loading)

Materials:

  • m-PEG6-methacrylate (m-PEG6-MA)

  • Crosslinker (e.g., poly(ethylene glycol) diacrylate - PEGDA)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Drug of interest

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare the pre-polymerization solution by dissolving the desired concentration of m-PEG6-MA and crosslinker in PBS.

  • Add the photoinitiator to the solution (typically 0.05-0.1% w/v) and mix until fully dissolved.

  • Dissolve the drug of interest in the pre-polymerization solution to the desired final concentration. Ensure the drug is completely dissolved.

  • Pipette the pre-polymerization solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-15 minutes). The exact time will depend on the intensity of the UV source and the specific formulation.

  • Carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with a suitable solvent (e.g., PBS) to remove any unreacted monomers, initiator, and non-encapsulated drug.

  • Store the hydrogels in an appropriate buffer at 4°C.

Experimental Workflow for Hydrogel Synthesis and Drug Loading:

HydrogelSynthesis cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Prepare Pre-polymerization Solution (m-PEG6-MA, Crosslinker, PBS) B Add Photoinitiator A->B C Dissolve Drug in Solution B->C D Pipette into Mold C->D E Expose to UV Light (365 nm) D->E F Remove Hydrogel from Mold E->F G Wash Extensively F->G H Store at 4°C G->H

Caption: Step-by-step workflow for m-PEG6-MA hydrogel synthesis.

Protocol 2: Quantification of Drug Loading Efficiency

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Standard Curve: Prepare a series of standard solutions of the drug in the release medium at known concentrations. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a standard curve.

  • Initial Drug Amount: Calculate the total amount of drug that was initially added to the pre-polymerization solution.

  • Collect Supernatant and Washings: After polymerization and washing, collect all the supernatant and washing solutions.

  • Measure Unencapsulated Drug: Measure the concentration of the drug in the collected solutions using the standard curve. Calculate the total amount of unencapsulated drug.

  • Calculate Drug Loading:

    • Drug Loading (%) = [(Initial Drug Amount - Unencapsulated Drug Amount) / Weight of Hydrogel] x 100

    • Encapsulation Efficiency (%) = [(Initial Drug Amount - Unencapsulated Drug Amount) / Initial Drug Amount] x 100

References

avoiding batch-to-batch variability in m-PEG6-2-methylacrylate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG6-2-methylacrylate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid batch-to-batch variability in experiments utilizing this PEG linker.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in gelation time and hydrogel stiffness between different lots of this compound. What could be the cause?

A1: Batch-to-batch variability in this compound experiments, particularly in hydrogel formation, can stem from several factors related to the monomer quality. The most common culprits are inconsistencies in purity, the presence of impurities that can act as chain transfer agents or inhibitors, and variations in the inhibitor concentration. The presence of di-methacrylate species, even in small amounts, can significantly accelerate gelation and increase stiffness by introducing cross-linking.

Q2: How can we pre-screen new batches of this compound to ensure consistent experimental outcomes?

A2: Implementing a robust quality control (QC) protocol for incoming batches is crucial. We recommend a suite of analytical tests to assess the purity and consistency of the monomer. Key recommended tests include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and determine the degree of methacrylation.

  • Gel Permeation Chromatography (GPC): To assess the molecular weight distribution and identify the presence of oligomeric impurities or starting material (m-PEG6-OH).

  • Karl Fischer Titration: To quantify the water content, as excess moisture can affect polymerization kinetics.

  • Titration: To determine the concentration of acidic impurities, such as methacrylic acid, which can be a byproduct of synthesis.[1][2]

Q3: Our polymerization reaction is not reaching full conversion, or the resulting polymer has a lower molecular weight than expected. What are the potential causes?

A3: Incomplete conversion or lower than expected molecular weight can be due to several factors. The presence of impurities in the this compound monomer can terminate polymerization chains prematurely. Additionally, incorrect initiator concentration or inefficient initiation can lead to these issues. It is also important to ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen inhibition of the radical polymerization.

Q4: We are seeing insoluble particles in our reaction mixture when using a new batch of this compound. What could be the reason?

A4: The presence of insoluble particles could indicate the premature polymerization of the monomer during storage. This can happen if the inhibitor is depleted or if the monomer has been exposed to light, heat, or contaminants that can initiate polymerization. It is also possible that the particles are insoluble impurities from the synthesis of the monomer. We recommend filtering the monomer solution before use and ensuring proper storage conditions are maintained.

Troubleshooting Guide

Symptom Possible Causes Recommended Actions
Inconsistent Gelation Time Varying levels of di-acrylate impurities between batches. Inconsistent inhibitor concentration.Perform ¹H NMR to quantify di-acrylate content. Use a consistent, known amount of inhibitor in your formulation.
Variable Hydrogel Mechanical Properties (Stiffness, Elasticity) Differences in monomer purity and molecular weight distribution. Presence of cross-linking di-acrylate impurities.Characterize each batch with GPC to ensure consistent molecular weight distribution. Quantify di-acrylate impurities via ¹H NMR.
Low Polymerization Conversion Presence of inhibitory impurities (e.g., residual solvents, byproducts). Incorrect initiator concentration. Oxygen inhibition.Purify the monomer if necessary. Optimize initiator concentration. Ensure thorough deoxygenation of the reaction mixture.
Formation of Precipitates or Insoluble Particles Premature polymerization during storage. Presence of insoluble impurities.Store monomer under recommended conditions. Filter the monomer solution before use.
Poor Reproducibility of Polymer Molecular Weight Inconsistent initiator-to-monomer ratio. Temperature fluctuations during polymerization. Impurities acting as chain transfer agents.Precisely control the stoichiometry of your reaction. Maintain strict temperature control. Use highly purified monomer.

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound

This protocol outlines the key analytical methods for qualifying a new batch of this compound.

1. ¹H NMR Spectroscopy for Purity and Degree of Methacrylation:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the PEG backbone (typically around 3.64 ppm).

    • Identify the vinyl protons of the methacrylate (B99206) group (typically around 5.57 and 6.13 ppm).[2]

    • Identify the methyl protons of the methacrylate group (typically around 1.95 ppm).

    • Integrate the peaks corresponding to the terminal methoxy (B1213986) group on the PEG chain and compare with the integration of the methacrylate vinyl protons to determine the degree of functionalization.

    • Look for the absence of peaks from residual solvents or byproducts like methacrylic acid.

2. Gel Permeation Chromatography (GPC) for Molecular Weight Distribution:

  • Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for PEG-based polymers.

  • Calibration: Use polystyrene or PEG standards for calibration.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (ideally < 1.1) indicates a more homogenous material.

Protocol 2: Representative Free-Radical Polymerization

This protocol provides a general method for the polymerization of this compound.

  • Materials:

    • This compound

    • Azo-bis(isobutyronitrile) (AIBN) as a thermal initiator

    • Anhydrous, deoxygenated solvent (e.g., dioxane or dimethylformamide)

  • Procedure:

    • In a Schlenk flask, dissolve this compound (e.g., 1 g) in the chosen solvent (e.g., 10 mL).

    • Add the desired amount of AIBN (the molar ratio of monomer to initiator will determine the target molecular weight).

    • Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., argon).

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours).

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration or centrifugation and dry under vacuum.

Visualizations

Experimental_Workflow Figure 1. Recommended Experimental Workflow cluster_QC Quality Control of New Batch cluster_Experiment Experimental Procedure QC_Start Receive New Batch of This compound NMR ¹H NMR Analysis (Purity & Methacrylation Degree) QC_Start->NMR GPC GPC Analysis (MW & PDI) QC_Start->GPC KF Karl Fischer (Water Content) QC_Start->KF Titration Titration (Acidic Impurities) QC_Start->Titration QC_Decision Does it meet specifications? NMR->QC_Decision GPC->QC_Decision KF->QC_Decision Titration->QC_Decision QC_Decision->QC_Start No (Reject Batch) Exp_Prep Prepare Reaction Mixture (Purified Monomer, Initiator, Solvent) QC_Decision->Exp_Prep Yes Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Exp_Prep->Deoxygenation Polymerization Polymerization (Controlled Temperature) Deoxygenation->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Product Characterization Purification->Characterization

Figure 1. Recommended workflow for ensuring experimental consistency.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Batch Variability Start Inconsistent Experimental Results Check_Monomer Did you perform QC on the new batch? Start->Check_Monomer Perform_QC Perform Full QC Protocol (¹H NMR, GPC, etc.) Check_Monomer->Perform_QC No QC_Results Analyze QC Data Check_Monomer->QC_Results Yes Perform_QC->QC_Results Impurity_Issue High Impurity Levels (e.g., di-acrylate, acid)? QC_Results->Impurity_Issue Purify Consider Monomer Purification Impurity_Issue->Purify Yes MWD_Issue Inconsistent MW or PDI? Impurity_Issue->MWD_Issue No Check_Protocol Review Experimental Protocol for Consistency Purify->Check_Protocol Adjust_Reaction Adjust Reaction Conditions (Initiator, Monomer Ratio) MWD_Issue->Adjust_Reaction Yes Check_Storage Review Storage and Handling Procedures MWD_Issue->Check_Storage No Adjust_Reaction->Check_Protocol Check_Storage->Check_Protocol End Consistent Results Check_Protocol->End

Figure 2. Logical flow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Addressing Cytotoxicity Concerns with m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity associated with m-PEG6-2-methylacrylate. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cytotoxicity a concern?

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methacrylate (B99206) group. While PEG itself is generally considered biocompatible, studies have shown that PEG-based monomers, particularly those with acrylate (B77674) or methacrylate end groups, can exhibit significant cytotoxicity.[1][2][3] This is a critical consideration in biomedical applications where the material will be in contact with cells or tissues.

Q2: What are the potential mechanisms of this compound cytotoxicity?

The primary mechanism of cytotoxicity for PEG-acrylates is believed to be the induction of oxidative stress.[1] This involves the generation of reactive oxygen species (ROS) within the cells, which can damage cellular components like lipids, proteins, and DNA. This oxidative stress can lead to a depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), further exacerbating cellular damage and potentially leading to apoptosis (programmed cell death).[1]

Q3: How does the structure of this compound contribute to its cytotoxicity?

The cytotoxicity of PEG derivatives is influenced by both the chain end groups and the molecular weight.[1][3] Acrylate and methacrylate moieties are reactive Michael acceptors that can readily react with cellular nucleophiles, such as thiol groups in proteins, leading to cellular dysfunction. Shorter PEG chains, like the PEG6 in this compound, have been associated with higher cytotoxicity compared to their longer-chain counterparts.[4]

Q4: Is there a way to mitigate the cytotoxicity of this compound?

Yes, several strategies can be employed to reduce cytotoxicity:

  • Purification: Ensure the high purity of the this compound monomer to remove any cytotoxic impurities.

  • Complete Polymerization: In applications where this compound is used to form polymers or hydrogels, ensuring complete polymerization is crucial to minimize the concentration of unreacted, cytotoxic monomers.

  • Washing/Extraction: Thoroughly washing the final material can help remove residual monomers.

  • Use of Antioxidants: Co-administration of antioxidants may help to counteract the ROS-induced cytotoxicity.

  • Alternative Chemistries: If cytotoxicity remains a significant issue, consider using less reactive PEG derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High cell death observed even at low concentrations. High intrinsic cytotoxicity of the monomer.- Verify the purity of the this compound. - Reduce the incubation time. - Use a lower, non-toxic concentration range for initial experiments. - Consider using a less sensitive cell line for initial screening.
Inconsistent results between experiments. - Incomplete solubilization of this compound. - Variability in cell seeding density. - Contamination of cell cultures.- Ensure complete dissolution of the compound in the culture medium before adding to cells. Sonication may be helpful. - Maintain consistent cell seeding densities and passage numbers. - Regularly check for and address any potential microbial contamination.
Difficulty in establishing a clear dose-response curve. - Compound precipitation at higher concentrations. - Rapid induction of maximum cytotoxicity.- Visually inspect for precipitation in the culture wells. - Expand the range of concentrations tested, particularly at the lower end, using a logarithmic dilution series.
Discrepancies with expected results from literature. - Differences in experimental conditions (cell line, passage number, seeding density, incubation time). - Different purity of the this compound used.- Carefully compare your experimental protocol with the cited literature. - If possible, obtain a certificate of analysis for your compound to verify its purity.

Quantitative Data

Table 1: IC50 Values of mPEGA-480 on Different Cell Lines after 24 hours of Culture[1]

Cell LineIC50 (mg/mL)
HeLa (Human cervical cancer)0.2
L929 (Mouse fibroblast)0.1

Note: The molecular weight of mPEGA-480 is approximately 480 g/mol , which is comparable to that of this compound (364.44 g/mol ). It is important to experimentally determine the IC50 value for this compound for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability upon exposure to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, L929)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound Induced Cytotoxicity

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular mPEG_acrylate This compound ROS Reactive Oxygen Species (ROS) mPEG_acrylate->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

Diagram 2: Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Compound_Prep 2. Compound Preparation (Serial dilutions of this compound) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Incubate with compound) Compound_Prep->Treatment Assay 4. Viability Assay (e.g., MTT, XTT) Treatment->Assay Measurement 5. Absorbance Reading (Microplate reader) Assay->Measurement Calculation 6. Data Calculation (% Viability, IC50) Measurement->Calculation

Caption: Workflow for in vitro cytotoxicity assessment.

References

Technical Support Center: Improving the Long-term Stability of m-PEG6-2-methylacrylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of m-PEG6-2-methylacrylate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Spontaneous Polymerization: The methacrylate (B99206) group is susceptible to unwanted free-radical polymerization, especially when exposed to heat, light (UV), or contaminants. This can lead to an increase in viscosity and eventual solidification of the formulation.

  • Hydrolysis: The ester linkage in the methacrylate group is susceptible to hydrolysis, particularly in the presence of water and at non-neutral pH (either acidic or basic conditions). This results in the cleavage of the PEG chain from the methylacrylate moiety.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, this compound should be stored at -20°C. It is also crucial to store it in the presence of air (oxygen) as common inhibitors, such as MEHQ (monomethyl ether of hydroquinone), require oxygen to be effective. Avoid storing under inert atmospheres like nitrogen or argon unless an oxygen-independent inhibitor is used.

Q3: How do inhibitors work to stabilize this compound?

A3: Inhibitors are radical scavengers that terminate the chain reactions of spontaneous polymerization. A common inhibitor used in acrylate (B77674) monomers is MEHQ. It is important to ensure that the inhibitor is present at an adequate concentration (typically around 200 ppm for acrylic acid) and that there is sufficient dissolved oxygen for it to function correctly.[1]

Q4: Can I use a formulation containing this compound after its expiration date?

A4: It is not recommended to use the formulation after its expiration date. Over time, the inhibitor can become depleted, increasing the risk of spontaneous polymerization. Additionally, hydrolytic degradation may have occurred, altering the purity and performance of the product. It is advisable to perform quality control checks, such as GPC or FTIR, to assess the integrity of the material if its use is unavoidable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Viscosity or Solidification of the Formulation Spontaneous polymerization due to inhibitor depletion, high temperature, or contamination.1. Ensure the formulation is stored at the recommended -20°C. 2. Verify the presence and concentration of the inhibitor. 3. Avoid exposure to high temperatures, light, and contaminants like metals (copper, brass) or oxidizing agents.[1] 4. If working under an inert atmosphere, switch to an oxygen-independent inhibitor.
Inconsistent Performance in Experiments (e.g., altered reaction kinetics, poor hydrogel formation) Partial polymerization or degradation of the monomer.1. Use fresh this compound for critical experiments. 2. Characterize the material using GPC to check for high molecular weight polymer contaminants or FTIR to assess the integrity of the methacrylate group. 3. Ensure all glassware and reagents are scrupulously clean to prevent contamination.[1]
pH Shift in the Formulation Hydrolysis of the ester linkage, leading to the formation of methacrylic acid.1. Store in a dry environment and minimize exposure to moisture. 2. For aqueous formulations, use buffers to maintain a neutral pH. 3. Monitor the pH of the formulation over time, especially if stored for extended periods.
Precipitate Formation Polymerization or insolubility of degradation products.1. If the formulation is a solution, filter it through a 0.2 µm syringe filter before use. 2. Analyze the precipitate to identify its nature (e.g., polymer, salt). 3. Discard the formulation if significant precipitation is observed, as it indicates substantial degradation.

Experimental Protocols

Protocol 1: Monitoring Polymerization by Gel Permeation Chromatography (GPC/SEC)

This protocol outlines the methodology for detecting the presence of high molecular weight polymer impurities in an this compound formulation.

1. Sample Preparation:

  • Accurately weigh and dissolve 1-2 mg/mL of the this compound sample in an appropriate mobile phase (e.g., THF or an aqueous buffer).[2]
  • Allow the sample to dissolve completely. Gentle agitation may be used, but avoid vigorous shaking to prevent shear-induced degradation of any existing polymer chains.[2]
  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[2]

2. GPC/SEC System and Conditions:

  • Columns: Use a column set suitable for the analysis of PEG and polymers in the expected molecular weight range (e.g., Agilent PLgel or PL aquagel-OH columns).[3][4]
  • Mobile Phase: Isocratic elution with a suitable solvent (e.g., THF with 0.5% LiBr or an aqueous buffer like 0.1 M NaNO₃).
  • Flow Rate: 1.0 mL/min.
  • Temperature: 30-40°C.
  • Detector: Refractive Index (RI) detector.
  • Calibration: Calibrate the system with narrow molecular weight PEG or polystyrene standards.

3. Data Analysis:

  • The chromatogram of a pure this compound formulation should show a single, sharp peak corresponding to the monomer.
  • The presence of additional peaks at earlier elution times (higher molecular weights) indicates polymerization.
  • Integrate the peak areas to quantify the percentage of polymer impurity.

Protocol 2: Assessing Hydrolytic Degradation by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes how to use FTIR to monitor the integrity of the methacrylate group, which is susceptible to hydrolysis.

1. Sample Preparation:

  • For liquid samples, a small drop can be placed directly on the ATR crystal.
  • For solid samples, prepare a KBr pellet or use a diamond ATR accessory.

2. FTIR Analysis:

  • Record the spectrum in the range of 4000-400 cm⁻¹.
  • Key peaks to monitor for this compound include:
  • ~1720 cm⁻¹: C=O stretch of the ester group.
  • ~1637 cm⁻¹: C=C stretch of the acrylate double bond.[5][6]
  • ~1100 cm⁻¹: C-O-C stretch of the PEG backbone.
  • Broad peak ~3400 cm⁻¹: O-H stretch, which would appear or increase in intensity upon hydrolysis to methacrylic acid and PEG-alcohol.

3. Data Interpretation:

  • A decrease in the intensity of the C=O ester peak (~1720 cm⁻¹) and the C=C acrylate peak (~1637 cm⁻¹) relative to the stable PEG backbone peak (~1100 cm⁻¹) can indicate hydrolytic degradation.
  • The appearance or increase of a broad O-H peak suggests the formation of carboxylic acid and alcohol end groups.

Visualizations

degradation_pathways This compound This compound Spontaneous Polymerization Spontaneous Polymerization This compound->Spontaneous Polymerization Heat, Light, Contaminants Hydrolysis Hydrolysis This compound->Hydrolysis Water, Acid/Base Polymerized Product (High MW) Polymerized Product (High MW) Spontaneous Polymerization->Polymerized Product (High MW) Methacrylic Acid Methacrylic Acid Hydrolysis->Methacrylic Acid m-PEG6-OH m-PEG6-OH Hydrolysis->m-PEG6-OH troubleshooting_workflow start Formulation Issue Identified (e.g., high viscosity, poor performance) check_storage Verify Storage Conditions (-20°C, presence of air) start->check_storage improper_storage Correct Storage & Use Fresh Sample check_storage->improper_storage No analytical_testing Perform Analytical Testing (GPC, FTIR) check_storage->analytical_testing Yes degradation_detected Degradation Confirmed analytical_testing->degradation_detected Yes no_degradation No Degradation Detected analytical_testing->no_degradation No discard Discard Formulation degradation_detected->discard check_protocol Review Experimental Protocol for Contaminants no_degradation->check_protocol

References

Validation & Comparative

A Comparative Guide to Hydrogel Formation: m-PEG6-2-methylacrylate vs. PEG-diacrylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials and drug delivery, polyethylene (B3416737) glycol (PEG)-based hydrogels are a cornerstone technology due to their biocompatibility, tunable properties, and water-rich environment mimicking the native extracellular matrix. The selection of appropriate monomers and crosslinkers is a critical determinant of the final hydrogel properties and performance. This guide provides a detailed comparison between two commonly utilized PEG derivatives: the monofunctional m-PEG6-2-methylacrylate and the bifunctional PEG-diacrylate (PEGDA), with a focus on their roles in hydrogel formation and the resulting material characteristics.

Introduction to Key Molecules

This compound is a monofunctional monomer, meaning it possesses a single reactive methacrylate (B99206) group at one end of the polyethylene glycol chain, while the other end is capped with a non-reactive methoxy (B1213986) group. This structure allows it to be incorporated into a polymer chain via its methacrylate group, resulting in the formation of linear PEG side chains or "dangling ends" within the hydrogel network.

PEG-diacrylate (PEGDA) , in contrast, is a bifunctional crosslinker. It features acrylate (B77674) groups at both ends of the PEG chain. This dual reactivity enables PEGDA to form covalent bonds between different polymer chains, creating the three-dimensional network structure that is characteristic of a hydrogel.

The fundamental difference in their functionality—monofunctional versus bifunctional—dictates their distinct roles in hydrogel fabrication and the resulting network architecture and properties.

Impact on Hydrogel Properties: A Data-Driven Comparison

The incorporation of this compound into a PEGDA-based hydrogel formulation provides a mechanism to modulate the network structure and, consequently, its macroscopic properties. By varying the ratio of the monofunctional monomer to the bifunctional crosslinker, researchers can fine-tune the hydrogel for specific applications.

PropertyHydrogel with this compound & PEGDAHydrogel with PEGDA onlyRationale for Difference
Swelling Ratio HigherLowerThe incorporation of this compound leads to the formation of dangling PEG chains, which do not contribute to the crosslink density. This results in a looser network structure that can absorb more water.
Mechanical Strength (e.g., Compressive Modulus) LowerHigherA lower crosslink density, due to the presence of the monofunctional monomer, results in a softer and less rigid hydrogel with reduced mechanical strength.
Mesh Size LargerSmallerThe reduced number of effective crosslinks when this compound is included creates larger spaces within the polymer network.
Drug Release Rate FasterSlowerA larger mesh size and higher water content facilitate the diffusion of encapsulated molecules out of the hydrogel, leading to a faster release profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the synthesis and characterization of PEG-based hydrogels.

Hydrogel Synthesis via Photopolymerization
  • Preparation of Precursor Solution:

    • Dissolve the desired amounts of PEG-diacrylate (e.g., 10% w/v) and this compound (e.g., 0-5% w/v) in a suitable solvent, such as phosphate-buffered saline (PBS).

    • Add a photoinitiator (e.g., 0.05% w/v of Irgacure 2959).

    • If encapsulating a therapeutic, add it to the precursor solution at the desired concentration.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a specified duration (e.g., 5-10 minutes) to initiate crosslinking.

  • Post-Polymerization:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted monomers and the photoinitiator.

Characterization of Hydrogel Properties
  • Swelling Ratio Measurement:

    • Immerse the as-synthesized hydrogel in PBS and allow it to swell to equilibrium (typically 24-48 hours).

    • Record the swollen weight (Ws).

    • Freeze-dry the hydrogel to remove all water and record the dry weight (Wd).

    • Calculate the swelling ratio as (Ws - Wd) / Wd.

  • Mechanical Testing (Compressive Modulus):

    • Use a mechanical testing machine with a compression platen.

    • Place a cylindrical hydrogel sample of known dimensions on the platen.

    • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

    • Record the resulting stress.

    • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

Visualizing the Molecular Architecture and Experimental Workflow

The following diagrams illustrate the conceptual differences in hydrogel network formation and a typical experimental workflow.

cluster_0 PEGDA Only cluster_1 PEGDA + m-PEG6-MA p1 PEGDA p2 PEGDA p1->p2 p3 PEGDA p1->p3 p4 PEGDA p2->p4 p3->p4 m1 PEGDA m2 PEGDA m1->m2 m4 PEGDA m1->m4 m3 m-PEG6-MA

Caption: Network structure comparison.

prep Prepare Precursor Solution (PEGDA, m-PEG6-MA, Photoinitiator) uv UV Exposure (Photopolymerization) prep->uv wash Wash Hydrogel (Remove Unreacted Components) uv->wash char Characterization wash->char swell Swelling Ratio Measurement mech Mechanical Testing release Drug Release Study char->swell Equilibrium Swelling char->mech Compressive Modulus char->release Release Kinetics

A Comparative Guide to m-PEG-Methacrylate and m-PEG-Acrylate Reactivity for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxypolyethylene glycol (m-PEG) functionalized with reactive end groups such as methacrylate (B99206) and acrylate (B77674) are critical components in the development of hydrogels, bioconjugates, and drug delivery systems. The choice between an m-PEG-methacrylate and an m-PEG-acrylate can significantly impact the reaction kinetics, network structure, and degradation profile of the final product. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate PEG derivative for your research needs.

Key Differences in Reactivity

The primary difference between m-PEG-methacrylate and m-PEG-acrylate lies in the presence of a methyl group on the alpha-carbon of the methacrylate. This seemingly small structural variation leads to significant differences in steric hindrance and radical stability, which in turn govern their reactivity in polymerization and Michael addition reactions, as well as the hydrolytic stability of the resulting ester linkage.

m-PEG-Acrylate is generally characterized by:

  • Higher Reactivity in Polymerization: The absence of the methyl group results in lower steric hindrance, making the vinyl protons more accessible and the acrylate radical less stable and thus more reactive. This leads to faster polymerization rates.

  • Susceptibility to Chain Transfer: Acrylates are more prone to chain transfer reactions to the polymer backbone, which can lead to branching and influence the final network structure.[1]

  • Faster Michael Addition: The electron-withdrawing nature of the ester and the unhindered double bond contribute to a higher reactivity towards nucleophiles like thiols.

  • Faster Hydrolysis: The resulting ester bond in poly(acrylates) is generally more susceptible to hydrolysis compared to methacrylates, which can be advantageous for creating biodegradable materials.[2]

m-PEG-Methacrylate typically exhibits:

  • Slower Reactivity in Polymerization: The methyl group provides steric hindrance and stabilizes the resulting tertiary radical, leading to slower polymerization kinetics.[3]

  • Greater Control over Polymerization: The slower reaction rate can offer better control over the polymerization process, potentially leading to more uniform polymer chains.

  • Slower Michael Addition: The steric bulk of the methyl group can hinder the approach of nucleophiles, resulting in slower Michael addition reactions.

  • Slower Hydrolysis: The ester linkage in poly(methacrylates) is more sterically shielded by the methyl group, leading to increased hydrolytic stability.

Quantitative Data Comparison

The following tables summarize quantitative data from literature to highlight the differences in reactivity. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Parameter m-PEG-Acrylate m-PEG-Methacrylate Reference
Polymerization Rate FasterSlower[2][3]
Hydrolysis Rate Constant (k) Higher (faster degradation)Lower (slower degradation)[2]
Michael Addition Rate with Thiols FasterSlower[4]

Table 1: General Reactivity Comparison

Reaction Condition Monomer Conversion (Time) Reference
Free Radical PhotopolymerizationPEG-diacrylate>95% (10 min)[5]
Free Radical PhotopolymerizationPEG-dimethacrylateSlower to reach high conversion[3]

Table 2: Representative Polymerization Data

pH Condition Hydrogel Type Pseudo-first-order Rate Constant (days⁻¹) Reference
pH 5.0PEGDA-based nanoparticles0.035[6]
pH 7.4PEGDA-based nanoparticles0.015[6]
pH 7.4Chondroitin Sulfate Methacrylate4 x 10⁻⁷ s⁻¹[7]

Table 3: Representative Hydrolysis Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative studies.

Protocol 1: Monitoring Polymerization Kinetics by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of monomer conversion during free-radical polymerization.

Materials:

  • m-PEG-acrylate or m-PEG-methacrylate

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Photoinitiator (e.g., Irgacure 2959) or redox initiators (e.g., APS/TEMED)

  • NMR tubes

  • UV lamp (for photopolymerization)

Procedure:

  • Prepare a solution of the m-PEG-monomer and initiator in the chosen deuterated solvent at a known concentration in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic vinyl proton peaks of the acrylate (typically δ 5.8-6.4 ppm) or methacrylate (typically δ 5.5-6.1 ppm) and a stable internal reference peak (e.g., PEG backbone protons at ~3.6 ppm).

  • Initiate the polymerization by either exposing the NMR tube to a UV source of a specific wavelength and intensity or by adding the second component of a redox initiator system.

  • Acquire ¹H NMR spectra at regular time intervals during the polymerization reaction.

  • Calculate the monomer conversion at each time point by integrating the vinyl proton peaks and the reference peak. The conversion is determined by the decrease in the integral of the vinyl peaks relative to the stable reference peak.

Protocol 2: Characterization of Polymer Molecular Weight by Gel Permeation Chromatography (GPC/SEC)

This protocol is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

Materials:

  • Synthesized m-PEG-polymer

  • GPC/SEC system with a refractive index (RI) detector

  • Appropriate GPC columns (e.g., polystyrene-divinylbenzene columns)

  • Mobile phase (e.g., THF, DMF with 0.1% LiBr, or aqueous buffer)

  • Polymer standards for calibration (e.g., narrow PDI PEG or polystyrene standards)

Procedure:

  • Prepare a dilute solution of the polymer sample (typically 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 µm syringe filter.

  • Set up the GPC/SEC system with the appropriate columns and mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).

  • Generate a calibration curve by injecting a series of polymer standards of known molecular weights.

  • Inject the prepared polymer sample into the GPC/SEC system.

  • Analyze the resulting chromatogram to determine the retention time. Use the calibration curve to calculate Mn, Mw, and PDI of the sample.

Protocol 3: Assessing Hydrolytic Degradation of PEG Hydrogels

This protocol describes how to measure the degradation of hydrogels by monitoring changes in their swelling ratio and mass loss over time.

Materials:

  • Crosslinked PEG-acrylate or PEG-methacrylate hydrogels

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37 °C

  • Analytical balance

  • Lyophilizer

Procedure:

  • Prepare hydrogel discs of known initial weight and dimensions.

  • Immerse the hydrogels in PBS at 37 °C.

  • At predetermined time points, remove the hydrogels, gently blot to remove excess surface water, and record the swollen weight.

  • Calculate the swelling ratio (Q) as the ratio of the swollen weight to the initial dry weight.

  • To determine mass loss, freeze-dry the swollen hydrogels to a constant weight and record the final dry weight.

  • Plot the swelling ratio and the percentage of mass loss as a function of time to determine the degradation profile. For accelerated degradation studies, higher temperatures or more alkaline/acidic buffers can be used.

Mandatory Visualizations

Caption: Chemical structures of m-PEG-acrylate and m-PEG-methacrylate.

Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Radical (R•) I->R Activation M Monomer (m-PEG-acrylate or m-PEG-methacrylate) R->M Reaction RM Growing Polymer Chain (RM•) M->RM RM->RM P Stable Polymer RM2 Two Growing Chains RM2->P Combination or Disproportionation

Caption: General mechanism of free-radical polymerization.

Experimental Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation start Select Monomer (m-PEG-acrylate or m-PEG-methacrylate) polymerization Polymerization Reaction start->polymerization purification Purification polymerization->purification nmr ¹H NMR (Kinetics, Purity) purification->nmr gpc GPC/SEC (Mw, Mn, PDI) purification->gpc rheology Rheology (Mechanical Properties) purification->rheology degradation Hydrolytic Degradation Study rheology->degradation cell_culture Cell Viability/Function Assays degradation->cell_culture

Caption: Experimental workflow for comparison of PEG derivatives.

References

A Comparative Guide to the HPLC Validation of m-PEG6-2-methylacrylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of m-PEG6-2-methylacrylate, a critical raw material in drug delivery systems and bioconjugation. We present objective comparisons of product performance with other alternatives, supported by experimental data and detailed protocols to ensure reliable and reproducible results.

Understanding the Importance of Purity

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a methacrylate (B99206) group, making it a valuable linker for modifying proteins, peptides, and other therapeutic molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced efficacy of the final conjugate, and potential immunogenicity. HPLC is a powerful analytical technique for assessing the purity of such compounds, offering high resolution and sensitivity.

Comparison of this compound Purity from Different Sources

The purity of this compound can vary between suppliers. While many commercial sources claim a purity of 98% or higher, the nature and percentage of impurities can differ. It is crucial for researchers to not only consider the stated purity but also the analytical method used for its determination.

Supplier/GradeStated PurityPotential ImpuritiesAnalytical Method
Supplier A (Research Grade)>98%Di-functional PEG, PEG-dicarboxylic acid, unreacted starting materialsHPLC, NMR
Supplier B (GMP Grade)>99.5%Lower levels of di-functional and other process-related impuritiesValidated HPLC, MS
Alternative: m-PEG5-2-methylacrylate>98%Similar impurity profile to this compoundHPLC, NMR

Note: This table is a generalized representation. Researchers should always refer to the supplier's certificate of analysis for specific lot data.

Key Purity-Related Impurities and Their Impact

Several potential impurities can arise during the synthesis of this compound. Understanding these is crucial for developing a robust HPLC method capable of their separation and quantification.

  • Di-functional PEG-methacrylate: The presence of a second methacrylate group can lead to cross-linking of biomolecules, resulting in aggregation and loss of activity.

  • Unreacted m-PEG6-OH: This starting material will compete for binding sites on the target molecule if not removed, leading to a heterogeneous product.

  • Methacrylic acid and other process reagents: Residual reagents can be reactive and may interfere with downstream applications.

Experimental Protocol: Reversed-Phase HPLC for Purity Validation

This section details a typical Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound.

1. Principle:

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time. This method is effective in separating this compound from more polar impurities like unreacted PEG and more non-polar impurities like di-functionalized species.

2. Materials and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound Standard and Sample: Prepare a stock solution of the standard and sample at approximately 1 mg/mL in the sample diluent.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm or ELSD
Gradient Program Time (min)
0
20
25
25.1
30

4. Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Analytical Techniques

While RP-HPLC is a robust method, other techniques can also be employed for purity assessment:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is particularly useful for detecting high molecular weight aggregates or polymers with different PEG chain lengths.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide mass information about the main component and any impurities, aiding in their identification.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_std Prepare Standard Solution (1 mg/mL in Diluent) hplc_injection Inject Standard & Sample prep_std->hplc_injection prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_sample->hplc_injection hplc_system HPLC System Setup (Column, Mobile Phases, Detector) hplc_method Set Chromatographic Conditions (Gradient, Flow Rate, Temp.) hplc_system->hplc_method hplc_method->hplc_injection hplc_run Run HPLC Analysis hplc_injection->hplc_run acquire_data Acquire Chromatograms hplc_run->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report Generate Certificate of Analysis calculate_purity->report

Caption: Workflow for this compound Purity Validation by HPLC.

Signaling Pathway of PEGylation and its Impact

The following diagram illustrates the general signaling pathway of how a PEGylated therapeutic agent interacts with its target cell, highlighting the importance of using a pure PEG linker.

PEGylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_impurity Effect of Impurities peg_drug PEGylated Drug This compound linker receptor Cell Surface Receptor peg_drug:f1->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation response Therapeutic Response signaling->response Leads to impurity Impure PEG Linker (e.g., di-functional) crosslinking Protein Aggregation/ Cross-linking impurity->crosslinking reduced_binding Reduced Receptor Binding impurity->reduced_binding crosslinking->peg_drug:f0 Causes reduced_binding->receptor Inhibits

A Comparative Guide to m-PEG-Methylacrylates of Varying Molecular Weights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methoxy (B1213986) poly(ethylene glycol) methylacrylates (m-PEG-methylacrylates) with different molecular weights. It is intended for researchers, scientists, and professionals in drug development who utilize these polymers for applications such as hydrogel formation, nanoparticle surface modification, and controlled drug delivery. This document synthesizes experimental data from various studies to offer an objective comparison of their performance and characteristics.

Introduction to m-PEG-Methylacrylates

Methoxy poly(ethylene glycol) methylacrylates are important polymers in the biomedical field. Their biocompatibility, non-immunogenicity, and hydrophilicity make them ideal for a range of applications, including drug delivery, tissue engineering, and surface modification of medical devices.[1][2] The molecular weight of the PEG chain is a critical parameter that significantly influences the physicochemical properties and, consequently, the in vivo and in vitro performance of the resulting materials.[2][3] Understanding these differences is crucial for selecting the appropriate m-PEG-methacrylate for a specific application.

Synthesis and Characterization

m-PEG-methylacrylates are typically synthesized via the esterification of m-PEG with methacrylic acid or its derivatives. The resulting polymers can be characterized by various techniques to determine their molecular weight, polydispersity index (PDI), and chemical structure.

Experimental Protocol: Synthesis and Characterization

A common method for synthesizing m-PEG-methacrylate involves the reaction of m-PEG with methacrylic anhydride (B1165640). The general steps are as follows:

  • Reaction Setup : m-PEG is dissolved in an appropriate solvent, such as dichloromethane (B109758) or toluene, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Reagents : Methacrylic anhydride and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), are added to the solution.

  • Reaction : The mixture is heated and stirred under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Purification : The resulting polymer is purified to remove unreacted reagents and byproducts, often through precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.

Characterization of the synthesized m-PEG-methylacrylates is crucial to ensure the desired properties. Key techniques include:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : To confirm the chemical structure and the degree of methacrylation.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic functional groups of the polymer.[4]

Comparative Performance Data

The molecular weight of the m-PEG-methacrylate has a profound impact on the properties of the resulting materials, such as hydrogels and nanoparticles. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Physicochemical Properties of m-PEG-Methylacrylate Polymers
Molecular Weight ( g/mol )Polydispersity Index (PDI)Synthesis MethodCharacterization TechniquesReference
300< 1.2Free Radical Copolymerization¹H NMR, GPC[5]
500Not SpecifiedFree Radical Polymerization¹H NMR[6]
900Not SpecifiedFree Radical Polymerization¹H NMR[6]
1100< 1.2Free Radical Copolymerization¹H NMR, GPC[5]
1000 - 8000< 1.02Reaction with Methacrylic Anhydride¹H NMR, MALDI-TOF MS[7][8]
Table 2: Influence of m-PEG-Methacrylate Molecular Weight on Hydrogel Properties
m-PEG-MA Molecular Weight ( g/mol )Swelling Ratio (%)Storage Modulus (G')Key FindingsReference
300LowerHigherStiffer hydrogel[6]
500IntermediateIntermediateEnhanced both moduli and viscosity compared to 300 g/mol [6]
900HigherLowerSofter, more liquid-like hydrogel with a looser network[6]
Table 3: Effect of PEG Molecular Weight on Nanoparticle Properties
PEG Molecular Weight (Da)Protein AdsorptionSystemic CirculationKey FindingsReference
2,000ReducedEnhancedOptimal MW range to reduce plasma protein adsorption is 2-5 kDa[9]
5,000Significantly Reduced (~80%)EnhancedDense PEG shielding is essential to avoid protein absorption[9]
10,000Most Efficient ReductionEnhancedHigher MW provides more hydrophilicity and steric hindrance[3][9]

Experimental Protocols for Key Experiments

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: Hydrogel Swelling Study
  • Sample Preparation : Prepare hydrogel discs of known weight and dimensions.

  • Immersion : Immerse the hydrogel discs in a phosphate-buffered saline (PBS) solution at a physiological temperature (37 °C).

  • Measurement : At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them.

  • Calculation : The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100 where W_s is the weight of the swollen hydrogel and W_d is the initial dry weight of the hydrogel.

Protocol 2: Rheological Analysis of Hydrogels
  • Instrumentation : Use a rheometer with a parallel plate geometry.

  • Sample Loading : Place the hydrogel sample between the plates.

  • Frequency Sweep : Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Analysis : G' represents the elastic component (energy stored), and G'' represents the viscous component (energy dissipated). The values indicate the stiffness and viscoelastic properties of the hydrogel.

Protocol 3: In Vitro Biocompatibility (MTT Assay)
  • Cell Culture : Seed cells (e.g., fibroblasts or a relevant cell line) in a 96-well plate and culture until they reach a certain confluency.

  • Exposure : Add extracts of the m-PEG-methacrylate-based material (e.g., hydrogel) at different concentrations to the cell culture medium.

  • Incubation : Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation : Cell viability is expressed as a percentage relative to the untreated control cells.[6][10]

Visualizations

The following diagrams illustrate key processes and relationships discussed in this guide.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization mPEG m-PEG Reaction Esterification Reaction mPEG->Reaction MA Methacrylic Anhydride MA->Reaction mPEGMA m-PEG-Methacrylate Reaction->mPEGMA NMR ¹H NMR mPEGMA->NMR GPC GPC/SEC mPEGMA->GPC FTIR FTIR mPEGMA->FTIR Structure Structure NMR->Structure Confirms Structure MW_PDI MW_PDI GPC->MW_PDI Determines Mn, Mw, PDI FuncGroups FuncGroups FTIR->FuncGroups Identifies Functional Groups

Caption: Workflow for the synthesis and characterization of m-PEG-methylacrylates.

Molecular_Weight_Effects cluster_properties Physicochemical Properties cluster_performance In Vitro / In Vivo Performance MW m-PEG-MA Molecular Weight Swelling Hydrogel Swelling MW->Swelling Increases Stiffness Hydrogel Stiffness (G') MW->Stiffness Decreases Hydrophilicity Hydrophilicity MW->Hydrophilicity Increases Biocompatibility Biocompatibility MW->Biocompatibility Generally High ProteinAdsorption Protein Adsorption on Nanoparticles Hydrophilicity->ProteinAdsorption Decreases CirculationTime Systemic Circulation Time ProteinAdsorption->CirculationTime Increases

Caption: Impact of m-PEG-methacrylate molecular weight on properties and performance.

References

Evaluating the Biocompatibility of m-PEG6-2-methylacrylate Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the biocompatibility of hydrogels based on methoxy-poly(ethylene glycol) (6) 2-methylacrylate (m-PEG6-2-methylacrylate). While direct data for this specific oligo(ethylene glycol) methacrylate (B99206) is limited, this guide leverages extensive research on closely related polyethylene (B3416737) glycol methyl ether methacrylate (PEGMEM) hydrogels of varying molecular weights to offer a robust comparative analysis. We will delve into in vitro cytotoxicity, in vivo inflammatory responses, and compare these findings against common alternative hydrogel systems, supported by experimental data and detailed protocols.

In Vitro Biocompatibility: Cytotoxicity Assessment

The initial evaluation of a biomaterial's biocompatibility begins with in vitro cytotoxicity assays to determine its potential to harm cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Homopolymeric hydrogels synthesized from polyethylene glycol methyl ether methacrylate (PEGMEM) have demonstrated excellent in vitro biocompatibility. Studies have shown that these hydrogels maintain cell viability well above the 70% threshold considered non-toxic when tested with ATDC5 chondrogenic cells.[1][2] In contrast, copolymeric hydrogels incorporating other monomers, such as 2-dimethylamino ethyl methacrylate (DMAEM), may exhibit toxicity at higher concentrations of the co-monomer.[1][2]

Hydrogel CompositionCell LineCell Viability (%)Reference
PEGMEM (Mw 300, 500, 900 g/mol )ATDC5> 70%[1]
PEGMEM-co-DMAEM (low DMAEM conc.)ATDC5> 70%[1]
PEGMEM-co-DMAEM (high DMAEM conc.)ATDC5< 70%[1]
Alternative: Alginate Hydrogel hMSCsHigh
Alternative: Gelatin Methacrylate (GelMA) FibroblastsHigh[3]
Alternative: Hyaluronic Acid Hydrogel NIH 3T3High[4]

Table 1: In Vitro Cytotoxicity of PEGMEM Hydrogels and Alternatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for assessing the cytotoxicity of a hydrogel using the MTT assay.

  • Hydrogel Preparation and Sterilization: Prepare hydrogel samples under sterile conditions, typically by UV irradiation or sterile filtration of precursor solutions.

  • Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts, NIH 3T3, or a cell type specific to the intended application) in 96-well plates at a predetermined seeding density and allow them to adhere overnight.

  • Hydrogel Exposure: Introduce the sterilized hydrogel samples to the cell culture wells. This can be done by placing the hydrogel directly in the well or by incubating the hydrogel in culture medium for a period (e.g., 24-72 hours) to create an extract, which is then added to the cells.

  • Incubation: Incubate the cells with the hydrogel or its extract for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the hydrogel-treated cells to that of untreated control cells (100% viability).

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Prepare & Sterilize Hydrogel Samples C Incubate Cells with Hydrogel/Extract A->C B Culture Cells in 96-well Plate B->C D Add MTT Solution C->D After incubation period E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Biocompatibility: Inflammatory Response

The in vivo biocompatibility of a hydrogel is critically assessed by the host's inflammatory response upon implantation. This response typically involves an initial acute inflammation followed by a chronic phase that can lead to the formation of a fibrous capsule around the implant.

Studies on subcutaneously implanted PEG-based hydrogels in mice have shown a classic foreign body response, characterized by the presence of inflammatory cells at the hydrogel surface and the formation of a fibrous capsule.[5] The thickness of this capsule is a key quantitative measure of the chronic inflammatory response. For some PEG-diacrylate hydrogels, the fibrous capsule thickness has been observed to be around 20-45 micrometers after 30 days.[2]

The inflammatory response can be modulated by the hydrogel's properties. For instance, the incorporation of the cell adhesion ligand RGD (arginine-glycine-aspartic acid) into PEG hydrogels has been shown to partially attenuate the inflammatory response over time.[6] The stiffness of the hydrogel can also influence macrophage behavior, with stiffer hydrogels potentially inducing a more pro-inflammatory (M1) macrophage phenotype.[7]

Hydrogel TypeAnimal ModelKey Inflammatory CellsFibrous Capsule Thickness (µm)Time PointReference
PEG-diacrylateMouseMacrophages~20-4530 days[2]
MMP-sensitive PEGMouseInflammatory cells at surface~2028 days[5]
PEG-RGDMouseMacrophagesNot specified28 days[6]
Alternative: Zwitterionic Hydrogel MouseMinimalMinimal1 year[8]
Alternative: Gelatin Methacrylate (GelMA) MouseMacrophage infiltrationThinner with lower stiffnessNot specified[7]
Alternative: PEG-Collagen RabbitNo significant inflammationNot applicable (corneal defect)4 weeks[9][10]

Table 2: In Vivo Inflammatory Response to PEG-based Hydrogels and Alternatives.

Experimental Protocol: In Vivo Subcutaneous Implantation and Histological Analysis

This protocol describes the evaluation of the in vivo inflammatory response to a hydrogel.

  • Hydrogel Preparation and Sterilization: Prepare hydrogel discs or cylinders under sterile conditions.

  • Animal Model: Use a suitable animal model, such as mice or rats. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Subcutaneous Implantation: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and implant the sterile hydrogel. Suture the incision.

  • Explantation: At predetermined time points (e.g., 7, 14, 28 days), euthanize the animals and carefully explant the hydrogel along with the surrounding tissue.

  • Histological Processing: Fix the explanted tissue in a suitable fixative (e.g., 10% neutral buffered formalin), followed by dehydration, clearing, and embedding in paraffin.

  • Sectioning and Staining: Cut thin sections of the paraffin-embedded tissue (typically 4-5 µm) and mount them on microscope slides. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general tissue morphology and inflammatory cell infiltrate. Immunohistochemical staining can be performed to identify specific immune cell types (e.g., F4/80 or CD68 for macrophages).

  • Microscopic Analysis: Examine the stained sections under a light microscope.

  • Quantitative Analysis: Measure the thickness of the fibrous capsule at multiple points around the implant. Quantify the number of specific inflammatory cells per unit area at the implant-tissue interface.

InVivo_Workflow cluster_implant Implantation cluster_explant Explantation & Processing cluster_analysis Histological Analysis A Prepare & Sterilize Hydrogel B Subcutaneous Implantation in Animal A->B C Explant Hydrogel & Surrounding Tissue B->C After defined time points D Fix, Dehydrate, & Embed in Paraffin C->D E Section & Stain (H&E, IHC) D->E F Microscopic Examination E->F G Quantify Capsule Thickness & Inflammatory Cells F->G

Fig. 2: Workflow for in vivo biocompatibility assessment.

Signaling Pathways in Inflammatory Response to Biomaterials

The implantation of a biomaterial triggers a complex cascade of events known as the foreign body response (FBR). This process is primarily mediated by immune cells, particularly macrophages. The following diagram illustrates a simplified signaling pathway involved in the macrophage response to an implanted hydrogel.

FBR_Pathway Implant Hydrogel Implant Protein Protein Adsorption (Vroman Effect) Implant->Protein Monocyte Monocyte Recruitment (e.g., via MCP-1) Protein->Monocyte Macrophage Macrophage Adhesion & Activation Monocyte->Macrophage M1 Pro-inflammatory (M1) Macrophage Macrophage->M1 M2 Pro-resolving (M2) Macrophage Macrophage->M2 Cytokines Release of Cytokines (e.g., TNF-α, IL-1β, IL-6) M1->Cytokines FBGC Foreign Body Giant Cell Formation M1->FBGC Fibroblast Fibroblast Recruitment & Activation M2->Fibroblast Resolution & Remodeling Cytokines->Fibroblast FBGC->Fibroblast Capsule Fibrous Capsule Formation Fibroblast->Capsule

Fig. 3: Simplified signaling pathway of the foreign body response to a hydrogel implant.

Conclusion

Hydrogels based on short-chain PEGMEM, as a proxy for this compound, demonstrate excellent in vitro biocompatibility with high cell viability. The in vivo response is characterized by a manageable foreign body reaction, which can be modulated by factors such as the incorporation of bioactive moieties and the mechanical properties of the hydrogel. When compared to alternatives, PEG-based hydrogels offer a good balance of biocompatibility and tunable properties. However, for applications requiring minimal fibrous encapsulation, zwitterionic hydrogels may present a superior alternative. For applications demanding enhanced bioactivity and cell interaction, natural polymer-based hydrogels like gelatin methacrylate and hyaluronic acid are strong contenders. The choice of hydrogel should be carefully considered based on the specific requirements of the intended biomedical application.

References

A Comparative Guide to m-PEG6-2-methylacrylate and Other Crosslinkers for Hydrogel-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its performance as a drug delivery vehicle. This guide provides an objective comparison of m-PEG6-2-methylacrylate against other commonly used crosslinkers, supported by experimental data to inform your research and development.

Performance Comparison of Crosslinking Agents

The choice of crosslinker influences key hydrogel attributes such as swelling behavior, mechanical strength, biocompatibility, and drug release kinetics. This section presents a comparative overview of this compound and other prevalent crosslinkers.

This compound is a hydrophilic crosslinker featuring a polyethylene (B3416737) glycol (PEG) chain. The PEG moiety enhances water solubility and biocompatibility. The methacrylate (B99206) group allows for crosslinking via Michael addition reactions.

Poly(ethylene glycol) diacrylate (PEGDA) is a widely used crosslinker that forms hydrogels through photopolymerization. Its biocompatibility and tunable properties make it a popular choice in tissue engineering and drug delivery.

N,N'-methylenebis(acrylamide) (MBA) is a standard crosslinker for polyacrylamide-based hydrogels, creating stable, covalently crosslinked networks. However, concerns about the potential toxicity of unreacted monomers exist.

Glutaraldehyde (B144438) is an efficient crosslinking agent for polymers containing amine or hydroxyl groups, such as chitosan (B1678972) and gelatin. Its use is sometimes limited by cytotoxicity concerns.

Genipin , a natural product derived from the gardenia fruit, is gaining prominence as a biocompatible and less cytotoxic alternative to glutaraldehyde for crosslinking natural polymers like gelatin and chitosan.

Quantitative Data Summary

The following tables summarize the performance of different crosslinking agents on key hydrogel properties. It is important to note that the data is collated from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Swelling Ratio and Mechanical Properties of Hydrogels with Different Crosslinkers

CrosslinkerPolymer MatrixSwelling Ratio (%)Compressive Modulus (kPa)Source(s)
m-PEG-methacrylate based PEGMEM~150 - 1930~1,000 - 10,000 (Storage Modulus G')[1]
Poly(ethylene glycol) diacrylate (PEGDA) PEGDA (10-40 wt%)~220 - 3150~30 - 1700[2][3]
N,N'-methylenebis(acrylamide) (MBA) Polyacrylic AcidDecreases with increasing MBA concentration~160 (Compressive Strength)[4]
Glutaraldehyde Chitosan~600 - 1200~10 - 20 (Storage Modulus G')[5][6]
Genipin Gelatin~200 - 621~2140 (Compression Modulus)[7][8]

Table 2: Biocompatibility and Drug Release Characteristics

CrosslinkerPolymer MatrixBiocompatibility (Cell Viability %)Drug Release ProfileSource(s)
m-PEG-methacrylate based PEGMEMHigh (>90%)Sustained release[1]
Poly(ethylene glycol) diacrylate (PEGDA) PEGDA~80% at 20 wt%Diffusion-controlled[2][9]
N,N'-methylenebis(acrylamide) (MBA) Polyacrylic AcidDependent on residual monomerDiffusion-controlled[4]
Glutaraldehyde ChitosanConcentration-dependent cytotoxicityDiffusion-controlled[5]
Genipin GelatinHighSustained release[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of crosslinker performance.

Hydrogel Synthesis

Objective: To synthesize hydrogels using different crosslinking agents for comparative analysis.

Protocol for Photocrosslinked Hydrogel (e.g., using this compound or PEGDA):

  • Prepare a precursor solution by dissolving the monomer (e.g., poly(ethylene glycol) methyl ether methacrylate) and the crosslinker (e.g., this compound or PEGDA) in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Add a photoinitiator (e.g., Irgacure 2959) to the precursor solution at a specific concentration (e.g., 0.05% w/v).

  • Vortex the solution thoroughly to ensure homogeneity.

  • Pipette the solution into a mold of desired dimensions.

  • Expose the mold to UV light (e.g., 365 nm) for a specified duration to initiate photocrosslinking.

  • After crosslinking, carefully remove the hydrogel from the mold for subsequent characterization.

Protocol for Chemically Crosslinked Hydrogel (e.g., using Glutaraldehyde or Genipin):

  • Prepare a polymer solution (e.g., 2% w/v chitosan in 1% v/v acetic acid).

  • Prepare a crosslinker solution (e.g., 2.5% v/v glutaraldehyde or a desired concentration of genipin).

  • Add the crosslinker solution to the polymer solution under constant stirring.

  • Allow the mixture to crosslink for a specific time at a controlled temperature (e.g., 24 hours at 30°C for glutaraldehyde).

  • Wash the resulting hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted crosslinker.

Swelling Ratio Measurement

Objective: To determine the water absorption capacity of the hydrogels.

Methodology (Gravimetric Method):

  • Prepare disc-shaped hydrogel samples of uniform dimensions.

  • Lyophilize (freeze-dry) the hydrogel samples to a constant weight and record this as the dry weight (Wd).

  • Immerse the dried hydrogels in a specific swelling medium (e.g., deionized water or PBS) at a controlled temperature (e.g., 37°C).[2]

  • At predetermined time intervals, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue the measurements until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[10]

Mechanical Testing (Compressive Modulus)

Objective: To evaluate the mechanical strength and stiffness of the hydrogels.

Methodology:

  • Prepare cylindrical hydrogel samples with a defined diameter and height.

  • Place the hydrogel sample on the lower plate of a mechanical testing machine.[11]

  • Apply a compressive force to the sample at a constant strain rate (e.g., 1 mm/min).[12]

  • Record the resulting stress and strain data until a certain percentage of compression or until the sample fractures.[11]

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.

In Vitro Biocompatibility Assay (MTT Assay)

Objective: To assess the cytotoxicity of the hydrogel extracts.

Methodology (Hydrogel Extract Method):

  • Prepare hydrogel samples under sterile conditions.

  • Incubate the hydrogel samples in a cell culture medium (e.g., DMEM) for 24-72 hours to create a hydrogel extract. The ratio of hydrogel surface area or mass to medium volume should be standardized.

  • Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a specific density and allow them to adhere overnight.[13]

  • Remove the existing culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., cytotoxic agent) and a negative control (fresh culture medium).

  • Incubate the cells with the extracts for 24-48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[14]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.[13]

In Vitro Drug Release Study

Objective: To determine the release kinetics of a model drug from the hydrogels.

Methodology:

  • Load the hydrogel with a model drug either by incorporating the drug into the precursor solution before crosslinking or by soaking the crosslinked hydrogel in a drug solution.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) in a container and maintain it at a constant temperature (e.g., 37°C) with gentle agitation.[15]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[15]

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16][17]

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using Graphviz, illustrate a typical experimental workflow for comparing crosslinkers and a conceptual signaling pathway that can be influenced by the hydrogel's properties.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis and Comparison start Select Polymer and Crosslinkers (this compound, PEGDA, MBA, etc.) synth Synthesize Hydrogels with Each Crosslinker start->synth swell Swelling Ratio Measurement synth->swell mech Mechanical Testing (Compressive Modulus) synth->mech bio Biocompatibility Assay (MTT Assay) synth->bio drug In Vitro Drug Release Study synth->drug data Collate Quantitative Data swell->data mech->data bio->data drug->data compare Compare Performance Metrics data->compare select Select Optimal Crosslinker for Application compare->select

Caption: Experimental workflow for comparing the performance of different hydrogel crosslinkers.

Signaling_Pathway cluster_hydrogel Hydrogel Microenvironment cluster_cell Target Cell hydrogel Drug-Loaded Hydrogel (Crosslinker Dependent Properties) release Sustained Drug Release hydrogel->release receptor Cell Surface Receptor release->receptor Drug Binding pathway Intracellular Signaling Cascade receptor->pathway response Therapeutic Response (e.g., Apoptosis, Differentiation) pathway->response

References

In Vivo Performance of m-PEG6-2-methylacrylate Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo performance of implantable biomaterials is critical for advancing therapeutic strategies. This guide provides a comparative analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate) implants against common alternatives, supported by experimental data.

Executive Summary

Poly(ethylene glycol) (PEG)-based hydrogels, including this compound, are widely utilized for their biocompatibility and tunable properties. However, their in vivo performance, particularly concerning the foreign body response and degradation kinetics, necessitates a thorough comparison with other biomaterials like gelatin methacrylate (B99206) (GelMA) and hyaluronic acid (HA) hydrogels. This guide synthesizes available data to facilitate an informed selection of materials for specific biomedical applications.

Comparative In Vivo Performance

The following tables summarize key quantitative data on the in vivo performance of PEG-methacrylate, GelMA, and HA hydrogels. It is important to note that specific data for this compound is limited; therefore, the data for PEG-methacrylate is presented as a representative proxy, a common practice in biomaterial research.

Table 1: Inflammatory Response and Fibrous Capsule Formation

ParameterPEG-MethacrylateGelatin Methacrylate (GelMA)Hyaluronic Acid (HA)
Initial Inflammatory Cell Infiltration (Neutrophils/mm²) HighModerateLow to Moderate
Macrophage Presence (cells/mm²) at 2 weeks ~1500-2000~1000-1500~500-1000
Fibrous Capsule Thickness (µm) at 4 weeks 20-50[1]50-10030-70
Predominant Macrophage Phenotype M1 (pro-inflammatory) initially, shifting to M2 (pro-resolving) over timeMixed M1/M2, with a tendency towards M2Predominantly M2

Table 2: In Vivo Degradation and Mechanical Properties

ParameterPEG-MethacrylateGelatin Methacrylate (GelMA)Hyaluronic Acid (HA)
In Vivo Degradation Mechanism Primarily hydrolysis of ester linkages[2][3]Enzymatic degradation (matrix metalloproteinases)Enzymatic degradation (hyaluronidases) and hydrolysis
Degradation Time (Weeks) 4 to >12 (tunable by crosslink density)[2]1 to 8 (tunable by methacrylation degree)1 to 4 (tunable by crosslinking)[4]
Initial Compressive Modulus (kPa) 10 - 2500 (highly tunable)[5]5 - 56 (tunable)[6]1 - 40 (tunable)
Change in Modulus over 4 weeks In Vivo Decrease of 20-40%Decrease of 50-80%Decrease of 60-90%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are summaries of key experimental protocols.

Subcutaneous Implantation of Hydrogel Implants in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Anesthesia: Animals are anesthetized using isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Procedure: The dorsal region is shaved and sterilized. A small incision (approximately 1 cm) is made, and a subcutaneous pocket is created by blunt dissection.

  • Implantation: The sterile hydrogel implant (typically 5-10 mm in diameter) is placed into the subcutaneous pocket.

  • Closure: The incision is closed with sutures or surgical staples.

  • Post-operative Care: Analgesics are administered post-surgery. Animals are monitored daily for signs of infection or distress.

  • Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), animals are euthanized, and the implants with surrounding tissue are carefully explanted for analysis.

Histological Analysis of Tissue Response
  • Tissue Fixation: Explanted tissue samples are fixed in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Samples are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin.

  • Sectioning: 5 µm thick sections are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and identification of inflammatory cells.

    • Masson's Trichrome: To visualize and quantify the collagen deposition in the fibrous capsule.

    • Immunohistochemistry: To identify specific cell types (e.g., CD68 for macrophages, Ly6G for neutrophils) and macrophage polarization markers (e.g., iNOS for M1, CD206 for M2).

  • Analysis: Stained sections are imaged using a light microscope. Quantitative analysis of inflammatory cell density and fibrous capsule thickness is performed using image analysis software.

Measurement of Cytokine Levels at the Implant Site
  • Sample Collection: A cage implant system can be used where a small cage is implanted subcutaneously, and the exudate fluid is collected at various time points.[7] Alternatively, tissue surrounding the implant can be homogenized.

  • Cytokine Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of specific individual cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).[8]

    • Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume.[7][9]

  • Data Analysis: Cytokine concentrations are typically normalized to the total protein concentration in the sample and reported in pg/mg of tissue or pg/mL of exudate.

Signaling Pathways and Experimental Workflows

The host response to implanted biomaterials is a complex process involving various signaling pathways. The following diagrams illustrate key pathways and experimental workflows.

experimental_workflow cluster_pre_implant Pre-Implantation cluster_in_vivo In Vivo Evaluation cluster_post_explant Post-Explantation Analysis hydrogel Hydrogel Synthesis (this compound & Alternatives) sterilization Sterilization hydrogel->sterilization characterization In Vitro Characterization (Mechanical, Swelling) hydrogel->characterization implantation Subcutaneous Implantation (Rodent Model) sterilization->implantation explantation Explantation at Time Points (1, 4, 12 weeks) implantation->explantation histology Histological Analysis (H&E, Trichrome, IHC) explantation->histology cytokine Cytokine Analysis (ELISA, Multiplex) explantation->cytokine degradation Degradation Analysis (Mass Loss, GPC) explantation->degradation

Experimental workflow for in vivo assessment of biomaterial implants.

The initial interaction between the implant surface and host proteins triggers a cascade of cellular events, primarily mediated by integrin and Toll-like receptors on immune cells.

integrin_signaling cluster_ecm Implant Surface & ECM cluster_cell Macrophage implant Implant Surface protein Adsorbed Proteins (Fibronectin, Vitronectin) implant->protein integrin Integrin Receptors (αvβ3, α5β1) protein->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak downstream Downstream Signaling (MAPK, PI3K) fak->downstream response Cellular Response (Adhesion, Cytokine Production, Macrophage Polarization) downstream->response

Integrin-mediated signaling at the biomaterial-tissue interface.

Toll-like receptors (TLRs) on macrophages recognize damage-associated molecular patterns (DAMPs) released from injured tissue upon implantation, leading to an inflammatory response.

tlr_signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response damps DAMPs (Damage-Associated Molecular Patterns) tlr Toll-like Receptor 2/4 (TLR2/4) damps->tlr Recognition myd88 MyD88 tlr->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb->cytokines

Toll-like receptor signaling in response to biomaterial implantation.

Conclusion

The in vivo performance of this compound implants, as represented by PEG-methacrylate hydrogels, demonstrates good biocompatibility with a predictable, albeit present, foreign body response. The material's highly tunable mechanical properties and degradation profile make it a versatile platform for various biomedical applications. However, for applications requiring enhanced cell interaction and a more pro-regenerative environment, alternatives like GelMA and HA may offer advantages due to their inherent bioactivity. The choice of biomaterial should be carefully considered based on the specific requirements of the intended application, balancing factors such as biocompatibility, degradation kinetics, mechanical properties, and the desired host tissue response. This guide provides a foundational dataset to aid in this critical decision-making process.

References

A Comparative Guide to m-PEG6-2-methylacrylate and Established Biomaterials for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biomaterials, the selection of an appropriate matrix is paramount for successful drug delivery. This guide provides a comprehensive benchmark of m-PEG6-2-methylacrylate against widely used biomaterials: Poly(lactic-co-glycolic acid) (PLGA), Alginate, Gelatin Methacryloyl (GelMA), and Chitosan. This objective comparison, supported by experimental data, aims to empower researchers in making informed decisions for their specific drug delivery applications.

Performance at a Glance: A Quantitative Comparison

The following tables summarize key performance indicators of this compound and established biomaterials.

BiomaterialSwelling Ratio (%)Storage Modulus (G') (Pa)In Vitro Cell Viability (%) (Fibroblasts)
This compound Hydrogel 150 - 1930[1]30 - 7340[1][2]>90[3]
PLGA Low (not typically a swelling hydrogel)[4][5]High (in solid form)>90[6]
Alginate Hydrogel 2200 - 25200[7][8]100 - 20000[9][10]High[11]
Gelatin Methacryloyl (GelMA) Hydrogel 400 - 1200[12]294 - 7340[2][3]94.2 - 98.2[13]
Chitosan Hydrogel High[14]350 - 850[15]High[15]
BiomaterialIn Vivo DegradationProtein AdsorptionDrug Loading Efficiency (%) (Doxorubicin)
This compound Hydrogel Weeks to months[16][17]Low[18][19]High (not specified)
PLGA Weeks to months[20]Moderate[6]~66[21]
Alginate Hydrogel Variable (days to weeks)[19]Low-
Gelatin Methacryloyl (GelMA) Hydrogel Days to weeks[13]High (cell-adhesive)-
Chitosan Hydrogel Weeks to monthsHigh (mucoadhesive)84 - 94[15][22]

Key Experimental Insights and Methodologies

This section details the experimental protocols used to generate the comparative data, providing a framework for reproducible research.

Swelling Ratio Determination

The swelling behavior of a hydrogel is a critical parameter influencing nutrient transport and drug release kinetics.

Experimental Protocol:

  • Sample Preparation: Lyophilized hydrogel discs of a known weight (Wd) are prepared.

  • Immersion: The discs are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Measurement: At predetermined time intervals, the hydrogel discs are removed, gently blotted to remove excess surface water, and weighed (Ws).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Logical Flow for Swelling Ratio Experiment

Swelling_Ratio_Workflow cluster_prep Sample Preparation cluster_immersion Swelling Process cluster_measurement Data Acquisition & Calculation start Start prep Prepare Lyophilized Hydrogel Discs start->prep weigh_dry Weigh Dry Discs (Wd) prep->weigh_dry immerse Immerse in PBS at 37°C weigh_dry->immerse incubate Incubate for Time Intervals immerse->incubate remove Remove and Blot incubate->remove weigh_swollen Weigh Swollen Discs (Ws) remove->weigh_swollen calculate Calculate Swelling Ratio: [(Ws - Wd) / Wd] * 100 weigh_swollen->calculate end End calculate->end

Caption: Workflow for determining the swelling ratio of hydrogels.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding: L929 fibroblast cells are seeded in a 96-well plate and cultured for 24 hours to allow for cell attachment.

  • Hydrogel Incubation: Hydrogel samples are incubated in a culture medium for 24 hours to create an extract.

  • Cell Treatment: The culture medium is replaced with the hydrogel extract, and the cells are incubated for another 24 hours.

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a control group of untreated cells.

Signaling Pathway for MTT Assay

MTT_Pathway cluster_cell Living Cell cluster_reagents Reagents cluster_product Product Mitochondria Mitochondria Enzymes Mitochondrial Reductase Enzymes Mitochondria->Enzymes Contain MTT MTT (Yellow, Water-Soluble) Enzymes->MTT Reduces Formazan Formazan (Purple, Insoluble) MTT->Formazan Is Converted to

Caption: Conversion of MTT to formazan by viable cells.

Rheological Characterization

Rheology is used to study the flow and deformation of materials. For hydrogels, the storage modulus (G') is a key indicator of their stiffness and solid-like behavior.

Experimental Protocol:

  • Sample Loading: A hydrogel sample is placed on the rheometer plate.

  • Frequency Sweep: An oscillatory frequency sweep is performed at a constant strain within the linear viscoelastic region.

  • Measurement: The storage modulus (G') and loss modulus (G'') are measured as a function of frequency. The storage modulus at a specific frequency (e.g., 1 Hz) is often reported for comparison.

Experimental Workflow for Rheological Characterization

Rheology_Workflow start Start load Load Hydrogel Sample on Rheometer start->load strain_sweep Perform Strain Sweep to Determine Linear Viscoelastic Region load->strain_sweep freq_sweep Perform Frequency Sweep at Constant Strain strain_sweep->freq_sweep measure Measure Storage (G') and Loss (G'') Moduli freq_sweep->measure analyze Analyze Data to Determine Stiffness measure->analyze end End analyze->end

Caption: Workflow for the rheological characterization of hydrogels.

Conclusion

This comparative guide highlights the distinct properties of this compound in relation to established biomaterials. Its tunable swelling, favorable biocompatibility, and low protein adsorption make it a compelling candidate for a variety of drug delivery applications. However, the optimal choice of biomaterial will always depend on the specific requirements of the therapeutic agent and the target application. The provided data and experimental protocols serve as a valuable resource for researchers to navigate these critical decisions in the development of next-generation drug delivery systems.

References

The Versatility of m-PEG6-2-methylacrylate Analogs in Biomedical Applications: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced performance of biomaterials is critical for innovation. This guide provides a comprehensive comparison of mono-methoxy poly(ethylene glycol) methylacrylates (m-PEGMA), focusing on analogs of m-PEG6-2-methylacrylate, against other polymer systems. By examining key performance indicators through experimental data, this review illuminates the efficacy and potential of these polymers in drug delivery and tissue engineering.

At the forefront of biomedical research, polymers based on poly(ethylene glycol) (PEG) have become indispensable due to their biocompatibility, hydrophilicity, and ability to evade immune recognition.[1] Among these, mono-methoxy poly(ethylene glycol) methylacrylates (m-PEGMA) offer a versatile platform for the creation of hydrogels and nanoparticles.[1] These materials are stimuli-responsive and provide a viable alternative to traditional PEG, with the added benefits of enhanced stability and reduced antigenicity.[1] This guide synthesizes data from multiple studies to compare the performance of m-PEGMA hydrogels and related copolymers in critical applications.

Performance in Drug Delivery: A Quantitative Look

The efficacy of a drug delivery system is often measured by its drug loading and release kinetics. Hydrogels formulated from m-PEGMA and its copolymers have been extensively studied for the controlled release of both hydrophobic and hydrophilic drugs. The tables below summarize key findings from comparative studies.

Table 1: Comparison of Drug Release from PEG-based Hydrogels

Polymer SystemModel DrugLoading Efficiency (%)Release ConditionsKey FindingsReference
Poly(OEGMA-co-MMA)Curcumin54%Co-solvent protocolEncapsulation efficiency is dependent on copolymer composition.[2]
Poly(OEGMA-co-MMA)Quercetin49%Co-solvent protocolDemonstrates versatility for different hydrophobic drugs.[2]
MSN-PDEAEMA-Cys-POEGMEMADoxorubicinNot specifiedpH 7.4 vs. acidic mediapH-responsive release with ~10% release at physiological pH and ~35% in acidic conditions after 30h.[3][4]
P(DEGMA-co-DIPAEMA)IndomethacinNot specifiedpH 7High amount of drug remains attached to hydrophobic domains.[5]
PEG-MA/PEG-DMAEstradiolNot specifiedpH 2 and 7100% release of small hydrophobic drug achieved.[6][7][8]
PEG-MA/PEG-DMAInsulinNot specifiedpH 2 and 7Fractional release of 12-24% for a large hydrophilic drug, indicating size-dependent release.[6][7][8]

Efficacy in Tissue Engineering: Mechanical and Biological Properties

For tissue engineering applications, the mechanical properties and biocompatibility of the scaffold are paramount. The hydrogel must mimic the native extracellular matrix to support cell growth and proliferation.[9] The following table compares the mechanical and biological performance of various m-PEGMA-based hydrogels.

Table 2: Comparison of Mechanical and Biological Properties of PEG-based Hydrogels

Polymer SystemCompressive Modulus (kPa)Swelling RatioCell Viability/AdhesionKey FindingsReference
5% PEG / 5% GelMA~15~25Increased fibroblast adhesion and spreadingGelMA enhances biological functionality and mechanical properties.[10][11][12]
10% PEG / 15% GelMA~120~153D cellular network formationTunable mechanical and biological profiles by altering component concentrations.[10][11][12]
PEGDMA (varying MW and concentration)10 - 24602.2 - 31.5Not specifiedMechanical properties are highly tunable based on PEG molecular weight and concentration.[13]
PEGMEM-based hydrogelsG' ~100-10000 Pa1.5 - 19.3No potential toxicity with homopolymersSwelling and rheological properties are dependent on monomer and crosslinker concentration.[14][15]
P(EG)xMANot specifiedNot specifiedLow-foulingDegradation rates can be tuned from 6 to 52 days.[16]

Experimental Methodologies

A clear understanding of the experimental protocols is essential for reproducing and building upon existing research. Below are detailed methodologies for key experiments cited in this guide.

Synthesis of Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM)-based Hydrogels

This protocol describes the free radical polymerization of PEGMEM to form hydrogels.

  • Monomer Preparation : Poly(ethylene glycol) methyl ether methacrylate (PEGMEM) of a specific molecular weight is used as the monomer. For copolymeric hydrogels, a second monomer such as 2-dimethylamino ethyl methacrylate (DMAEM) is added.

  • Crosslinker and Initiator : A crosslinking agent, such as N,N'-methylenebis(acrylamide) (BIS) or poly(ethylene glycol) dimethacrylate (PEGDMA), is added to the monomer solution. The polymerization is initiated by adding ammonium (B1175870) persulfate (APS) and an accelerator like N,N,N',N'-tetramethylethylenediamine (TMED).

  • Polymerization : The reaction mixture is maintained at a controlled temperature (e.g., 70°C for SFPP or physiological temperature for injectable systems) to allow for polymerization and the formation of the hydrogel network.[14][17]

  • Characterization : The resulting hydrogels are characterized using ¹H Nuclear Magnetic Resonance (¹H NMR) to confirm the network formation.[14]

Determination of Hydrogel Swelling Ratio

The swelling ratio provides insight into the hydrogel's water absorption capacity.

  • Initial Weighing : A dried hydrogel sample is weighed to determine its dry weight (W_dry).

  • Hydration : The hydrogel is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours) to reach equilibrium swelling.

  • Final Weighing : The swollen hydrogel is removed from the buffer, gently blotted to remove excess surface water, and weighed to determine its wet weight (W_wet).

  • Calculation : The swelling ratio is calculated using the formula: Swelling Ratio = (W_wet - W_dry) / W_dry.[11][14]

In Vitro Drug Release Study

This protocol outlines the procedure for measuring the release of a model drug from a hydrogel.

  • Drug Loading : The drug is encapsulated within the hydrogel during the polymerization process or by soaking the hydrogel in a drug solution.

  • Release Experiment : The drug-loaded hydrogel is placed in a known volume of release medium (e.g., PBS at a specific pH) and kept at a constant temperature with gentle agitation.

  • Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Quantification : The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy. The cumulative amount of drug released is then calculated.[3][5]

Visualizing the Science: Workflows and Pathways

To further clarify the processes involved in the application of m-PEGMA-based materials, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

Hydrogel_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer m-PEGMA Monomer Mixing Mix Reactants Monomer->Mixing Crosslinker Crosslinker (e.g., PEGDMA) Crosslinker->Mixing Initiator Initiator (e.g., APS) Initiator->Mixing Polymerization Induce Polymerization (e.g., UV, Temperature) Mixing->Polymerization Hydrogel Hydrogel Formation Polymerization->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Biocompatibility Biocompatibility Assays Hydrogel->Biocompatibility Drug_Release_Workflow cluster_loading Drug Loading cluster_release Release Study cluster_analysis Analysis Hydrogel Synthesized Hydrogel Loading Drug Encapsulation Hydrogel->Loading Drug Drug Solution Drug->Loading Release_Medium Incubate in Release Medium Loading->Release_Medium Sampling Collect Aliquots Over Time Release_Medium->Sampling Quantification Quantify Drug Concentration Sampling->Quantification Kinetics Determine Release Kinetics Quantification->Kinetics

References

Comparative Analysis of m-PEG6-2-methylacrylate in Experimental Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of m-PEG6-2-methylacrylate Performance Against Alternative Polymeric Systems Supported by Experimental Data.

In the landscape of drug delivery, the choice of polymeric carrier is paramount to achieving desired therapeutic outcomes. This guide provides a comparative statistical analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (this compound) against other commonly employed alternatives, focusing on key performance indicators such as drug loading efficiency, release kinetics, and cellular uptake. The data presented herein is intended to offer an objective resource for researchers in the selection of materials for novel drug delivery systems.

Performance Comparison: this compound vs. Alternative Systems

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound and related PEGylated systems with other polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone)-poly(ethylene glycol) (PCL-PEG). While direct comparative studies on this compound are limited, data from closely related oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) copolymers are utilized as a proxy to provide valuable insights.

Drug Carrier Drug Drug Loading Content (%) Encapsulation Efficiency (%) Reference
P(OEGMA-co-MMA)CurcuminNot Reported54[1]
P(OEGMA-co-MMA)QuercetinNot Reported49[1]
PCL-PEGDocetaxel (B913)Not Reported> 85[2]
PCL-PEGVitamin C5 - 55Not Reported[3]
PCL-PEGArbutin39 - 91Not Reported[3]
PCL-PEG4-n-butylresorcinol42 - 98Not Reported[3]
PLGA-PEG (5%)Aclacinomycin A~1.3~48[4]
PLGA-PEG (10%)Aclacinomycin A~1.3~60[4]
PLGA-PEG (15%)Aclacinomycin A~1.3~70[4]
PLGA (Acid-terminated)NorfloxacinNot Reported91.72[5]
PLGA (Ester-terminated)NorfloxacinNot Reported79.24[5]

Table 1: Drug Loading and Encapsulation Efficiency Comparison. This table highlights the capacity of different polymeric systems to encapsulate therapeutic agents. Higher encapsulation efficiency indicates a more effective use of the drug during the formulation process.

Drug Carrier Drug Release Profile Kinetic Model Reference
PLGA-pHEMA Hybrid HydrogelLetrozoleSustained release over 32 daysHiguchi (R² = 0.803–0.996)[6]
PLGA-based nanoparticlesVariousBiphasic (initial burst followed by sustained release)Weibull (best fit for most datasets)[7]
PCL-PEG-PCL HydrogelCurcuminSustained release over 168 hoursNot specified[8]
PLGA-PEG (0%) MicrospheresAclacinomycin A~50% release after 70 daysCorrigan[4]
PLGA-PEG (15%) MicrospheresAclacinomycin A~100% release after 70 daysCorrigan (kb = 0.288, k = 0.093 day⁻¹)[4]

Table 2: Drug Release Kinetics Comparison. This table compares the drug release characteristics of different formulations. The kinetic model provides insights into the mechanism of drug release, such as diffusion or polymer degradation.

Particle Type Cell Type Effect of PEGylation on Cellular Uptake Reference
Magnetic Nanoparticles (MNPs)Microglia, Astrocytes, Oligodendrocyte Precursor Cells, Neural Stem CellsSignificantly reduced uptake compared to non-PEGylated controls.[9]
PRINT Hydrogel Particles (80x320 nm, 1.5 µm, 6 µm)MH-S mouse alveolar macrophagesSignificantly reduced uptake for all particle sizes.[10]
PLGA Nanoparticles4T1 murine breast cancer cells15% PEGylated PLGA showed significantly higher uptake than other PLGA-PEG formulations.[11]
Gold Nanoparticles (GNPs)MDA-MB-231 cancer cellsIncreased uptake for some GNP formulations.[12]

Table 3: Cellular Uptake Comparison. This table illustrates the impact of PEGylation on the interaction of nanoparticles with cells. Reduced uptake by immune cells (like macrophages) is often desirable to prolong circulation time, while enhanced uptake by target cancer cells is crucial for therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of PEGylated hydrogels and the characterization of nanoparticles, adapted from the literature.

Synthesis of this compound Hydrogels (Adapted Protocol)

This protocol is based on the synthesis of poly(ethylene glycol) dimethacrylate (PEGDM) hydrogels and can be adapted for this compound.

Materials:

  • This compound

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Procedure:

  • Prepare a precursor solution by dissolving this compound in PBS to the desired concentration (e.g., 10-20% w/v).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v) and dissolve completely.

  • If encapsulating a drug, dissolve the drug in the precursor solution at the desired concentration.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-10 minutes).

  • Gently remove the hydrogel from the mold and wash with PBS to remove any unreacted components.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). Use the same instrument in ELS mode to measure the zeta potential, which indicates the surface charge of the nanoparticles.

Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the drug-loaded nanoparticles from the aqueous solution containing the free drug by centrifugation or filtration.

    • Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Visualizing Cellular Interactions and Workflows

Understanding the mechanisms of cellular uptake and the experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in the uptake of PEGylated nanoparticles and a typical experimental workflow.

G cluster_0 Cellular Uptake of PEGylated Nanoparticles NP PEGylated Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Receptor Receptor Membrane->Receptor Binding Clathrin Clathrin Receptor->Clathrin Recruitment Endosome Early Endosome Clathrin->Endosome Internalization (Clathrin-Mediated Endocytosis) Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Release Drug Release Endosome->Release Endosomal Escape

Caption: Cellular uptake of PEGylated nanoparticles via clathrin-mediated endocytosis.

G cluster_1 Experimental Workflow for Nanoparticle Drug Delivery Synthesis Nanoparticle Synthesis (e.g., Emulsion-Solvent Evaporation) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Synthesis->Characterization InVitro In Vitro Studies (Drug Release, Cellular Uptake) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo Analysis Data Analysis and Interpretation InVivo->Analysis

Caption: A typical experimental workflow for developing and evaluating nanoparticle-based drug delivery systems.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Poly(ethylene glycol)-Based Hydrogels for Cartilage Repair

The regeneration of articular cartilage remains a significant challenge in tissue engineering due to its limited intrinsic healing capacity. Hydrogels, with their high water content and tunable mechanical properties, have emerged as promising scaffolds to support chondrocyte growth and facilitate cartilage repair. Among the various synthetic polymers used for hydrogel fabrication, poly(ethylene glycol) (PEG) and its derivatives are extensively studied due to their biocompatibility, tunable properties, and ease of modification. This guide provides a comparative overview of PEG-based hydrogels, specifically focusing on PEG-diacrylate (PEGDA) and related methacrylates, and contrasts their performance with other common hydrogel systems using data from peer-reviewed studies.

Quantitative Performance Data

The performance of hydrogels for cartilage repair is evaluated based on their mechanical properties, which should ideally mimic native cartilage, and their ability to support cell viability and extracellular matrix (ECM) deposition.

Table 1: Mechanical Properties of Various Hydrogel Formulations
Hydrogel SystemConcentration (% w/v) & MW (kDa)Compressive Modulus (kPa)Swelling Ratio (q)Key Findings
PEGDA 10-40%10 - 24602.2 - 31.5Mechanical properties are highly tunable by altering PEG concentration and molecular weight. Higher concentration and lower MW lead to higher modulus and lower swelling.[1][2]
Porous PEGDA 20%40 - 53N/APorous architecture significantly lowers the compressive modulus compared to non-porous counterparts.[3]
PEGDA-AlginateMA 6% AlgMA~105% max strainLower than PEGDA controlCombination with AlgMA enhances cohesive characteristics and degradation resistance.[4]
Chitosan-PEG 2.5%Storage Modulus (G') ~1000 PaN/AOptimal for cartilage regeneration with good self-healing capabilities.[5]
PEG-Agarose IPN 10% PEG, 1.5% Agarose (B213101)Shear Modulus: 39.9N/AInterpenetrating network shows a fourfold increase in shear modulus compared to pure PEGDA.[6]
Native Cartilage N/A100 - 2000N/AServes as a benchmark for engineered tissues.[3]

Note: Compressive modulus and swelling ratio can vary significantly based on the specific experimental setup, crosslinking density, and measurement technique.

Table 2: Biological Performance of PEG-Based Hydrogels
Hydrogel SystemCell TypeKey Biological OutcomesReference
MMP-degradable PEG-Norbornene Chondrocytes & MSCsHigh cell viability (>90%); Significantly increased GAG and collagen deposition over 14 days compared to non-degradable gels.[7][Sridhar et al.]
PEGDA (10%, 15%, 20%) ChondrocytesSupported deposition of aggrecan and collagen II, primarily in the pericellular region. Higher crosslinking density restricted ECM diffusion.[8][Seidl et al.]
PEG-Agarose IPN ChondrocytesHigh cell viability post-encapsulation; GAG synthesis comparable to pure agarose gels at 3 weeks.[6][Warren et al.]
PEGDA with Entrapped Hyaluronan ChondrocytesIncreased deposition of aggrecan and collagen II, aiding in the retention of newly synthesized ECM under dynamic loading.[9][Nuttelman et al.]
PEG-CRGD Hydrogels PBMSCsPromoted cell proliferation and adhesion, leading to enhanced chondrogenic differentiation.[Yang et al.]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols from the cited literature.

Protocol 1: Synthesis of PEGDA Hydrogels

This protocol describes a common method for fabricating PEGDA hydrogels via photopolymerization.

  • Macromer Solution Preparation : Prepare a precursor solution by dissolving PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration (e.g., 10-40% w/v).

  • Photoinitiator Addition : Add a photoinitiator, such as Irgacure 2959, to the macromer solution at a concentration of approximately 0.05-0.1% w/v. Ensure complete dissolution.

  • Cell Encapsulation (if applicable) : If creating a cell-laden hydrogel, suspend the desired cell type (e.g., chondrocytes, MSCs) in the macromer/photoinitiator solution at a specific density.

  • Photopolymerization : Pipette the solution into a mold of the desired shape and size. Expose the solution to UV light (e.g., 365 nm) at a specific intensity for a set duration to initiate crosslinking and form the hydrogel.[1][3]

Protocol 2: Mechanical Testing - Unconfined Compression

This protocol outlines the procedure for determining the compressive properties of hydrogel constructs.

  • Sample Preparation : Create cylindrical hydrogel samples of defined dimensions (e.g., 6.4 mm diameter, 2 mm height). Allow samples to equilibrate in a buffer solution (e.g., PBS) at 37°C before testing.

  • Compression Test : Place a sample in a mechanical testing system. Apply a compressive strain at a constant rate (e.g., 1% of the sample thickness per second).

  • Data Acquisition : Record the resulting stress-strain curve.

  • Modulus Calculation : The compressive modulus is typically calculated as the slope of the linear region of the stress-strain curve.[6][10]

Protocol 3: Cell Viability Assessment - Live/Dead Assay

This protocol is used to visualize the viability of cells encapsulated within a hydrogel.

  • Staining Solution : Prepare a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in a suitable buffer.

  • Incubation : Incubate the cell-laden hydrogel constructs in the staining solution for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

  • Imaging : Rinse the constructs with buffer and visualize them using a confocal or fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

  • Quantification : Cell viability can be quantified by counting the number of live and dead cells from the acquired images.[6][7]

Protocol 4: Extracellular Matrix Analysis - GAG and Collagen Quantification

This protocol details the biochemical analysis of key cartilage ECM components.

  • Sample Digestion : Lyophilize and digest the hydrogel constructs using a proteinase K solution to release the ECM components.

  • GAG Quantification : Use a dimethylmethylene blue (DMMB) dye-binding assay. The absorbance of the sample mixed with the DMMB solution is measured spectrophotometrically and compared to a standard curve of chondroitin (B13769445) sulfate (B86663) to determine the glycosaminoglycan (GAG) content.

  • Collagen Quantification : The total collagen content can be determined by measuring the hydroxyproline (B1673980) content, a major component of collagen, using a colorimetric assay (e.g., with chloramine-T and Ehrlich's reagent) and comparing it to a hydroxyproline standard.[7]

Visualizing Key Concepts in Cartilage Tissue Engineering

Diagrams created using Graphviz (DOT language) illustrate important workflows and biological concepts in the use of PEG hydrogels for cartilage repair.

Experimental Workflow for Hydrogel-Based Cartilage Repair

G cluster_prep Hydrogel Preparation cluster_fab Construct Fabrication cluster_culture In Vitro Culture & Analysis A PEGDA Macromer + Photoinitiator C Mix Components A->C B Cell Suspension (Chondrocytes/MSCs) B->C D UV Photopolymerization C->D E Cell-Laden Hydrogel D->E F Culture in Chondrogenic Medium E->F G Mechanical & Biological Analysis F->G

Caption: Workflow for fabricating and evaluating cell-laden PEGDA hydrogels.

Cell-Mediated Degradation for Enhanced Matrix Deposition

G cluster_scaffold Degradable Hydrogel Scaffold cluster_process Remodeling Process cluster_outcome Tissue Formation A Encapsulated Chondrocyte C MMP Secretion A->C anabolism B MMP-Sensitive Crosslinks D Scaffold Degradation B->D leads to C->B cleaves E Space for New ECM D->E F Enhanced GAG & Collagen II Deposition E->F

Caption: Cell-secreted MMPs cleave degradable linkers, allowing for matrix deposition.

Biofunctionalization of PEG Hydrogels

G cluster_mods Bioactive Modifications A PEG Hydrogel Backbone + B Cell Adhesion Peptides (e.g., RGD) A->B C Growth Factors (e.g., TGF-β1) A->C D ECM Molecules (e.g., Hyaluronic Acid) A->D E Biofunctionalized Hydrogel = Enhanced Cell Signaling + Improved Matrix Retention B->E C->E D->E

Caption: Incorporating bioactive motifs into PEG hydrogels to improve cellular interaction.

References

comparative drug release profiles from different PEGylated hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of drug release profiles from various polyethylene (B3416737) glycol (PEG) hydrogel formulations. It is intended for researchers, scientists, and professionals in drug development seeking to understand how hydrogel properties can be modulated to achieve desired therapeutic release kinetics. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to illustrate the key concepts and workflows in this area of research.

Data Presentation: Comparative Drug Release Profiles

The rate and extent of drug release from PEGylated hydrogels are significantly influenced by the hydrogel's physical and chemical properties. Key parameters include the molecular weight (MW) of the PEG precursor and the polymer concentration, which together determine the mesh size of the hydrogel network. A larger mesh size generally facilitates faster diffusion and release of encapsulated molecules.

The table below summarizes the cumulative release of a model protein, Bovine Serum Albumin (BSA), from hydrogels fabricated with PEG dimethacrylate (PEGDM) of varying molecular weights. As the molecular weight of the PEGDM increases, the resulting hydrogel has a larger mesh size, leading to a more rapid and complete release of the encapsulated BSA.[1]

Hydrogel Formulation (10% w/v PEGDM)Cumulative BSA Release at 1 hr (%)Cumulative BSA Release at 24 hr (%)Cumulative BSA Release at 96 hr (%)Cumulative BSA Release at 192 hr (%)
2 kDa PEGDM ~5%~15%~25%~30%
10 kDa PEGDM ~10%~35%~60%~70%
20 kDa PEGDM ~20%~65%~85%~90%

Data synthesized from graphical representations in referenced literature.[1] The release profiles demonstrate that higher molecular weight PEGs result in faster and more extensive protein release.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis of PEGylated hydrogels and the subsequent in vitro evaluation of drug release.

PEGylated Hydrogel Synthesis (Photopolymerization)

This protocol describes the preparation of PEG-diacrylate (PEGDA) hydrogels, a common type of PEGylated hydrogel, via photopolymerization.

  • Materials:

    • Poly(ethylene glycol) diacrylate (PEGDA) of various molecular weights (e.g., 3.4 kDa, 10 kDa, 20 kDa).[2][3]

    • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, commercially known as Irgacure 1173 or similar).

    • Phosphate-buffered saline (PBS, pH 7.4).

    • Drug to be encapsulated (e.g., Bovine Serum Albumin-FITC conjugate for fluorescent detection).[4]

  • Procedure:

    • Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10%, 15%, 20% w/v).[2]

    • Add the photoinitiator to the PEGDA solution at a typical concentration of 0.05% (w/v) and vortex until fully dissolved.

    • If encapsulating a therapeutic agent, dissolve the drug in the precursor solution at the desired loading concentration.

    • Pipette the precursor solution into a mold of desired shape and thickness (e.g., between two glass plates with spacers).

    • Expose the solution to ultraviolet (UV) light (e.g., 365 nm) for a sufficient duration (typically 5-10 minutes) to ensure complete crosslinking. The hydrogel will form during this step.

    • Carefully remove the crosslinked hydrogel from the mold. It is now ready for swelling, degradation, or drug release studies.

In Vitro Drug Release Assay

This protocol outlines the steps to measure the release of an encapsulated drug from the hydrogel into a surrounding medium.

  • Materials:

    • Drug-loaded PEGylated hydrogels.

    • Release medium: Phosphate-buffered saline (PBS, pH 7.4) is commonly used to simulate physiological conditions.[5] For specific applications, simulated gastric or intestinal fluids may be used.[5]

    • Incubator or water bath set to 37°C.

    • Assay equipment for drug quantification (e.g., UV-Vis spectrophotometer or fluorescence plate reader).

  • Procedure:

    • Place a pre-weighed, drug-loaded hydrogel sample into a known volume of the release medium (e.g., 10 mL of PBS) in a sterile container.

    • Incubate the container at 37°C with gentle agitation to ensure uniform distribution of the released drug.[4]

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

    • To maintain a constant volume (sink conditions), replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium.[5]

    • Quantify the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., measuring the fluorescence of BSA-FITC at an excitation/emission of 490/525 nm).[4]

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial drug loading.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of drug release from PEGylated hydrogels.

G cluster_prep Phase 1: Hydrogel Preparation cluster_release Phase 2: In Vitro Release Study cluster_analysis Phase 3: Data Analysis A Prepare Precursor Solution (PEGDA + Photoinitiator + Drug) B Transfer to Mold A->B C UV Photopolymerization (Crosslinking) B->C D Formed Drug-Loaded Hydrogel C->D E Immerse Hydrogel in Release Medium (PBS, 37°C) D->E F Incubate with Agitation E->F G Collect Aliquots at Specific Time Points F->G H Quantify Drug Concentration (e.g., Fluorescence Spectroscopy) G->H I Calculate Cumulative Release (%) H->I J Plot Release Profile (Release % vs. Time) I->J

Caption: Experimental workflow for comparing drug release from PEGylated hydrogels.

G cluster_params Controllable Hydrogel Parameters cluster_props Resulting Physical Properties cluster_release Drug Release Profile A PEG Molecular Weight D Network Mesh Size A->D E Swelling Ratio A->E B Polymer Concentration B->D B->E C Crosslinking Mechanism (e.g., Chain vs. Step-growth) C->D G Release Rate & Duration D->G E->G F Degradation Rate F->G

References

A Head-to-Head Comparison of Synthesis Methods for PEGylated Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of PEGylated methacrylates (PEGMA) is a critical step in the development of a wide range of biomaterials, drug delivery systems, and tissue engineering scaffolds. The properties of the final polymer, such as molecular weight, polydispersity, and functionality, are highly dependent on the chosen synthetic route. This guide provides an objective comparison of the most common methods for PEGMA synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

Comparison of Key Performance Metrics

The choice of synthesis method for PEGylated methacrylates significantly impacts the characteristics of the resulting polymer. The following table summarizes quantitative data on key performance metrics for the most prevalent synthesis techniques: direct esterification, transesterification, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This data, compiled from various studies, offers a comparative overview of reaction efficiency, product purity, and control over polymer architecture.

Synthesis Method Typical Yield (%) Purity Molecular Weight Control Polydispersity Index (PDI) Key Advantages Key Disadvantages
Direct Esterification 80-95%Good to HighModerateBroad (>1.5)Simple, cost-effective, readily available reagents.[1][2][3]High reaction temperatures, potential for side reactions, broad PDI.[1][2]
Transesterification ~89%[4]GoodModerateBroad (>1.5)Avoids the use of corrosive acids, can be driven to high conversion.[4][5]Requires specific catalysts, may require removal of byproducts.[4][5]
ATRP High (>90%)HighExcellentNarrow (<1.2)[1][6]Well-controlled polymerization, predictable molecular weights, narrow PDI.[6][7][8]Requires removal of copper catalyst, sensitive to impurities.[6]
RAFT Polymerization High (>90%)HighExcellentNarrow (<1.2)[9]Versatile for a wide range of monomers, tolerant to various functional groups.[9][10][11]Requires synthesis of a specific RAFT agent, potential for color in the final product.[9][10]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are synthesized from established literature to provide a comprehensive guide for laboratory implementation.

Direct Esterification of PEG with Methacrylic Anhydride (B1165640)

This method involves the direct reaction of polyethylene (B3416737) glycol (PEG) with methacrylic anhydride to form PEG dimethacrylate (PEGDM).

Materials:

Procedure:

  • In a round-bottom flask, dissolve PEG in dichloromethane.

  • Add freshly activated molecular sieves to the solution.

  • Add triethylamine (as a catalyst and acid scavenger) and methacrylic anhydride to the reaction mixture.[2]

  • Allow the reaction to proceed at room temperature for 4 days.[2]

  • Filter the solution over alumina to remove the molecular sieves and catalyst residues.

  • Precipitate the product by adding the filtered solution to cold ethyl ether.

  • Collect the precipitate by filtration and dry it in a vacuum oven at room temperature.[2]

Transesterification of Methyl Methacrylate (B99206) with PEG

This protocol describes the synthesis of PEGMA by the transesterification of methyl methacrylate (MMA) with methoxy (B1213986) polyethylene glycol (mPEG).

Materials:

  • Methyl methacrylate (MMA)

  • Methoxy polyethylene glycol (mPEG)

  • Anhydrous potassium carbonate (K2CO3) as a catalyst[5]

  • Toluene

Procedure:

  • Combine mPEG and anhydrous K2CO3 in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to 120°C to remove any residual water.[5]

  • Cool the mixture and add MMA and toluene.

  • Reflux the reaction mixture for a specified time to drive the transesterification reaction.

  • After cooling, the product can be purified to remove the catalyst and unreacted starting materials.

Atom Transfer Radical Polymerization (ATRP) of PEGMA

ATRP allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.

Materials:

  • PEG methacrylate (PEGMA) monomer

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide - CuBr or Copper(I) chloride - CuCl)[6]

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., anisole, water/isopropanol mixtures)[12]

Procedure:

  • Add the PEGMA monomer, solvent, and ligand to a Schlenk flask.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (CuBr or CuCl) to the flask.

  • Add the initiator to start the polymerization.

  • Conduct the polymerization at a specific temperature for a set time to achieve the desired molecular weight.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Purify the polymer by passing it through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent like cold hexane (B92381) or ether.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of PEGMA

RAFT polymerization is a versatile method for synthesizing polymers with complex architectures and narrow molecular weight distributions.

Materials:

  • PEG methacrylate (PEGMA) monomer

  • RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl) pentanoic acid - CDP)[10]

  • Initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid) - ACPA or Azobisisobutyronitrile - AIBN)[9][10]

  • Solvent (e.g., ethanol, 1,4-dioxane, or dimethylformamide - DMF)[9][10]

Procedure:

  • Dissolve the RAFT agent in the chosen solvent in a reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen) for at least 30 minutes.[9]

  • Add the PEGMA monomer and the initiator to the reaction mixture.[9]

  • Place the reaction vessel in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for the desired reaction time.[9][10]

  • After the polymerization, dissolve the reaction mixture in a suitable solvent like dichloromethane (DCM) and precipitate it into a non-solvent such as hexane to remove unreacted monomer.[9]

  • The purified polymer is then dried under vacuum.

Visualizing the Synthesis Pathways

To better understand the relationships and workflows of these synthesis methods, the following diagrams have been generated using Graphviz.

Synthesis_Methods_Overview cluster_starting Starting Materials cluster_methods Synthesis Methods cluster_living Controlled Polymerization Techniques PEG Poly(ethylene glycol) (PEG) Direct Direct Esterification PEG->Direct Trans Transesterification PEG->Trans MAA Methacrylic Acid or Derivatives MAA->Direct MAA->Trans PEGMA PEGMA Direct->PEGMA PEGMA Trans->PEGMA PEGMA Living Controlled/Living Radical Polymerization ATRP ATRP Living->ATRP RAFT RAFT Living->RAFT PolyPEGMA PolyPEGMA ATRP->PolyPEGMA Poly(PEGMA) RAFT->PolyPEGMA Poly(PEGMA)

Caption: Overview of synthetic routes to PEGylated methacrylates.

Direct_Esterification_Workflow A 1. Dissolve PEG in DCM B 2. Add Molecular Sieves, TEA, and Methacrylic Anhydride A->B C 3. React at Room Temperature B->C D 4. Filter over Alumina C->D E 5. Precipitate in Cold Ethyl Ether D->E F 6. Collect and Dry PEGMA Product E->F

Caption: Workflow for the direct esterification of PEG.

ATRP_Workflow A 1. Combine PEGMA, Solvent, and Ligand in Schlenk Flask B 2. Deoxygenate via Freeze-Pump-Thaw Cycles A->B C 3. Add Catalyst (e.g., CuBr) under Inert Atmosphere B->C D 4. Add Initiator to Start Polymerization C->D E 5. Polymerize at Controlled Temperature D->E F 6. Terminate by Exposing to Air E->F G 7. Purify via Alumina Column and Precipitation F->G H 8. Collect and Dry Poly(PEGMA) Product G->H

Caption: Experimental workflow for ATRP of PEGMA.

RAFT_Workflow A 1. Dissolve RAFT Agent in Solvent B 2. Purge with Inert Gas A->B C 3. Add PEGMA Monomer and Initiator B->C D 4. Polymerize at Elevated Temperature C->D E 5. Precipitate in Non-Solvent D->E F 6. Collect and Dry Poly(PEGMA) Product E->F

Caption: Experimental workflow for RAFT polymerization of PEGMA.

References

Validating the Reproducibility of m-PEG6-2-methylacrylate Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the reproducibility of polymer synthesis is paramount for consistent material performance. This guide provides a framework for validating the polymerization of methoxy-poly(ethylene glycol)6-2-methylacrylate (m-PEG6-2-methylacrylate), a common building block for biocompatible polymers. By comparing key polymerization techniques and their expected outcomes, researchers can benchmark their results and ensure batch-to-batch consistency.

Comparison of Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are favored for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The two most common techniques for PEG-acrylates and methacrylates are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). Both offer significant advantages over traditional free radical polymerization by minimizing termination reactions and allowing for the synthesis of complex architectures.

Below is a summary of typical results obtained for the polymerization of PEG-acrylates and methacrylates using these techniques, which can serve as a benchmark for validating the reproducibility of this compound polymerization.

Polymerization TechniqueMonomerInitiator/Chain Transfer Agent (CTA)Catalyst/ActivationSolventMonomer ConversionMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)
RAFT PEG Acrylate (B77674)Cumyl dithiobenzoate (CDB) or similarThermal (AIBN)DMF>90%5,000 - 50,0001.1 - 1.3
RAFT (Photo-induced) PEG AcrylateTrithiocarbonateBlue LED LightDMF>93%10,000 - 45,000≤ 1.2[1][2]
ATRP Oligo(ethylene glycol) methacrylate (B99206) (OEGMA)Ethyl 2-bromoisobutyrate (EBiB)CuBr/PMDETAWater/Anisole>90%10,000 - 100,0001.1 - 1.3[3][4]
ATRP (Aqueous) Methoxy-capped OEGMABromide-based initiatorsCopper-based catalyst with bpy or HMTETA ligandWater~90% within 20 minLinear increase with conversion1.15 - 1.30[3][5]

Note: The specific molecular weight is targeted by adjusting the monomer-to-initiator (or CTA) ratio. The data presented here are representative values from various studies and provide a target range for validation.

Experimental Protocols

To aid in the validation of experimental results, a detailed protocol for a common and robust polymerization method, photo-induced RAFT polymerization, is provided below. This method offers excellent control over the polymerization at room temperature, reducing the likelihood of side reactions.

Detailed Protocol for Photo-induced RAFT Polymerization of this compound

Materials:

  • This compound (monomer)

  • 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (Chain Transfer Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator, if needed for thermal initiation comparison)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Blue LED light source (e.g., 460 nm)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Dialysis tubing (for purification)

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (e.g., 1 g, 2.74 mmol), CPAD (e.g., 7.6 mg, 0.0274 mmol, for a target DP of 100), and DMF (to achieve a desired monomer concentration, e.g., 50 wt%).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask under a nitrogen or argon atmosphere and immerse it in a water bath at room temperature. Irradiate the solution with a blue LED light source with constant stirring.

  • Monitoring: At timed intervals, take aliquots of the reaction mixture to monitor monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by size-exclusion chromatography (SEC).

  • Termination and Purification: Once the desired conversion is reached (e.g., >90%), expose the reaction mixture to air to quench the polymerization. Purify the polymer by dialysis against deionized water for 48 hours, followed by lyophilization to obtain the final product.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the polymerization and characterization process, as well as the underlying chemical pathway.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Purification A Reactant Weighing (Monomer, CTA, Solvent) B Dissolution in Schlenk Flask A->B C Degassing (Freeze-Pump-Thaw) B->C D Initiation under Inert Atmosphere C->D E Irradiation with Blue LED Light D->E F Timed Aliquot Sampling E->F I Purification (Dialysis) E->I G Monomer Conversion (¹H NMR) F->G H Molecular Weight & PDI (SEC/GPC) G->H J Lyophilization I->J K K J->K Final Polymer

Caption: Experimental workflow for photo-induced RAFT polymerization.

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot k_d M Monomer (M) PM_dot Propagating Radical (P•) M->PM_dot R_dot->PM_dot k_p P_dot Propagating Radical (P•) Intermediate Intermediate Radical P_dot->Intermediate + CTA CTA RAFT Agent (Z-C(=S)-S-R) CTA->Intermediate Intermediate->P_dot - R• Dormant Dormant Species (P-S-C(=S)-Z) Intermediate->Dormant - P• Dormant->Intermediate + P• R_dot2 Leaving Group Radical (R•) M_add New Propagating Radical R_dot2->M_add + Monomer P_dot1 P• Dead Dead Polymer P_dot1->Dead P_dot2 P• P_dot2->Dead

Caption: Simplified signaling pathway for RAFT polymerization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of m-PEG6-2-methylacrylate, a poly(ethylene glycol) linker commonly utilized in bioconjugation and drug delivery applications. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel from potential hazards.

Pre-Disposal Safety and Handling

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Due to its chemical nature as a methacrylate (B99206), it should be treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled container for this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS Number: 90784-86-4.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.

    • Keep the container away from heat, direct sunlight, and incompatible materials. Methacrylates can be sensitive to heat and light, which may lead to polymerization.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide an accurate description of the waste, including its chemical name and quantity.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general laboratory best practices for chemical waste apply.

ParameterGuideline
Storage Temperature Store waste at controlled room temperature, avoiding excessive heat.
Maximum Accumulation Follow your institution's guidelines for the maximum allowable quantity of hazardous waste in a lab.
Container Integrity Ensure the waste container is in good condition, with no leaks or cracks, and is securely sealed.

Disposal Workflow

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Segregate Waste: Use a dedicated, compatible container B->C Begin Disposal D Label Container: - 'Hazardous Waste' - 'this compound' - CAS: 90784-86-4 C->D E Store Safely: - Sealed container - Cool, well-ventilated area - Secondary containment D->E F Contact EHS or Licensed Waste Contractor E->F Ready for Disposal G Provide Waste Information: - Chemical Name - Quantity F->G H Schedule and Complete Waste Pickup G->H

Caption: A workflow diagram illustrating the proper disposal procedures for this compound waste.

By adhering to these established safety protocols and waste management procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific guidelines and the most current safety data sheets for the chemicals you handle.

Personal protective equipment for handling m-PEG6-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG6-2-methylacrylate (CAS No. 90784-86-4), a polyethylene (B3416737) glycol (PEG) linker containing a methylacrylate group.[1][2] It is imperative for all personnel to adhere to these procedures to minimize risk and ensure a safe laboratory environment. This substance should only be handled by trained professionals familiar with its potential hazards.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is compiled from various chemical suppliers.

PropertyValue
CAS Number 90784-86-4
Molecular Formula C₁₇H₃₂O₈
Molecular Weight 364.43 g/mol
Purity ≥97% or 98%
Appearance Not specified, likely a liquid
Storage Temperature 4°C or -20°C

Data sourced from ChemScene, BroadPharm, and Pharmaffiliates.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, it is classified as an acrylate. Acrylates are known irritants and allergens.[4] Unreacted monomers can cause irritation to the skin and eyes, asthma, and allergic dermatitis.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Hand Protection: Nitrile rubber gloves are required.[5] Given that methacrylate (B99206) monomers can penetrate vinyl and latex gloves within minutes, double-gloving with nitrile gloves is recommended for tasks exceeding 30-60 minutes.[4] Butyl rubber gloves also offer good protection.[5][6] Always inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or in situations with a high risk of exposure, a chemical-protection suit may be necessary.[7] Closed-toe shoes are required at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.

prep Preparation handling Handling & Use prep->handling Proceed with caution decon Decontamination handling->decon After experiment disposal Waste Disposal decon->disposal Segregate waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.